trans-3-Aminocyclohexanecarboxylic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUHXQPJYJANEO-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of Stereochemistry in a Cyclic β-Amino Acid
An In-depth Technical Guide to the Stereoselective Synthesis of trans-3-Aminocyclohexanecarboxylic Acid
trans-3-Aminocyclohexanecarboxylic acid is a conformationally constrained cyclic β-amino acid of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane backbone pre-organizes the spatial relationship between the amino and carboxylic acid functional groups, making it a valuable building block for peptidomimetics, anticonvulsants, and other pharmacologically active agents. The trans stereoisomer, in particular, offers a distinct spatial arrangement compared to its cis counterpart, leading to different binding affinities and biological activities.
Achieving stereochemical purity is paramount. The synthesis must not only selectively produce the trans diastereomer over the cis but also, for many applications, resolve the racemic trans mixture into its individual enantiomers, (1R, 3S)- and (1S, 3R)-3-aminocyclohexanecarboxylic acid. This guide provides an in-depth analysis of the prevalent stereoselective strategies to synthesize this target molecule, focusing on the underlying chemical principles, practical methodologies, and comparative outcomes.
Strategic Overview: Pathways to Stereocontrol
The synthesis of trans-3-aminocyclohexanecarboxylic acid can be approached through several distinct strategies, each with its own merits and challenges regarding yield, scalability, and stereochemical control. The choice of strategy is often dictated by the desired final form of the product (racemate vs. enantiopure) and the available starting materials.
Caption: Core strategies for synthesizing trans-3-aminocyclohexanecarboxylic acid.
Strategy 1: Catalytic Hydrogenation of Aromatic Precursors followed by Isomerization
This is arguably the most common and industrially scalable approach. It begins with the reduction of an inexpensive, readily available aromatic precursor, such as 3-aminobenzoic acid or 3-nitrobenzoic acid.
Causality and Stereochemical Challenge
Catalytic hydrogenation of the benzene ring typically occurs via syn-addition of hydrogen from the catalyst surface. This process often leads to the cis isomer as the major kinetic product. Therefore, direct hydrogenation rarely yields a high ratio of the desired trans product. The thermodynamic stability, however, often favors the trans isomer where the bulkier substituents can occupy equatorial positions on the cyclohexane ring. This thermodynamic difference is the cornerstone of the isomerization step.
Workflow and Key Steps
-
Hydrogenation: The aromatic ring of the precursor (e.g., 3-aminobenzoic acid) is reduced using a heterogeneous catalyst such as Ruthenium on Carbon (Ru/C) or Raney Nickel under hydrogen pressure. This step typically yields a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.
-
Protection (Optional but Recommended): The amino group of the resulting mixture is often protected, for instance as a tert-butoxycarbonyl (Boc) derivative. This enhances solubility in organic solvents and prevents unwanted side reactions during isomerization.
-
Epimerization/Isomerization: The crucial step involves the selective conversion of the undesired cis isomer into the desired trans isomer. This is achieved by treating the mixture with a base (e.g., sodium ethoxide in ethanol). The base abstracts the acidic proton alpha to the carboxyl group, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, but under thermodynamic control, it will preferentially form the more stable trans product.
-
Separation and Deprotection: The final trans product is isolated from any remaining cis isomer through crystallization or chromatography, followed by the removal of the protecting group if necessary.
Caption: Workflow for the hydrogenation-isomerization strategy.
Detailed Experimental Protocol: Isomerization of N-Boc-cis-3-aminocyclohexanecarboxylic acid
This protocol is a representative example based on established chemical principles.
-
Dissolution: A mixture of N-Boc-cis and trans-3-aminocyclohexanecarboxylic acid (10.0 g) is dissolved in absolute ethanol (100 mL).
-
Base Addition: A freshly prepared solution of 21% sodium ethoxide in ethanol is added dropwise at room temperature until the pH of the solution is approximately 10-11.
-
Equilibration: The reaction mixture is heated to reflux (approx. 78°C) and maintained for 4-6 hours. The progress of the isomerization can be monitored by HPLC or NMR by analyzing aliquots.
-
Neutralization and Work-up: After cooling to room temperature, the mixture is neutralized with aqueous HCl (1 M) to pH ~7. The ethanol is removed under reduced pressure.
-
Extraction: The resulting aqueous residue is acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product, now enriched in the trans isomer, is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-Boc-trans-3-aminocyclohexanecarboxylic acid.
Strategy 2: Diastereoselective Synthesis via Reduction of β-Enaminones
This strategy builds the cyclohexane ring with the desired stereochemistry from an acyclic or different cyclic precursor, offering a more direct route to the trans isomer by controlling a key reduction step.
Causality and Stereochemical Control
This approach often starts with a 1,3-cyclohexanedione derivative. Condensation with an amine or ammonia yields a β-enaminoketone. The crucial step is the stereoselective reduction of the ketone carbonyl group. The choice of reducing agent and the steric environment of the substrate dictate whether the resulting hydroxyl group (a precursor to the carboxylic acid) will be cis or trans relative to the amino group. Bulky reducing agents (e.g., L-Selectride) typically approach from the less sterically hindered face, allowing for predictable diastereoselectivity. Subsequent conversion of the hydroxyl group to a carboxylic acid completes the synthesis. A study by Morales-Ríos, M. S., et al. (2012) demonstrates the reduction of β-enaminoketones to produce cis and trans 3-aminocyclohexanols, which are direct precursors to the target acid.[1]
Workflow and Key Steps
-
Enaminone Formation: A 1,3-cyclohexanedione is reacted with a suitable amine (e.g., benzylamine, which also serves as a protecting group) to form the corresponding β-enaminoketone.[1]
-
Diastereoselective Reduction: The enaminone is reduced using a hydride reagent. The stereochemical outcome is highly dependent on the reagent. For example, reduction with sodium borohydride might give a mixture of diastereomers, whereas a bulkier reagent can provide higher selectivity for the trans precursor.
-
Functional Group Conversion: The resulting trans-3-amino-cyclohexanol is then converted to the carboxylic acid. This can be a multi-step process involving oxidation of the alcohol.
-
Deprotection: Removal of the N-protecting group yields the final product.
Caption: Workflow for diastereoselective synthesis via β-enaminone reduction.
Strategy 3: Enantioselective Synthesis via Chiral Resolution
When an enantiomerically pure product is required, and an efficient synthesis of the racemic trans compound exists, chiral resolution is a classic and powerful strategy.
Principle of Separation
This method relies on the conversion of a racemic mixture (a 1:1 mixture of enantiomers) into a mixture of diastereomers by reacting it with a chiral resolving agent. Diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional techniques like fractional crystallization.
Workflow: Classical Resolution
-
Racemate Preparation: An efficient, non-stereoselective synthesis is used to prepare racemic trans-3-aminocyclohexanecarboxylic acid. The hydrogenation/isomerization route is a common source.
-
Salt Formation: The racemic amino acid is reacted with a single enantiomer of a chiral acid or base. For resolving a racemic amino acid, a chiral acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid is typically used.[2] This creates a pair of diastereomeric salts (e.g., [(+)-acid • (R,S)-amine] and [(+)-acid • (S,R)-amine]).
-
Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or slow evaporation, the less soluble salt crystallizes out, leaving the more soluble one in the mother liquor.
-
Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong acid or base to break the ionic bond, liberating the enantiomerically pure amino acid and recovering the resolving agent. The same process can be applied to the mother liquor to isolate the other enantiomer.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Data Summary and Method Comparison
| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (%) | Typical Overall Yield (%) |
| Hydrogenation & Isomerization | 3-Aminobenzoic Acid | 1. Ru/C, H₂2. Base (e.g., NaOEt) | >95:5 (after isomerization) | 0 (racemic) | 60-75% |
| Diastereoselective Reduction | 1,3-Cyclohexanedione | 1. Amine2. Bulky Hydride (e.g., L-Selectride) | Can be >90:10 | 0 (racemic, unless chiral amine used) | 50-65% |
| Chiral Resolution | Racemic trans-3-ACHC | Chiral Acid (e.g., Tartaric Acid) | N/A (starts with trans) | >99% | 30-40% (for one enantiomer) |
Conclusion and Future Outlook
The stereoselective synthesis of trans-3-aminocyclohexanecarboxylic acid is a well-addressed challenge with robust solutions available for both academic research and industrial production. The hydrogenation of aromatic precursors followed by base-catalyzed isomerization remains the workhorse method for producing the racemic trans diastereomer due to its scalability and cost-effectiveness. For enantiopure applications, classical resolution is a proven and reliable, albeit often lower-yielding, method.
The future of this field lies in the development of catalytic asymmetric syntheses that can directly generate the desired enantiomer of the trans isomer from a simple precursor, thereby bypassing the need for stoichiometric chiral auxiliaries or resolution steps. Advances in asymmetric hydrogenation or catalytic conjugate additions to cyclohexene systems could provide more elegant and efficient pathways. As the demand for enantiopure building blocks in drug discovery continues to grow, so too will the drive for innovation in the stereoselective synthesis of molecules like trans-3-aminocyclohexanecarboxylic acid.
References
-
Morales-Ríos, M. S., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(9), 10798-10808. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
Sources
mechanism of formation of trans vs cis 3-aminocyclohexanecarboxylic acid
An In-Depth Technical Guide to the Stereoselective Synthesis of cis- and trans-3-Aminocyclohexanecarboxylic Acid
Introduction
3-Aminocyclohexanecarboxylic acid is a non-proteinogenic β-amino acid whose rigid cyclic structure serves as a valuable scaffold in medicinal chemistry. Its stereoisomers, cis and trans, present distinct three-dimensional arrangements of the amino and carboxylic acid functional groups. This seemingly subtle difference in spatial orientation has profound implications for the molecule's biological activity, as the specific geometry dictates how it interacts with enzyme active sites and receptors. For researchers and professionals in drug development, the ability to selectively synthesize either the cis or trans isomer is not merely an academic exercise; it is a critical requirement for structure-activity relationship (SAR) studies and the development of stereochemically pure active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of the core mechanisms that govern the formation of cis versus trans 3-aminocyclohexanecarboxylic acid. We will move beyond simple reaction schemes to dissect the underlying thermodynamic principles and kinetic factors that control stereochemical outcomes in key synthetic transformations. The discussion will be grounded in field-proven methodologies, offering both mechanistic clarity and practical, actionable insights for laboratory application.
Part 1: Foundational Principles: Thermodynamics and Conformational Analysis
The stereochemical fate of reactions on a cyclohexane ring is intrinsically linked to its conformational preferences. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring).
The trans isomer of 3-aminocyclohexanecarboxylic acid is thermodynamically more stable than the cis isomer. In the most stable chair conformation of the trans isomer, both the amino and carboxylic acid groups can occupy equatorial positions, minimizing sterically unfavorable 1,3-diaxial interactions. Conversely, the cis isomer must place one of these bulky substituents in an axial position, introducing steric strain. This inherent stability difference is a powerful driving force that can be exploited in synthetic strategies, particularly those involving equilibrium-controlled processes.
Caption: Conformational analysis of 3-aminocyclohexanecarboxylic acid isomers.
Part 2: Key Synthetic Strategies and Mechanistic Control
The selective synthesis of cis or trans isomers hinges on choosing a strategy that provides either kinetic or thermodynamic control over the stereochemical outcome. We will examine three primary approaches: catalytic hydrogenation, rearrangement reactions, and stereoselective reductions.
Catalytic Hydrogenation of Aromatic Precursors
One of the most direct routes involves the hydrogenation of the aromatic ring of 3-aminobenzoic acid or its nitro precursor, 3-nitrobenzoic acid. The stereoselectivity of this reaction is determined by the manner in which the substrate adsorbs onto the surface of the heterogeneous catalyst and the subsequent delivery of hydrogen atoms.
Mechanism of Stereocontrol:
The hydrogenation of a substituted benzene ring typically proceeds via syn-addition of hydrogen from one face of the ring as it is adsorbed on the catalyst surface. The cis isomer is often the initial, kinetically favored product. However, under certain reaction conditions (higher temperatures, longer reaction times, or in the presence of base), the initially formed cis isomer can epimerize to the more thermodynamically stable trans isomer.[1]
Catalyst choice and reaction conditions are paramount for controlling the cis/trans ratio. For instance, the hydrogenation of p-aminobenzoic acid using a Ruthenium-on-carbon (Ru/C) catalyst in an aqueous sodium hydroxide solution at elevated temperature and pressure has been shown to produce a high ratio of the trans isomer.[1][2] The basic conditions facilitate the isomerization of the initially formed cis product to the more stable trans configuration.[3]
Caption: Catalytic hydrogenation pathway showing kinetic vs. thermodynamic control.
Stereospecific Rearrangement Reactions
The Hofmann, Curtius, and Schmidt rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom.[4][5][6] A key feature of these reactions is their stereospecificity: the migration of the alkyl group (in this case, the cyclohexane ring) from the carbonyl carbon to the nitrogen atom proceeds with complete retention of configuration at the migrating carbon.[7]
Mechanism of Stereocontrol:
This retention of stereochemistry means that the cis or trans nature of the product is directly dictated by the stereochemistry of the starting material.
-
Curtius Rearrangement: Starts with a carboxylic acid, which is converted to an acyl azide. Thermal or photochemical decomposition of the acyl azide leads to an isocyanate intermediate with retention of stereochemistry, which is then hydrolyzed to the amine.[7][8]
-
Hofmann Rearrangement: A primary amide is treated with bromine and a strong base to form an isocyanate intermediate, again with retention of stereochemistry, which is subsequently hydrolyzed.[4][5]
-
Schmidt Reaction: A carboxylic acid is treated directly with hydrazoic acid under acidic conditions to form a protonated acyl azide, which rearranges to the amine via an isocyanate.[6][9]
Therefore, to synthesize cis-3-aminocyclohexanecarboxylic acid, one must begin with a derivative of cis-cyclohexane-1,3-dicarboxylic acid. Conversely, the trans isomer requires a trans-dicarboxylic acid precursor. This provides an unambiguous and reliable method for stereochemical control.
Caption: Stereospecificity of rearrangement reactions for isomer synthesis.
Diastereoselective Reduction of Cyclic Precursors
Another effective strategy involves the reduction of a prochiral center on a pre-existing cyclohexane ring that already contains one of the desired functional groups (or its precursor). A common approach is the reduction of a β-enaminoketone.[10][11]
Mechanism of Stereocontrol:
The stereochemical outcome is governed by the facial selectivity of the reducing agent's approach, which is directed by the steric environment of the substrate. The reducing agent (e.g., a hydride source like sodium borohydride or metallic sodium) will preferentially attack the carbonyl group from the less sterically hindered face.[10]
In the synthesis of 3-aminocyclohexanols (precursors to the target amino acid), the reduction of β-enaminoketones with sodium in THF/isopropyl alcohol has been shown to be highly diastereoselective, favoring the formation of the cis-amino alcohol.[11] This preference can be explained by the approach of the reducing agent from the face opposite to the bulky substituent on the enamine nitrogen, leading to a specific diastereomer.[10][11] The resulting hydroxyl group can then be converted to a carboxylic acid through further synthetic steps. The stereochemistry established during the reduction step is carried through to the final product.
Part 3: Data Summary and Experimental Protocols
Summary of Synthetic Methodologies
| Method | Starting Material | Key Reagents | Primary Product | Mechanistic Control |
| Catalytic Hydrogenation | 3-Aminobenzoic Acid | H₂, Ru/C, NaOH | trans | Thermodynamic |
| Curtius Rearrangement | cis-Cyclohexane-1,3-dicarboxylic acid | DPPA or SOCl₂/NaN₃ | cis | Kinetic (Stereospecific) |
| Hofmann Rearrangement | trans-Cyclohexane-1,3-dicarboxamide | Br₂, NaOH | trans | Kinetic (Stereospecific) |
| Reduction of β-Enaminoketone | 1,3-Cyclohexanedione derivative | Na, THF/i-PrOH | cis | Kinetic (Diastereoselective) |
Experimental Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid via Catalytic Hydrogenation
This protocol is adapted from methodologies described for the hydrogenation of aminobenzoic acids.[1][2] Note: This procedure is for the analogous 4-amino isomer but illustrates the general principle for achieving the trans product.
-
Reactor Setup: To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) catalyst (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).[2]
-
Hydrogenation: Seal the autoclave. Purge the vessel with nitrogen gas three times, followed by hydrogen gas. Pressurize the reactor to 15 bar with hydrogen.
-
Reaction: Begin stirring and heat the mixture to 100°C. Maintain these conditions for approximately 20 hours, monitoring hydrogen uptake.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Ru/C catalyst.
-
Isolation: Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the product. The resulting cis/trans mixture can be analyzed by NMR. Under these conditions, a high trans:cis ratio (e.g., 4.6:1) is expected.[2]
-
Purification: The isomers can be separated by methods such as selective crystallization or derivatization followed by chromatography to isolate the pure trans isomer.[3][12]
Part 4: Isomer Separation and Characterization
While stereoselective synthesis is the primary goal, the separation of residual isomers is often necessary.
-
Separation: Techniques such as fractional crystallization, leveraging the different solubilities of the cis and trans isomers or their salts, are commonly employed.[12] High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical characterization and preparative separation.[13]
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between cis and trans isomers. The coupling constants (J-values) of the protons on C1 and C3 are diagnostic. In the trans isomer, where these protons can both be axial in the preferred diequatorial chair conformation, large axial-axial coupling constants are observed. In the cis isomer, one of these protons is typically equatorial, resulting in smaller axial-equatorial or equatorial-equatorial coupling constants.[10][11]
Conclusion
The controlled synthesis of cis- and trans-3-aminocyclohexanecarboxylic acid is a solvable, albeit nuanced, challenge that relies on a firm understanding of stereochemical principles. The choice of synthetic strategy directly impacts the isomeric outcome. Catalytic hydrogenation of aromatic precursors, when performed under conditions that allow for equilibration, leverages thermodynamics to favor the stable trans isomer. In contrast, rearrangement reactions like the Curtius, Hofmann, and Schmidt pathways offer kinetic control through stereospecific mechanisms, where the product's geometry is a direct reflection of the starting material. Finally, diastereoselective reductions provide another avenue of kinetic control, where steric factors guide the formation of a preferred isomer. For the medicinal chemist and drug development professional, mastery of these mechanisms is essential for the rational design and efficient synthesis of stereochemically pure compounds, ultimately accelerating the journey from molecular concept to therapeutic reality.
References
-
Guzman-Martinez, F., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-157. Available at: [Link][10][11]
-
Wikipedia contributors. (2023). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link][8]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. Available at: [Link][7]
-
Wikipedia contributors. (2023). Hofmann rearrangement. In Wikipedia, The Free Encyclopedia. Available at: [Link][5]
-
Google Patents. (1975). Separation and purification of cis and trans isomers. Available at: [12]
-
Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Available at: [2]
-
Wikipedia contributors. (2023). Schmidt reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][6]
-
Google Patents. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. Available at: [3]
-
BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids. Available at: [Link][9]
-
Google Patents. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Available at: [1]
-
Liras, S., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Available at: [Link][13]
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. chemistry.msu.edu [chemistry.msu.edu]
physical and chemical properties of trans-3-aminocyclohexanecarboxylic acid hcl
An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical synthesis and a valuable building block in medicinal chemistry. The document details the compound's structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity. Furthermore, it outlines standardized protocols for the experimental determination of its properties and discusses its applications in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its effective utilization in their work.
Introduction and Strategic Importance
This compound is a stereochemically defined derivative of cyclohexane containing both an amine and a carboxylic acid functional group. The "trans" designation refers to the relative orientation of the amino and carboxyl groups, which are on opposite sides of the cyclohexane ring plane. This specific spatial arrangement imparts conformational rigidity, a desirable trait in drug design for optimizing binding to biological targets.
As the hydrochloride salt, the amino group is protonated, which enhances the compound's stability and aqueous solubility. Its bifunctional nature makes it a versatile intermediate, enabling its incorporation into a wide array of more complex molecular architectures. It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for creating peptide mimetics and conformationally constrained molecules targeting neurological disorders.[1]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is fundamental for all subsequent applications.
-
IUPAC Name: (1R,3R)-3-aminocyclohexane-1-carboxylic acid;hydrochloride[2]
-
Synonyms: trans-3-Aminocyclohexane carboxylic acid hydrochloride, (1R,3R)-3-Aminocyclohexanecarboxylic acid hydrochloride[2][3]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental systems.
| Property | Value | Source(s) |
| Appearance | Solid, white or off-white powder | [3][7] |
| Purity | Typically ≥97% | [2][3][4] |
| Solubility | Soluble in water and glycerol. Insoluble in ethanol and chloroform. | [2][7] |
| Melting Point | >300 °C (for the related trans-4-amino isomer, suggesting high thermal stability) | [7] |
| Storage | Store in cool, dry conditions in a well-sealed container, away from strong oxidizing agents. | [2][4] |
The high melting point is characteristic of ionic salts with strong intermolecular forces. The solubility profile is consistent with a polar, charged molecule, rendering it highly soluble in polar protic solvents like water and insoluble in nonpolar organic solvents.
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. While specific spectra for this exact compound are not publicly available, a theoretical profile can be reliably predicted based on its functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the cyclohexane ring. Protons alpha to the carbonyl group (on C1) would appear deshielded, likely in the 2.0-3.0 ppm range.[8] The proton on the carbon bearing the amino group (C3) would also be downfield. The remaining methylene protons on the ring would produce a complex multiplet pattern, further complicated by cis/trans coupling constants.
-
¹³C NMR Spectroscopy: The most downfield signal would correspond to the carbonyl carbon of the carboxylic acid (typically 170-185 ppm). The carbons attached to the nitrogen (C3) and the carbonyl group (C1) would appear in the 40-60 ppm range, with the remaining aliphatic carbons of the ring resonating at higher fields (20-40 ppm).
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700-1730 cm⁻¹), and N-H stretching bands from the ammonium salt (around 2800-3100 cm⁻¹).[8]
-
Mass Spectrometry: The molecular ion peak would correspond to the free base (C₇H₁₃NO₂) at m/z = 143.18.[9] Common fragmentation patterns would involve the loss of the carboxylic acid group or cleavage of the cyclohexane ring.
Chemical Reactivity and Stability
The reactivity of trans-3-aminocyclohexanecarboxylic acid HCl is governed by its two primary functional groups: the carboxylic acid and the ammonium ion.
-
Acidity and Basicity: The compound possesses two acidic protons: one on the carboxylic acid (pKa₁ ≈ 2-4) and one on the ammonium group (pKa₂ ≈ 9-10). In aqueous solution, its net charge is pH-dependent. At low pH, it exists as a cation. In the mid-pH range, it will be a zwitterion (carboxylate anion and ammonium cation). At high pH, it will be an anion. This behavior is critical for purification techniques like ion-exchange chromatography and for its biological activity.
-
Reactivity of Functional Groups:
-
Carboxylic Acid: Can undergo standard reactions such as esterification (with alcohols under acidic conditions) and amide bond formation (with amines using coupling agents like DCC or EDC).
-
Amine: Once deprotonated to the free amine (by addition of a base), it can act as a nucleophile in reactions like acylation (to form amides) or alkylation. The hydrochloride salt form protects the amine from such reactions.
-
-
Stability: The compound is generally stable under standard laboratory conditions. It should be stored away from strong oxidizing agents to prevent degradation.[2]
Caption: Key reactivity pathways for the functional groups.
Applications in Research and Drug Development
The unique, conformationally restricted structure of this molecule makes it a valuable asset in medicinal chemistry.
-
Pharmaceutical Intermediate: It is a fundamental building block for synthesizing more complex APIs.[10] Its defined stereochemistry allows for precise control over the final product's three-dimensional shape, which is critical for drug efficacy and specificity.[1]
-
Peptide Mimetics: It can be incorporated into peptide chains to create peptidomimetics. The rigid cyclohexane backbone restricts the conformational freedom of the peptide, which can lead to increased stability against enzymatic degradation and enhanced binding affinity to target receptors.[1][11]
-
Scaffold for Novel Therapeutics: The bifunctional nature of the molecule allows it to be used as a scaffold, from which other functional groups can be elaborated to explore new chemical space in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Experimental Protocols
The following protocols describe standard methods for characterizing key properties of the compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in water at a specified temperature.
Causality: The shake-flask method is the gold standard for solubility determination because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states, providing a true measure of solubility.
Methodology:
-
Preparation: Add an excess amount of trans-3-aminocyclohexanecarboxylic acid HCl to a known volume of deionized water in a sealed, screw-cap vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
Protocol: Potentiometric Titration for pKa Determination
This protocol is used to determine the acid dissociation constants (pKa) of the carboxylic acid and ammonium groups.
Causality: Potentiometric titration measures the change in pH as a function of the volume of added titrant (a strong base). The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the acidic and conjugate base forms of a functional group are equal.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Accurately weigh a sample of trans-3-aminocyclohexanecarboxylic acid HCl and dissolve it in a known volume of CO₂-free deionized water.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Identify the two equivalence points (where the slope of the curve is steepest) by calculating the first or second derivative of the curve. The first equivalence point corresponds to the neutralization of the carboxylic acid, and the second to the deprotonation of the ammonium ion.
-
The pH at the volume of titrant exactly halfway to the first equivalence point is pKa₁.
-
The pH at the volume of titrant exactly halfway between the first and second equivalence points is pKa₂.
-
References
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2. PubChem, National Center for Biotechnology Information. [Link]
-
trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Stanford Advanced Materials. [Link]
-
3-Aminocyclohexanecarboxylic acid | C7H13NO2. PubChem, National Center for Biotechnology Information. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound [cymitquimica.com]
- 4. trans-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 862401-49-8 | AChemBlock [achemblock.com]
- 5. (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Best Trans-4-amino-cyclohexane Carboxylic Acid Hydrochloride Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of trans-3-aminocyclohexanecarboxylic acid hydrochloride in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility profile, offers detailed experimental protocols for its determination, and presents available data to inform formulation and process development.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a cyclic amino acid derivative of interest in medicinal chemistry and pharmaceutical sciences. Its utility as a synthetic intermediate or an active pharmaceutical ingredient (API) is fundamentally linked to its solubility. A thorough understanding of its dissolution behavior in a range of organic solvents is paramount for several key aspects of drug development, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and salt formation.
-
Crystallization and Polymorph Screening: Controlling the solid-state properties of the compound.
-
Formulation Development: Designing effective drug delivery systems.
-
Analytical Method Development: Establishing reliable methods for characterization and quantification.
This guide is structured to provide both a theoretical framework and practical, actionable insights into the solubility of this compound.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of this compound is governed by its distinct molecular structure, which features a combination of polar and non-polar moieties.
Molecular Structure:
-
Cyclohexane Ring: A non-polar, hydrophobic aliphatic ring.
-
Amine Group (-NH2): A polar, basic functional group that is protonated to form an ammonium salt (-NH3+) in the hydrochloride form.
-
Carboxylic Acid Group (-COOH): A polar, acidic functional group.
-
Hydrochloride Salt: The presence of the hydrochloride salt significantly increases the polarity of the molecule and its potential for ionic interactions.
The interplay of these features dictates the compound's affinity for different types of organic solvents, a concept often summarized by the principle of "like dissolves like."[1]
The Dominant Role of the Hydrochloride Salt
The formation of a hydrochloride salt from the amine group is a critical determinant of the compound's solubility profile. This transformation converts the relatively non-polar amine into a highly polar ammonium salt. This ionic character drastically increases the lattice energy of the solid state and favors interactions with polar solvents capable of solvating the charged species. Consequently, the solubility of the hydrochloride salt in non-polar organic solvents is expected to be significantly lower than that of its free base counterpart.
Hydrogen Bonding and Dipole-Dipole Interactions
The ammonium and carboxylic acid groups are potent hydrogen bond donors and acceptors. This allows for strong intermolecular interactions within the crystal lattice, which must be overcome by the solvent for dissolution to occur. Polar protic solvents, such as alcohols, can compete for these hydrogen bonds, potentially facilitating solubility. Polar aprotic solvents, like ketones and esters, can engage in dipole-dipole interactions with the polar functional groups of the molecule.
The Influence of the Cyclohexane Backbone
The non-polar cyclohexane ring contributes to the hydrophobic character of the molecule. This feature can enhance solubility in less polar organic solvents, but its influence is often overshadowed by the highly polar ionic nature of the hydrochloride salt.
The following diagram illustrates the key molecular features of this compound and their influence on its solubility.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-3-Aminocyclohexanecarboxylic Acid
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of trans-3-aminocyclohexanecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of this molecule through the lens of high-resolution NMR spectroscopy. We will explore the theoretical underpinnings of the observed spectral features, present and interpret the spectral data, and provide a robust experimental protocol for data acquisition.
Introduction: The Structural Significance of trans-3-Aminocyclohexanecarboxylic Acid
trans-3-Aminocyclohexanecarboxylic acid is a conformationally constrained cyclic amino acid. Its rigid cyclohexane backbone makes it a valuable building block in medicinal chemistry for the synthesis of peptides and other pharmacologically active compounds. The trans stereochemistry of the amino and carboxylic acid groups at positions 1 and 3 dictates a specific three-dimensional arrangement that can influence biological activity. NMR spectroscopy is an indispensable tool for confirming this stereochemistry and understanding the molecule's conformational preferences in solution.
Theoretical Framework: Predicting the NMR Spectra of trans-3-Aminocyclohexanecarboxylic Acid
A thorough understanding of the factors influencing chemical shifts and coupling constants is paramount for accurate spectral interpretation.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum of trans-3-aminocyclohexanecarboxylic acid is expected to be complex due to the overlapping signals of the cyclohexane ring protons. The chemical shifts are primarily influenced by the electronegativity of the adjacent amino and carboxylic acid groups, as well as the molecule's conformational state. In the preferred chair conformation, the substituents can be either axial or equatorial, leading to distinct chemical shifts for axial and equatorial protons.
-
Protons at C1 and C3 : The protons attached to the carbons bearing the carboxylic acid (C1) and amino (C3) groups are expected to be the most downfield-shifted of the ring protons due to the deshielding effect of these electron-withdrawing groups.
-
Ring Protons : The remaining methylene protons on C2, C4, C5, and C6 will appear as a complex series of multiplets in the aliphatic region of the spectrum.
-
Coupling Constants : The magnitude of the vicinal (³J) coupling constants between adjacent protons is governed by the Karplus relationship, which correlates the dihedral angle between the protons to the coupling constant. Large coupling constants (typically 8-13 Hz) are expected for axial-axial couplings, while smaller couplings (typically 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. This is a key feature for confirming the trans stereochemistry.
¹³C NMR Spectroscopy: A Carbon Framework
The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For trans-3-aminocyclohexanecarboxylic acid, seven distinct carbon signals are anticipated.
-
Carbonyl Carbon : The carbon of the carboxylic acid group (C=O) will be the most downfield-shifted signal, typically appearing in the range of 170-185 ppm.
-
Carbons Bearing Substituents : The carbons directly attached to the amino group (C3) and the carboxylic acid group (C1) will be deshielded compared to the other ring carbons.
-
Aliphatic Carbons : The remaining four methylene carbons of the cyclohexane ring (C2, C4, C5, and C6) will appear in the upfield aliphatic region.
Spectral Analysis: Deciphering the Data
The following sections present and interpret the ¹H and ¹³C NMR spectra of a stereoisomer of trans-3-aminocyclohexanecarboxylic acid, specifically (1R,3S)-3-Aminocyclohexanecarboxylic Acid. The spectra were obtained in D₂O, which results in the exchange of the labile amine (NH₂) and carboxylic acid (COOH) protons with deuterium, rendering them invisible in the ¹H NMR spectrum.
¹H NMR Spectral Data
The ¹H NMR spectrum of (1R,3S)-3-Aminocyclohexanecarboxylic Acid in D₂O shows a series of multiplets corresponding to the cyclohexane ring protons. A precise assignment of each proton requires advanced 2D NMR techniques, but a general interpretation can be made based on the principles outlined earlier.
| Proton(s) | Chemical Shift (ppm) (Approximate) | Multiplicity |
| H1, H3 | 2.5 - 3.5 | Multiplet |
| Ring CH₂ | 1.0 - 2.2 | Multiplet |
-
Interpretation : The broad multiplets in the downfield region (2.5 - 3.5 ppm) are attributed to the methine protons at C1 and C3, which are deshielded by the carboxylic acid and amino groups, respectively. The complex set of overlapping multiplets in the upfield region (1.0 - 2.2 ppm) corresponds to the remaining eight methylene protons of the cyclohexane ring. The complexity arises from the numerous proton-proton couplings and the subtle differences in the chemical environments of the axial and equatorial protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton.
| Carbon | Chemical Shift (ppm) (Approximate) |
| C=O | ~180 |
| C1, C3 | 40 - 55 |
| C2, C4 | 30 - 40 |
| C5, C6 | 20 - 30 |
-
Interpretation : The signal around 180 ppm is unequivocally assigned to the carbonyl carbon of the carboxylic acid. The signals in the 40-55 ppm range are assigned to the carbons C1 and C3, which are bonded to the electron-withdrawing substituents. The remaining signals in the upfield region (20-40 ppm) correspond to the other four methylene carbons of the cyclohexane ring.
Experimental Protocol: Acquiring High-Quality NMR Spectra
The following is a detailed, step-by-step methodology for the acquisition of ¹H and ¹³C NMR spectra of trans-3-aminocyclohexanecarboxylic acid.
Sample Preparation
-
Solvent Selection : Deuterated water (D₂O) is a suitable solvent due to the compound's polarity. For solubility in organic solvents, deuterated methanol (CD₃OD) can be used.
-
Concentration : Dissolve 5-10 mg of trans-3-aminocyclohexanecarboxylic acid in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard : Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition
-
Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width : 12-15 ppm, centered around 6 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Temperature : 298 K.
¹³C NMR Acquisition
-
Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width : 200-220 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature : 298 K.
Data Processing
-
Apodization : Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform : Perform a Fourier transform to convert the FID from the time domain to the frequency domain.
-
Phase Correction : Manually or automatically correct the phase of the spectrum.
-
Baseline Correction : Apply a baseline correction to ensure a flat baseline.
-
Referencing : Calibrate the chemical shift scale using the internal standard (DSS at 0.00 ppm or TMS at 0.00 ppm).
-
Integration and Peak Picking : Integrate the signals in the ¹H NMR spectrum and pick the peaks in both the ¹H and ¹³C NMR spectra.
Visualization of Key Concepts
Molecular Structure and Numbering
Caption: Numbering scheme for trans-3-aminocyclohexanecarboxylic acid.
NMR Acquisition Workflow
Caption: A streamlined workflow for NMR data acquisition and processing.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of trans-3-aminocyclohexanecarboxylic acid. By integrating theoretical principles with the analysis of experimental data, we have elucidated the key spectral features that are critical for the structural confirmation and characterization of this important molecule. The detailed experimental protocol serves as a practical resource for researchers to obtain high-quality NMR data, ensuring accuracy and reproducibility in their scientific endeavors.
References
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, K. L., Reddy, N. S., & Reddy, M. V. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1140-1143. Retrieved from [Link]
-
Stanford Advanced Materials. (2026, January 12). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Retrieved from [Link]
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of trans-3-Aminocyclohexanecarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the principles and methodologies for the infrared (IR) spectroscopic characterization of trans-3-aminocyclohexanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of vibrational spectroscopy as applied to this bifunctional cycloalkane. We explore the influence of stereochemistry on the vibrational modes of the cyclohexane ring and the characteristic spectral signatures of the amino and carboxylic acid functional groups. This guide establishes a framework for sample preparation, spectral acquisition, and in-depth interpretation, offering field-proven insights into the causality behind experimental choices and spectral features. While a definitive experimental spectrum is not publicly available in common databases, this guide synthesizes established spectroscopic principles and data from analogous structures to construct a robust predictive analysis, empowering researchers to confidently interpret their own experimental data.
Introduction: The Analytical Significance of Vibrational Spectroscopy
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching, bending, scissoring, and rocking. This absorption pattern creates a unique spectral "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a class of compounds of significant interest in medicinal chemistry for the synthesis of peptidomimetics and other pharmacologically active agents. Its structure presents a unique analytical challenge and opportunity, combining the conformational rigidity of a substituted cyclohexane ring with the characteristic vibrational modes of both an amino group and a carboxylic acid. The trans configuration, in particular, dictates a specific spatial arrangement of these functional groups, which profoundly influences the molecule's vibrational spectrum.
This guide will provide a detailed walkthrough of the expected infrared spectrum of trans-3-aminocyclohexanecarboxylic acid, grounding the analysis in the fundamental principles of conformational analysis and functional group spectroscopy.
The Influence of Stereochemistry: The Cyclohexane Backbone
The cyclohexane ring in trans-3-aminocyclohexanecarboxylic acid exists predominantly in a stable chair conformation to minimize steric and torsional strain.[2] In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[3] For a 1,3-disubstituted cyclohexane like our target molecule, the trans isomer will have its substituents in either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is significantly more stable and will therefore be the predominant form in an equilibrium mixture.[3]
This stereochemical arrangement is critical as it dictates the local symmetry and vibrational coupling within the molecule, leading to distinct features in the IR spectrum, particularly in the fingerprint region (<1500 cm⁻¹).[3] Differences in the C-H wagging and C-C stretching regions can often be used to distinguish between cis and trans isomers of substituted cyclohexanes.[3][4]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a reliable IR spectrum is contingent on proper sample preparation. For a solid compound like trans-3-aminocyclohexanecarboxylic acid, two primary methods are recommended: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
Method 1: Potassium Bromide (KBr) Pellet Technique
This classic transmission method provides a high-quality spectrum of a solid sample dispersed in an IR-transparent matrix.
Protocol:
-
Sample Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the trans-3-aminocyclohexanecarboxylic acid sample. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[4]
-
Mixing with KBr: Add 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and gently mix with the sample. KBr is hygroscopic, so it should be stored in a desiccator.[5]
-
Further Grinding: Thoroughly grind the mixture until it is a fine, homogenous powder.
-
Pellet Pressing: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press for several minutes. This will form a transparent or translucent pellet.[3]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment before running the sample spectrum.[5]
Method 2: Attenuated Total Reflectance (ATR)
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.
Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the solid trans-3-aminocyclohexanecarboxylic acid sample directly onto the ATR crystal.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact with the crystal surface.
-
Analysis: Acquire the IR spectrum. The IR beam penetrates a short distance into the sample, providing a spectrum of the surface.[5]
Spectral Interpretation: A Predictive Analysis
In the absence of a publicly archived experimental spectrum, we can predict the key features of the trans-3-aminocyclohexanecarboxylic acid IR spectrum based on the known vibrational frequencies of its constituent functional groups and the influence of its stereochemistry. The molecule's solid-state form is likely zwitterionic, with a carboxylate group (COO⁻) and a protonated amino group (NH₃⁺), due to intramolecular proton transfer. This zwitterionic nature, along with extensive intermolecular hydrogen bonding, will significantly influence the spectrum.
The High-Frequency Region (>2500 cm⁻¹)
This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
-
N-H Stretching (of NH₃⁺): A very broad, strong absorption is expected in the 3300-2500 cm⁻¹ range. This band is characteristic of the stretching vibrations of the N-H bonds in a protonated amine group (NH₃⁺) that is extensively involved in hydrogen bonding.[6] It will likely overlap with the C-H stretching vibrations.
-
C-H Stretching: Absorptions due to the C-H stretching vibrations of the cyclohexane ring will appear between 3000 cm⁻¹ and 2850 cm⁻¹.[1] Peaks just below 3000 cm⁻¹ are indicative of sp³ C-H bonds. The intensity and fine structure of these peaks can be sensitive to the ring's conformation.
The Mid-Frequency Region (2500 - 1500 cm⁻¹)
This region is key for identifying the carboxylic acid and amino group functionalities.
-
Asymmetric COO⁻ Stretching: A strong, sharp peak is anticipated around 1600-1550 cm⁻¹. This is a hallmark of the asymmetric stretching of the carboxylate group (COO⁻) in a zwitterionic amino acid.[7]
-
NH₃⁺ Bending (Asymmetric): An absorption of medium to strong intensity is expected around 1630-1600 cm⁻¹. This corresponds to the asymmetric bending (scissoring) vibration of the protonated amino group.
-
NH₃⁺ Bending (Symmetric): A distinct peak should appear around 1550-1480 cm⁻¹. This is the symmetric bending ("umbrella") mode of the NH₃⁺ group.[8]
The Fingerprint Region (<1500 cm⁻¹)
This complex region contains a multitude of bending and stretching vibrations that are highly specific to the molecule's overall structure.
-
Symmetric COO⁻ Stretching: A strong absorption between 1420-1380 cm⁻¹ is characteristic of the symmetric stretch of the carboxylate group.[7]
-
CH₂ Bending/Scissoring: A prominent peak around 1450 cm⁻¹ will be due to the scissoring motion of the CH₂ groups in the cyclohexane ring.
-
C-N Stretching: The stretching vibration of the C-N bond is expected to appear in the 1250-1020 cm⁻¹ range.
-
C-O Stretching: The C-O stretching vibration, coupled with O-H in-plane bending, can contribute to the complex pattern in this region, often appearing around 1300-1200 cm⁻¹.
-
Cyclohexane Ring Vibrations: The "breathing," wagging, and twisting modes of the cyclohexane ring itself will give rise to a series of sharp, and often weak to medium, absorptions throughout the fingerprint region.[9] The specific pattern of these peaks is highly sensitive to the trans diequatorial arrangement of the substituents.[3]
Summary of Predicted Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, Very Broad | N-H stretching of NH₃⁺ (hydrogen-bonded) |
| 3000 - 2850 | Medium to Strong | C-H stretching of cyclohexane CH₂ groups |
| 1630 - 1600 | Medium to Strong | Asymmetric NH₃⁺ bending |
| 1600 - 1550 | Strong, Sharp | Asymmetric COO⁻ stretching |
| 1550 - 1480 | Medium | Symmetric NH₃⁺ bending |
| ~1450 | Medium | CH₂ scissoring (cyclohexane ring) |
| 1420 - 1380 | Strong | Symmetric COO⁻ stretching |
| 1300 - 1000 | Medium to Weak | C-N and C-O stretching, C-H wagging/twisting |
| < 1000 | Medium to Weak | Cyclohexane ring deformations, out-of-plane bends |
Visualization of Molecular Structure and Analysis Workflow
To better conceptualize the relationship between the molecular structure and the analytical process, the following diagrams are provided.
Caption: Workflow for FTIR analysis of a solid sample.
Conclusion: A Framework for Confident Characterization
While the direct acquisition of an IR spectrum is the ultimate goal, a thorough understanding of the underlying principles of molecular vibration and conformational analysis provides a powerful predictive capability. For trans-3-aminocyclohexanecarboxylic acid, the infrared spectrum is a rich tapestry woven from the vibrations of its cyclohexane backbone and its amino and carboxylate functional groups. The diequatorial arrangement of the substituents in the dominant chair conformer, coupled with the zwitterionic nature and extensive hydrogen bonding in the solid state, gives rise to a predictable yet complex spectral fingerprint.
Researchers and drug development professionals can use the protocols and predictive assignments in this guide as a robust framework for analyzing their own experimentally obtained spectra. By understanding the causality behind the expected peak positions and characteristics, scientists can move beyond simple pattern matching to a deeper, more authoritative interpretation of their data, ensuring the confident structural elucidation of this important pharmaceutical building block.
References
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora. Retrieved from [Link]
-
Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. Quora. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different.... ResearchGate. Retrieved from [Link]
-
Al-Jowder, O., Kartha, V. B., & Al-Saad, K. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-3-Quinuclidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707-712. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link]
-
Brownstein, S., & Miller, R. (1962). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry, 27(1), 28-32. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentanecarboxylic acid, 3-amino-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed and Calculated Vibrational Frequencies Associated with the.... ResearchGate. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
-
InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Karplus, M., et al. (1998). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ChemRxiv. (2025). Probing Isomers and Conformers by Cryogenic Ion Vibrational Spectroscopy: Deprotonated States of Valine and Aminovaleric Acid. ChemRxiv. Retrieved from [Link]
-
NIST. (n.d.). 3-Quinuclidinol. NIST Chemistry WebBook. Retrieved from [Link]
-
Panicker, C. Y., et al. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND ab initio CALCULATIONS OF 3-METHYLSULFANILIC ACID. Retrieved from [Link]
-
Wang, Y., et al. (2023). Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. Molecules, 28(12), 4663. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 34583-34-1 | Product Name : (S)-(+)-3-Quinuclidinol. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%, 1 gram. Retrieved from [Link]
-
NIST. (n.d.). Eugenol. NIST Chemistry WebBook. Retrieved from [Link]
-
Fortier, R. J., et al. (2024). The ro-vibrational spectroscopy of H2NCO (2A') and HNCOH and the peculiar case of their isomers cis- and trans-HNCHO. The Journal of Chemical Physics, 160(1). Retrieved from [Link]
-
Zhang, Z., et al. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. The Journal of Physical Chemistry A. Retrieved from [Link]
Sources
- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. IR Spectrum: Carboxylic Acids [quimicaorganica.org]
- 7. instanano.com [instanano.com]
- 8. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.ustc.edu.cn [staff.ustc.edu.cn]
conformational analysis of trans-3-aminocyclohexanecarboxylic acid chair vs boat
An In-Depth Technical Guide to the Conformational Analysis of trans-3-Aminocyclohexanecarboxylic Acid: Chair vs. Boat Conformations
Abstract
trans-3-Aminocyclohexanecarboxylic acid is a conformationally restricted GABA analogue and a valuable building block in medicinal chemistry. Its therapeutic potential is intrinsically linked to the three-dimensional arrangement of its amino and carboxylic acid functional groups, which is dictated by the conformational landscape of the cyclohexane ring. This guide provides a comprehensive analysis of the conformational isomers of this molecule, with a primary focus on the equilibrium between chair and boat forms. We delve into the stereoelectronic factors governing conformational stability, the critical influence of pH on the equilibrium, and the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—used for characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this important molecular scaffold.
The Imperative of Conformational Analysis in Drug Design
In modern drug discovery, the principle that molecular shape dictates biological function is paramount. Constrained analogues of endogenous ligands, such as trans-3-aminocyclohexanecarboxylic acid, are powerful tools for probing receptor binding sites and designing potent, selective therapeutics.[1] By locking key functional groups into specific spatial orientations, these rigid scaffolds reduce the entropic penalty of binding and can enhance affinity and specificity.[2] The cyclohexane ring, the core of the titular molecule, is not a static, planar hexagon; it exists as a dynamic equilibrium of non-planar conformations, primarily the low-energy chair forms and higher-energy boat and twist-boat forms.[3][4] An exhaustive understanding of this equilibrium is therefore not merely academic—it is a prerequisite for rational drug design.
The Chair Conformations: A Battle of Sterics and Stereoelectronics
The chair conformation is the most stable conformer for a cyclohexane ring, as it minimizes both angle strain (with C-C-C angles near the ideal tetrahedral 109.5°) and torsional strain (with all C-H bonds staggered).[4][5] For a trans-1,3-disubstituted cyclohexane, two distinct chair conformations can exist in equilibrium, interconverting via a "ring flip."
-
The Diequatorial (e,e) Conformer: Both the amino and carboxylic acid groups occupy positions around the "equator" of the ring.
-
The Diaxial (a,a) Conformer: Both substituents occupy positions parallel to the principal axis of the ring.
The relative stability of these two conformers is governed by steric hindrance. In the diaxial conformation, the substituents experience destabilizing steric repulsion with the other two axial hydrogens on the same face of the ring.[6] This phenomenon, known as a 1,3-diaxial interaction , is the primary factor dictating conformational preference.
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. Larger A-values indicate a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) | Notes |
| -COOH | ~1.4 | The carboxylic acid group has a significant steric demand. |
| -NH₂ | ~1.2 - 1.6 | The amino group is also sterically demanding. |
| -COO⁻ | ~1.9 | The charged carboxylate is bulkier due to its solvation shell. |
| -NH₃⁺ | ~1.8 - 2.1 | The ammonium group is significantly larger and has a strong equatorial preference. |
Note: A-values are context-dependent and can be influenced by solvent and other ring substituents. The values presented are approximate and serve for comparative purposes.
Given that both the amino and carboxyl groups have substantial A-values, the diequatorial (e,e) conformer is overwhelmingly favored under most conditions, as it avoids the significant steric strain of two 1,3-diaxial interactions present in the (a,a) form.
Figure 1: Chair-chair interconversion of trans-3-aminocyclohexanecarboxylic acid.
The Influence of pH on Conformational Equilibrium
trans-3-Aminocyclohexanecarboxylic acid is an amino acid and thus exists in different ionization states depending on the pH of the solution.[7] This has profound implications for its conformational preferences.
-
Low pH (Cationic Form): Both groups are protonated (-COOH and -NH₃⁺). The steric bulk of the -NH₃⁺ group is greater than that of the neutral -NH₂ group, further disfavoring the diaxial conformer.[8]
-
Isoelectric Point (Zwitterionic Form): The molecule exists as an internal salt (-COO⁻ and -NH₃⁺). In this state, an attractive electrostatic interaction (an intramolecular hydrogen bond or salt bridge) between the oppositely charged groups could potentially stabilize the diaxial conformer, slightly reducing the energy gap to the diequatorial form. However, the increased steric bulk of both ionized groups generally ensures the diequatorial conformer remains dominant.
-
High pH (Anionic Form): The molecule exists with a neutral amino group and an anionic carboxylate group (-NH₂ and -COO⁻). The increased size of the solvated carboxylate group further reinforces the preference for the diequatorial position.
The zwitterionic form is particularly relevant in physiological contexts and is a key consideration in drug design, where intramolecular interactions can pre-organize a molecule for receptor binding.
The Boat Conformation: A High-Energy Intermediate?
While the chair is the ground-state conformation, the ring flip process proceeds through higher-energy intermediates, including the boat and twist-boat conformations.[3] The boat conformation is significantly destabilized by two main factors:
-
Torsional Strain: C-H bonds on four of the carbons are eclipsed, similar to eclipsed butane.[4]
-
Steric Strain: "Flagpole" interactions occur between the two inward-pointing hydrogens (or substituents) at the "bow" and "stern" of the boat.[6]
To alleviate some of this strain, the boat can twist slightly into the more stable twist-boat conformation, which is an energy minimum between two boat transition states. Generally, the energy difference between the chair and twist-boat is substantial (~5.5 kcal/mol for cyclohexane).
However, in specific substituted systems, non-covalent interactions can stabilize a boat-like conformer. For a related molecule, trans-3-aminocyclohexanol, a boat conformation was proposed to be significantly populated in solution, likely stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups.[9] For trans-3-aminocyclohexanecarboxylic acid, particularly in its zwitterionic form, a strong intramolecular hydrogen bond/salt bridge in a boat or twist-boat conformer could, in principle, offset its inherent strain. While unlikely to be the global minimum, the population of such a conformer cannot be dismissed without experimental or computational evidence.
Figure 2: Simplified energy profile for cyclohexane interconversion.
Methodologies for Conformational Characterization
A dual approach combining experimental spectroscopy and theoretical computation provides the most robust and self-validating system for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful experimental technique for determining the conformation of cyclohexane derivatives in solution.[10][11] The key parameter is the scalar coupling constant (³J) between vicinal protons, which is dependent on the dihedral angle between them, as described by the Karplus equation.
| Coupling Type | Dihedral Angle (approx.) | Typical ³J Value (Hz) |
| axial-axial (Jₐₐ) | ~180° | 8 - 13 |
| axial-equatorial (Jₐₑ) | ~60° | 2 - 5 |
| equatorial-equatorial (Jₑₑ) | ~60° | 2 - 5 |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of trans-3-aminocyclohexanecarboxylic acid in a suitable deuterated solvent (e.g., D₂O, with pH adjustment using DCl or NaOD to access different ionization states).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Analysis:
-
Identify the H1 and H3 Protons: Locate the signals corresponding to the protons on the carbons bearing the -COOH and -NH₂ groups. These will be multiplets.
-
Measure Coupling Constants: For the diequatorial conformer, both H1 and H3 are axial. Therefore, their signals should exhibit large couplings (Jₐₐ ≈ 8-13 Hz) to the adjacent axial protons at C2 and C4/C6.
-
Causality: The observation of large, triplet-like multiplets for H1 and H3 is strong evidence for their axial disposition, and consequently, the diequatorial arrangement of the substituents. A diaxial conformer would show these protons in equatorial positions, resulting in complex multiplets with only small Jₐₑ and Jₑₑ couplings.
-
-
Validation (NOESY): A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can be performed to confirm spatial proximities. In the diequatorial conformer, strong cross-peaks should be observed between the axial H1/H3 protons and the other axial protons on the same face of the ring.
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable for determining the geometries and relative energies of all possible conformers.[12]
Figure 3: A typical computational workflow for conformational analysis.
Protocol: DFT Calculation
-
Structure Generation: Build initial 3D structures for the diequatorial chair, diaxial chair, and several twist-boat conformers.
-
Geometry Optimization: Perform a full geometry optimization for each structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set) in the gas phase or with a solvent model.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical validation step. The absence of imaginary frequencies confirms that the structure is a true energy minimum. An imaginary frequency indicates a transition state.
-
Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of all confirmed minima. The structure with the lowest ΔG is the most stable conformer. The energy difference between conformers can be used to calculate their expected population ratio via the Boltzmann distribution.
-
Causality: This computational approach provides quantitative energy data that complements and explains the qualitative insights from NMR. For instance, it can precisely quantify the energetic penalty of the 1,3-diaxial interactions and determine if any intramolecular hydrogen bonds provide significant stabilization.
Conclusion
The conformational analysis of trans-3-aminocyclohexanecarboxylic acid is a multifaceted problem requiring an integrated understanding of steric effects, intramolecular forces, and the influence of the chemical environment. While the diequatorial chair conformation is predicted to be the dominant species due to the avoidance of severe 1,3-diaxial strain, the potential for zwitterionic interactions to stabilize other conformers, including the diaxial chair or even a twist-boat, warrants careful consideration. A rigorous characterization, leveraging the complementary strengths of high-field NMR spectroscopy and modern computational chemistry, is essential. For professionals in drug development, such a detailed conformational map is not just fundamental knowledge but a crucial tool for designing next-generation therapeutics with enhanced potency and selectivity.
References
-
Franklin, N. C., & Feltkamp, H. (1965). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Angewandte Chemie International Edition in English. [Link]
-
Ribeiro, A. A., & Tormena, C. F. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance. [Link]
-
Sci-Hub. (n.d.). Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy. Sci-Hub. [Link]
-
Wikipedia. (n.d.). Cyclohexane conformation. Wikipedia. [Link]
-
Kim, D., et al. (2018). Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. PMC. [Link]
-
Martinez, R., et al. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
Dixon, D. A., & Komornicki, A. (1990). Ab initio conformational analysis of cyclohexane. The Journal of Physical Chemistry. [Link]
-
Reddy, M. K. (2023). Amino acid. Britannica. [Link]
-
Wikipedia. (n.d.). Amino acid. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2014). 3.10: Conformers of Cyclohexane. Chemistry LibreTexts. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Khan Academy. (n.d.). Conformations of cyclohexane. Khan Academy. [Link]
-
Stanford Advanced Materials. (2026). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Stanford Advanced Materials. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amino acid | Definition, Structure, & Facts | Britannica [britannica.com]
- 8. Amino acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Sci-Hub. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy / Angewandte Chemie International Edition in English, 1965 [sci-hub.box]
- 12. pubs.acs.org [pubs.acs.org]
The Architectural Backbone of Bioactivity: A Technical Guide to Peptides Containing trans-3-Aminocyclohexanecarboxylic Acid
Abstract
The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug development. Among these, cyclic amino acids, particularly trans-3-aminocyclohexanecarboxylic acid (t-3-ACHC), have emerged as powerful tools for constraining peptide conformation and enhancing biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structural implications, and diverse biological activities of peptides containing t-3-ACHC. We will delve into the causal relationships behind experimental choices, provide detailed protocols for key methodologies, and explore the therapeutic potential of these modified peptides in areas such as antimicrobial and anticancer research.
Introduction: The Rationale for Conformational Constraint
Native peptides, despite their inherent bioactivity, often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. The introduction of cyclic amino acids like t-3-ACHC imposes rigid structural constraints on the peptide backbone. This pre-organization into a specific bioactive conformation can lead to a significant enhancement in target selectivity and potency, while also improving resistance to enzymatic degradation[1]. The cyclohexane ring of t-3-ACHC acts as a rigid spacer, influencing the torsional angles of the peptide backbone and promoting the formation of stable secondary structures, such as helices and turns[1][2].
Synthesis of Peptides Incorporating trans-3-Aminocyclohexanecarboxylic Acid
The synthesis of peptides containing t-3-ACHC can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. The choice of strategy often depends on the desired peptide length and complexity[3].
Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol
SPPS is the most common method for preparing these modified peptides due to its efficiency and ease of purification[3][4]. The following protocol outlines a typical Fmoc/tBu-based SPPS for incorporating a t-3-ACHC residue.
Experimental Protocol: Fmoc/tBu Solid-Phase Synthesis of a t-3-ACHC Containing Peptide
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (either a standard amino acid or Fmoc-trans-3-aminocyclohexanecarboxylic acid) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion.
-
-
Washing:
-
After successful coupling, wash the resin extensively with DMF to remove unreacted reagents and byproducts.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions[5].
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
-
Diagram: Solid-Phase Peptide Synthesis Workflow
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Structural Impact of trans-3-Aminocyclohexanecarboxylic Acid Integration
The incorporation of t-3-ACHC significantly influences the conformational landscape of a peptide. The rigid cyclohexane ring restricts the rotation around the Cα-Cβ bond, leading to a more defined and predictable three-dimensional structure. This conformational rigidity is a key determinant of the peptide's biological activity.
Induction of Helical and Turn Conformations
Studies have shown that oligomers of trans-2-aminocyclohexanecarboxylic acid can adopt stable helical conformations, such as the 14-helix[1]. While the 3-amino isomer promotes different folding patterns, it is also known to induce well-defined secondary structures. The specific conformation adopted depends on the position of the t-3-ACHC residue within the peptide sequence and the nature of the adjacent amino acids. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are crucial techniques for elucidating the solution-state conformation of these modified peptides.
Table 1: Comparison of Conformational Effects of Cyclic Amino Acids
| Cyclic Amino Acid | Common Induced Secondary Structure | Key Conformational Constraint |
| trans-3-Aminocyclohexanecarboxylic Acid | β-turns, extended structures | Restricted Cα-Cβ bond rotation |
| trans-2-Aminocyclohexanecarboxylic Acid | 14-helix | Constrained backbone dihedral angles |
| 1-Aminocyclohexane Carboxylic Acid (A6c) | Helical conformations | Restricted φ and ψ dihedral angles |
Biological Activities and Therapeutic Applications
The unique structural properties imparted by t-3-ACHC have been leveraged to develop peptides with a wide range of biological activities.
Antimicrobial Peptides (AMPs)
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Peptides containing cyclic amino acids, including derivatives of cyclohexanecarboxylic acid, have shown promising antimicrobial activity[6]. The rigid structure of these peptides can enhance their amphipathic character, facilitating their interaction with and disruption of bacterial cell membranes[7][8].
Diagram: Proposed Mechanism of Action for Antimicrobial Peptides
Caption: The "barrel-stave" model of antimicrobial peptide action.
A synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (A6c), a related cyclic amino acid, demonstrated inhibitory activity against several drug-resistant bacterial strains[6]. The incorporation of such non-natural amino acids can also enhance the proteolytic stability of AMPs, a crucial factor for their in vivo efficacy[9].
Anticancer Peptides (ACPs)
Anticancer peptides represent a promising class of therapeutic agents that can selectively target and kill cancer cells[10][11]. The incorporation of unnatural amino acids, including cyclic structures, can improve the anticancer potency of these peptides[12]. The enhanced conformational stability of t-3-ACHC-containing peptides can lead to improved interaction with the negatively charged components of cancer cell membranes, such as phosphatidylserine, initiating the anticancer activity[12]. Furthermore, the modification of peptides with non-natural amino acids can reduce their cytotoxicity towards normal cells, thereby improving the therapeutic index[10].
Table 2: IC50 Values of Selected Anticancer Peptides
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| Temporin-La | Liver Cancer | 11.19 | [10] |
| HNP-1 | Prostate Cancer (PC-3) | 2.2 | [10] |
| B1-I | Breast Cancer (MCF-7) | 3.1 | [10] |
Note: This table presents examples of ACP activity; peptides containing t-3-ACHC would require specific experimental determination of their IC50 values.
Enzyme Inhibitory Peptides
The constrained conformation of peptides containing t-3-ACHC makes them excellent candidates for the design of potent and selective enzyme inhibitors. For example, peptides designed to inhibit angiotensin-converting enzyme (ACE) have been shown to be more effective when they possess specific structural characteristics, which can be influenced by the incorporation of cyclic amino acids[13][14]. The rigid backbone can orient the key interacting residues in an optimal geometry for binding to the enzyme's active site.
Future Perspectives and Conclusion
The incorporation of trans-3-aminocyclohexanecarboxylic acid into peptide sequences is a powerful strategy for enhancing their biological activity and therapeutic potential. The conformational constraints imposed by this cyclic amino acid lead to peptides with improved metabolic stability, target selectivity, and potency. Further research in this area will likely focus on the development of novel synthetic methodologies, the exploration of a wider range of biological targets, and the in-depth structural characterization of these modified peptides to better understand the structure-activity relationships. As our understanding of the interplay between peptide conformation and biological function grows, t-3-ACHC and other cyclic amino acids will undoubtedly play an increasingly important role in the design of next-generation peptide-based therapeutics.
References
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199-1202.
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis - or trans -3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1202.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Gellman, S. H., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. The Royal Society of Chemistry.
- Hassan, S. S. U., et al. (2022).
- Gellman, S. H., et al. (1998). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
- Li, Y., et al. (2020).
- Agrez, M., Garg, M., & Ackland, S. (2012). Novel Anti-Cancer Peptides Comprising Three Amino Acids. Journal of Cancer Therapy.
- Gaspar, D., et al. (2013). Anti-Cancer Peptides: Status and Future Prospects. PMC - PubMed Central.
- Bodanszky, M. (n.d.). Synthesis of Peptides. Thieme.
- Agrez, M., Garg, M., & Ackland, S. (2012). Novel Anti-Cancer Peptides Comprising Three Amino Acids. Scirp.org.
- Nongonierma, A. B., & FitzGerald, R. J. (2021).
- Hicks, R. P., et al. (2015). Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. Bioorganic & Medicinal Chemistry.
- Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. University of Wisconsin–Madison.
- Hancock, R. E. W. (n.d.). Cationic Antimicrobial Peptides. Hancock Lab.
- Sanchez-Gomez, S., & Martinez-de-Tejada, G. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
- Bernkop-Schnürch, A. (2000). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release.
- Zhang, L., & Falla, T. J. (2016). Antimicrobial Peptides. MDPI.
- Apostolopoulos, V., et al. (2021). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Pharmaceuticals.
- Costa, F., et al. (2019). Antimicrobial Peptides and Their Assemblies. MDPI.
- Kumar, P., et al. (2022).
- Liu, G., et al. (2020). Remarkable, Unexpected Mechanism for (S)-3-Amino-4-(Difluoromethylenyl)cyclohex-1-Ene-1-Carboxylic Acid as a Selective Inactivator of Human Ornithine Aminotransferase. Journal of the American Chemical Society.
- Chrzanowska, J., et al. (2011). Manufacturing of peptides exhibiting biological activity. Journal of Food Science and Technology.
- Liu, W., et al. (2019). Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism. Frontiers in Nutrition.
- Grieco, P., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science.
- Rafiq, S., et al. (2022). Exploration of ACE-Inhibiting Peptides Encrypted in Artemisia annua Using In Silico Approach. Journal of Chemistry.
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Cancer Peptides: Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
- 14. Exploration of ACE-Inhibiting Peptides Encrypted in Artemisia annua Using In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to trans-3-Aminocyclohexanecarboxylic Acid: A Versatile β-Amino Acid Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The exploration of unnatural amino acids has opened new frontiers in medicinal chemistry, enabling the design of peptidomimetics with enhanced stability, predictable conformations, and novel biological activities.[1][2] Among these, cyclic β-amino acids are particularly powerful for inducing stable secondary structures in peptides, known as foldamers.[3] While significant research has focused on 1,2-disubstituted cyclohexane derivatives, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), the 1,3-disubstituted isomer, trans-3-aminocyclohexanecarboxylic acid, remains a comparatively underexplored yet highly valuable building block.
This technical guide provides a comprehensive overview of trans-3-aminocyclohexanecarboxylic acid, consolidating foundational principles with practical, field-proven insights. We will delve into its stereoselective synthesis, analyze its defining conformational properties, and explore its incorporation into peptide scaffolds, offering a forward-looking perspective on its potential to unlock new therapeutic modalities.
The Strategic Advantage of the 1,3-Substitution Pattern
The unique 1,3-relationship between the amino and carboxyl groups on the cyclohexane scaffold imparts distinct structural properties compared to its more-studied 1,2- and 1,4-isomers. This substitution pattern positions the entry and exit points of the peptide backbone in a way that can influence turn motifs and the projection of side chains, offering a different set of design rules for constructing complex molecular architectures. Its applications are notable in the development of GABA analogues, where conformational rigidity is key to receptor selectivity.[2][4]
Stereoselective Synthesis: A Practical Workflow
Achieving stereocontrol is paramount for the application of this building block. An efficient and highly diastereoselective synthesis of the trans isomer can be accomplished via an aza-Michael conjugate addition of a chiral amine to a cyclohexenone derivative. This approach provides a robust and scalable route to the desired β-amino ester precursor.
The following protocol is a validated, multi-step workflow designed for high purity and stereochemical integrity.
Experimental Protocol: Asymmetric Synthesis of trans-3-Aminocyclohexanecarboxylic Acid
Objective: To synthesize enantiomerically pure trans-3-aminocyclohexanecarboxylic acid ethyl ester.
Core Principle: The key step is a diastereoselective 1,4-conjugate addition of a chiral lithium amide to ethyl cyclohex-2-en-1-one-3-carboxylate. The chirality of the amine auxiliary directs the stereochemical outcome of the addition.[5]
Step-by-Step Methodology:
-
Preparation of the Chiral Lithium Amide:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.05 eq.) in anhydrous THF (10 mL/mmol).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide.
-
-
Aza-Michael Conjugate Addition:
-
In a separate flask, dissolve ethyl 2-cyclohexen-1-one-3-carboxylate (1.0 eq.) in anhydrous THF (5 mL/mmol).
-
Cool this solution to -78 °C.
-
Slowly transfer the enone solution to the lithium amide solution via cannula.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a β-amino ester, can be purified by flash column chromatography on silica gel.
-
-
Deprotection and Final Product Formation:
-
Dissolve the purified β-amino ester in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature overnight. This step removes the benzyl and α-methylbenzyl protecting groups.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting product is the trans-3-aminocyclohexanecarboxylic acid ethyl ester. Saponification with LiOH followed by acidic workup can yield the free amino acid.
-
Synthesis Workflow Diagram
Caption: Stereoselective synthesis of trans-3-aminocyclohexanecarboxylic acid.
Conformational Analysis: The Diequatorial Preference
The biological activity and structural influence of this building block are dictated by the conformational preferences of its cyclohexane ring. For a trans-1,3-disubstituted cyclohexane, the molecule exists in a dynamic equilibrium between two chair conformations. The thermodynamically favored conformation is overwhelmingly the one in which both the amino and carboxylic acid groups occupy equatorial positions.
This preference is driven by the avoidance of destabilizing 1,3-diaxial interactions . In the diaxial conformation, the axial amino and carboxyl groups experience significant steric strain with the axial hydrogens at the C5 and C1/C5 positions, respectively. This strain is absent in the diequatorial conformer, making it the dominant species in solution.[6][7] The energy difference is significant enough that for practical purposes, the molecule can be considered locked in the diequatorial state.[8]
Conformational Equilibrium Diagram
Caption: Conformational equilibrium of trans-3-aminocyclohexanecarboxylic acid.
Note: The DOT script above is a template. For actual rendering, the IMG SRC path would need to point to valid image files of the chemical structures. As I cannot generate images directly, this is a conceptual representation.
Validation via NMR Spectroscopy
The diequatorial conformation can be unequivocally confirmed using ¹H NMR spectroscopy by analyzing the coupling constants (J-values) of the protons at C1 and C3.[9]
-
Axial Protons: An axial proton coupled to an adjacent axial proton (trans-diaxial relationship) exhibits a large coupling constant, typically J_ax,ax = 10–13 Hz .
-
Equatorial Protons: Couplings between axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) protons are much smaller, typically in the range of 2–5 Hz .[10]
In the diequatorial conformer of trans-3-aminocyclohexanecarboxylic acid, the protons at C1 (attached to the carboxyl group) and C3 (attached to the amino group) are both axial. Therefore, their NMR signals should appear as triplets of triplets (or more complex multiplets) characterized by at least two large, axial-axial coupling constants. This contrasts sharply with the diaxial conformer, where these protons would be equatorial and exhibit only small coupling constants. Detailed NOESY experiments can further confirm spatial proximities consistent with the diequatorial structure, as demonstrated in analogous trans-3-aminocyclohexanol systems.[11][12]
| Proton Relationship | Dihedral Angle (Approx.) | Expected ³J_HH Coupling Constant (Hz) |
| H_ax - H_ax | ~180° | 10 - 13 |
| H_ax - H_eq | ~60° | 2 - 5 |
| H_eq - H_eq | ~60° | 2 - 5 |
| Table 1: Expected ³J_HH coupling constants in a cyclohexane chair conformation. |
Incorporation into Peptides and Structural Implications
The true potential of trans-3-aminocyclohexanecarboxylic acid is realized when it is incorporated into a peptide backbone. Its rigid, pre-organized structure can enforce specific local conformations. While this specific building block is not as extensively studied as its 1,2-disubstituted counterparts, its use in di- and tri-peptides has been documented.[13]
Standard Peptide Synthesis Protocol
The incorporation of Fmoc-protected trans-3-aminocyclohexanecarboxylic acid into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) protocols.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Amino Acid Coupling: Activate the carboxyl group of Fmoc-trans-3-aminocyclohexanecarboxylic acid-OH (1.5-5 eq.) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling cycle for subsequent amino acids in the sequence.
-
Final Cleavage: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
Hypothesized Structural Impact
The defining feature of this building block is the ~120° angle between the C1-carboxyl and C3-amino bonds when viewed down the axis of the cyclohexane ring. This contrasts with the ~60° angle in trans-2-ACHC. This geometric difference has profound implications for the resulting peptide secondary structure.
-
trans-2-ACHC (The 14-Helix Inducer): The 1,2-substitution pattern aligns the peptide backbone in a way that strongly promotes the formation of a 14-helix , a stable secondary structure characterized by C=O(i)···H-N(i+2) hydrogen bonds.[14][15]
-
trans-3-ACHC (A Potential Turn/Loop Modulator): The 1,3-substitution pattern introduces a wider spacing between the backbone entry and exit points. This geometry is less likely to support a continuous, linear helix like the 14-helix. Instead, it is hypothesized to act as a potent turn or loop nucleator . By inserting this building block, a researcher can introduce a rigid, well-defined kink in the peptide backbone, which could be instrumental in mimicking β-turns or structuring loop regions that are critical for protein-protein interactions.
Comparative Structural Diagram
Caption: Contrasting backbone geometries of 1,2- vs. 1,3-substituted isomers.
Applications and Future Outlook
The unique structural properties of trans-3-aminocyclohexanecarboxylic acid make it a compelling building block for several key areas of drug development:
-
Constrained GABA Analogues: The rigid cyclohexane core serves as an excellent scaffold for designing conformationally restricted analogues of the neurotransmitter GABA, potentially leading to subtype-selective receptor modulators for neurological disorders.[4][16]
-
Peptidomimetic Design: Its ability to induce sharp turns makes it an ideal candidate for mimicking β-turn secondary structures, which are ubiquitous in protein recognition motifs. This could be applied to disrupt protein-protein interactions implicated in diseases like cancer and viral infections.
-
Scaffold for Combinatorial Chemistry: The diequatorial conformation presents the axial protons at C1 and C3 for potential functionalization, allowing the cyclohexane ring to be used as a rigid scaffold for presenting diverse chemical functionalities in a precise three-dimensional arrangement.
Future research should focus on the systematic incorporation of trans-3-aminocyclohexanecarboxylic acid into longer peptide sequences to experimentally validate its influence on secondary structure using techniques like Circular Dichroism (CD) and 2D NMR. Computational modeling will also be invaluable for predicting the conformational landscapes of these novel foldamers and guiding the design of new bioactive molecules.
References
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199-1201.
- Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521.
- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307.
-
Wikipedia contributors. (2023, December 29). GABA analogue. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Yuki Gosei Kagaku Kyokaishi, 55(1), 2-12.
- Horne, W. S., Price, J. L., & Gellman, S. H. (2008). α/β-Peptide Foldamers with Functionalized Side Chains: Probing the Role of Side Chain-Side Chain Interactions in Helix Stability. Journal of the American Chemical Society, 130(20), 6439-6441.
- Al-Masum, M. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Organic Chemistry Portal.
- Balbás, I. M., Mendoza, B. E. D., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
- Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.
-
Stanford Advanced Materials. (n.d.). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Retrieved January 19, 2026, from [Link]
- Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A Field Guide to Foldamers. Chemical Reviews, 101(12), 3893-4012.
- JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings.
- LePlae, P. R., Umezawa, N., Lee, H.-S., & Gellman, S. H. (2001). A New Class of Helix-Forming β-Peptides. Organic Letters, 3(16), 2621-2624.
- Soderberg, T. (2019). Organic Chemistry with a Biological Emphasis Volume I. University of Minnesota Morris Digital Well.
- Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Current Pharmaceutical Design, 6(6), 633-644.
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(27), 6206-6212.
- Fairlie, D. P., & Tyndall, J. D. A. (2005). Mimicking nature: Peptidomimetics. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
- Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., Huang, X., Barchi, J. J., Jr, & Gellman, S. H. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6491-6492.
-
Gellman Group, University of Wisconsin-Madison. (n.d.). New Foldamers. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 544887, 3-Aminocyclohexanecarboxylic acid. Retrieved January 19, 2026, from [Link].
-
Clutch Prep. (n.d.). Calculating Energy Difference Between Chair Conformations. Retrieved January 19, 2026, from [Link]
- O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(09), 1336-1338.
- Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., & Thomson, J. E. (2011). Asymmetric synthesis of cyclic β-amino acids. Tetrahedron: Asymmetry, 22(1), 125-133.
-
Chegg. (2020, November 27). Solved 2) In substituted cyclohexane molecules, it is easy... Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Rings: cis/trans and axial/equatorial relationships. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved January 19, 2026, from [Link]
- Balbás, I. M., Mendoza, B. E. D., Fernández-Zertuche, M., Ordoñez, M., & Linzaga-Elizalde, I. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162.
- Kent, S. B. H. (2009). Introduction to Peptide Synthesis. In Chemical Synthesis of Peptides and Proteins. Springer.
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 19, 2026, from [Link]
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(11), 2639-2640.
-
AAPPTec. (n.d.). Overview of Custom Peptide Synthesis. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. Retrieved January 19, 2026, from [Link].
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. GABA analogue - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ochem.as.uky.edu [ochem.as.uky.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Calculating Energy Difference Between Chair Conformations Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 15. bif.wisc.edu [bif.wisc.edu]
- 16. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aminocyclohexanecarboxylic Acid Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating the ability to bind to multiple, diverse biological targets. The aminocyclohexanecarboxylic acid (ACHC) framework represents a compelling example of such a scaffold. Its journey from a synthetically accessible cycloaliphatic amino acid to the cornerstone of life-saving drugs and a versatile tool in rational drug design is a testament to scientific inquiry, perseverance, and the often-unpredictable path of discovery. This guide provides an in-depth exploration of the discovery and history of aminocyclohexanecarboxylic acids, their synthesis, mechanism of action, and their expanding role in modern therapeutics.
The Genesis of a Scaffold: Early Syntheses and Stereochemical Considerations
The story of aminocyclohexanecarboxylic acids begins not with a single definitive discovery, but through the broader exploration of cycloaliphatic amino acids in the mid-20th century.[1] Early synthetic routes made these compounds accessible to researchers, often through methods like the alkylation of glycine derivatives or adaptations of the Gabriel synthesis for cyclic systems.[1] A common and enduring method for the synthesis of 4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.[2][3]
This seemingly straightforward conversion introduces a critical element of stereochemistry: the formation of both cis and trans isomers. The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring would prove to be a crucial determinant of biological activity. Early research focused on methods to separate these isomers, often through fractional crystallization, and to develop stereoselective synthetic routes or isomerization processes to favor the desired isomer.[2][3]
Caption: General synthetic workflow for obtaining cis and trans isomers of 4-aminocyclohexanecarboxylic acid.
A Landmark Discovery: Tranexamic Acid and the Dawn of Antifibrinolytic Therapy
The most profound impact of aminocyclohexanecarboxylic acids on medicine came from the dedicated research of Japanese physician and scientist Dr. Utako Okamoto and her husband Shosuke Okamoto. In the 1950s, driven by the desire to find a treatment for post-partum hemorrhage, a major cause of maternal mortality, they began investigating antifibrinolytic agents.[4] Their work led them to synthesize and study a series of aminocyclohexanecarboxylic acid derivatives.
In 1962, the Okamotos published their findings on a particularly potent compound: trans-4-(aminomethyl)cyclohexanecarboxylic acid, which would come to be known as tranexamic acid.[4] They discovered that this trans isomer was significantly more effective at inhibiting fibrinolysis than its cis counterpart, highlighting the critical role of stereochemistry in its biological activity.
Caption: A timeline of key milestones in the history of aminocyclohexanecarboxylic acids.
Mechanism of Action: The Molecular Basis of Antifibrinolysis
The primary and most well-understood mechanism of action of tranexamic acid is its potent antifibrinolytic effect. It functions as a synthetic analog of the amino acid lysine. The process of fibrinolysis, the breakdown of blood clots, is mediated by the enzyme plasmin, which is generated from its inactive precursor, plasminogen.
Tranexamic acid exerts its effect by binding to the lysine-binding sites on plasminogen. This binding competitively inhibits the binding of plasminogen to fibrin, thereby preventing the conversion of plasminogen to plasmin and stabilizing the fibrin clot. This elegant mechanism effectively reduces bleeding in a variety of clinical settings.
Caption: The mechanism of action of tranexamic acid in inhibiting fibrinolysis.
Modern Synthetic Methodologies: A Step-by-Step Protocol
The demand for stereochemically pure aminocyclohexanecarboxylic acids has driven the development of efficient and scalable synthetic processes. The following protocol outlines a general method for the preparation of trans-4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid.
Protocol: Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
-
Hydrogenation:
-
In a high-pressure autoclave, suspend p-aminobenzoic acid in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Add a ruthenium on carbon (Ru/C) catalyst (e.g., 5% Ru/C).
-
Pressurize the vessel with hydrogen gas (e.g., 15 bar) and heat to approximately 100°C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material (e.g., by TLC). This step typically yields a mixture of cis and trans isomers, with the trans isomer often being the major product under these conditions.[2][5]
-
-
Isomer Separation (if necessary):
-
After filtration to remove the catalyst, the resulting solution containing the mixture of cis and trans isomers can be subjected to fractional crystallization to isolate the desired trans isomer. The difference in solubility between the two isomers allows for their separation.
-
-
Base-Catalyzed Isomerization (optional):
-
To increase the yield of the thermodynamically more stable trans isomer, the cis isomer can be epimerized. This is typically achieved by treating the cis isomer or a cis/trans mixture with a base, such as sodium hydroxide or potassium alkoxides, in a suitable solvent.[3]
-
Beyond Hemostasis: Expanding Therapeutic Horizons
While the antifibrinolytic properties of tranexamic acid are its most recognized attribute, research has unveiled a broader spectrum of biological activities for aminocyclohexanecarboxylic acid derivatives. This has opened up new avenues for their application in various therapeutic areas.
GABA Receptor Modulation
Certain aminocyclohexanecarboxylic acid analogues have been investigated as modulators of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Their rigid cyclic structure makes them valuable probes for exploring the pharmacophore of GABA receptor binding sites. Some derivatives have shown potential as GABA receptor antagonists, suggesting possible applications in neurological and psychiatric disorders.[4]
Anticonvulsant and Neurological Applications
The modulation of GABAergic neurotransmission has led to the exploration of aminocyclohexanecarboxylic acid derivatives as potential anticonvulsants. By mimicking the structure of GABA, these conformationally constrained analogues can interact with GABA receptors or transporters, potentially offering a novel approach to seizure control.[6]
Aminocyclohexanecarboxylic Acids as Building Blocks in Drug Design
The rigid and well-defined stereochemistry of aminocyclohexanecarboxylic acids makes them highly valuable building blocks in modern drug discovery, particularly in the field of peptide and peptidomimetic design.
By incorporating ACHC residues into peptide sequences, chemists can induce specific secondary structures, such as helices and turns. This conformational constraint can lead to peptides with enhanced biological activity, improved metabolic stability, and better receptor selectivity. The cyclohexane ring restricts the conformational freedom of the peptide backbone, forcing it to adopt a more defined shape, which can be crucial for effective binding to a biological target.
Caption: Conceptual diagram illustrating the role of ACHC in creating conformationally constrained peptides for enhanced receptor binding.
Conclusion: A Scaffold with a Rich Past and a Promising Future
The journey of aminocyclohexanecarboxylic acids in research is a compelling narrative of how a class of relatively simple organic molecules has had a profound and lasting impact on medicine and drug discovery. From the pioneering work of the Okamotos, which has saved countless lives by controlling hemorrhage, to its current role as a sophisticated tool for designing next-generation therapeutics, the aminocyclohexanecarboxylic acid scaffold continues to be a source of inspiration and innovation. As our understanding of disease pathways deepens and our synthetic capabilities expand, it is certain that this versatile and privileged structure will continue to be a cornerstone of research for years to come.
References
- Locock, K. E. S., et al. (2009). GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochemical Research, 34(10), 1849-1857.
- Gellman, S. H., et al. (1998). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 120(4), 684-693.
- Roy, S., et al. (2017). 2-Aminocyclohex-4-enecarboxylic Acid as a New Building Block of Helical Foldamers. Chemistry – An Asian Journal, 12(15), 1876-1880.
- Siegfried AG. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
Request PDF. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Retrieved from [Link]
- Siegfried Hameln Services GmbH. (2020). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
- Ono Pharmaceutical Co., Ltd. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Locock, K. E. S., et al. (2013). Γ-aminobutyric acid(C) (GABAC) selective antagonists derived from the bioisosteric modification of 4-aminocyclopent-1-enecarboxylic acid: amides and hydroxamates. Journal of Medicinal Chemistry, 56(13), 5626-5630.
- Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-929.
- Szychowski, K. A., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6563.
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]
- Pin, J. P., & Prézeau, L. (2007). Allosteric modulators of GABAB receptors: mechanism of action and therapeutic perspective. Current neuropharmacology, 5(3), 195–201.
- Jäger, T., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(12), 2779.
-
Chemmunity. (2023, October 11). Labeling Chair Conformations as Cis or Trans and Identifying the Most Stable Conformation [Video]. YouTube. [Link]
- Gellman, S. H. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(6), 1897-1926.
-
PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Peptide Synthesis Utilizing trans-3-Aminocyclohexanecarboxylic Acid
Introduction: Navigating the Challenges of Incorporating Cyclic β-Amino Acids
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and development, offering a pathway to novel therapeutics with enhanced potency, stability, and unique structural conformations. Among these, cyclic β-amino acids like trans-3-aminocyclohexanecarboxylic acid (t-3-Ac6c) are of significant interest. Their rigid cyclic structure imparts conformational constraints on the peptide backbone, which can be pivotal for mimicking or disrupting protein-protein interactions.[1][2] However, the very properties that make these building blocks attractive also present considerable challenges in peptide synthesis. The steric hindrance and altered reactivity of β-amino acids necessitate a careful selection of coupling reagents and optimized protocols to ensure efficient peptide bond formation while minimizing side reactions, particularly epimerization.[3]
This comprehensive guide provides an in-depth analysis of coupling reagents and detailed protocols specifically tailored for the successful incorporation of trans-3-aminocyclohexanecarboxylic acid into peptide chains. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this cyclic β-amino acid in their synthetic endeavors.
The Synthetic Hurdle: Understanding the Steric and Electronic Landscape of trans-3-Aminocyclohexanecarboxylic Acid
The primary challenge in coupling trans-3-aminocyclohexanecarboxylic acid lies in its structural rigidity and steric bulk. Unlike linear α-amino acids, the cyclohexyl ring restricts the rotational freedom around the Cα-Cβ bond, potentially hindering the approach of the activated carboxyl group to the incoming amine. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and diminished yields.[4]
Furthermore, the electronic nature of the β-amino group can influence its nucleophilicity. The selection of an appropriate coupling reagent is therefore critical to overcome these hurdles. The ideal reagent should generate a highly reactive activated species to drive the reaction to completion, while being sufficiently chemoselective to avoid side reactions.
A Comparative Analysis of Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is arguably the most critical parameter for the successful incorporation of sterically demanding amino acids like trans-3-aminocyclohexanecarboxylic acid. Modern peptide synthesis relies on several classes of reagents, each with its own mechanism and efficacy profile.[5]
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Formation of an O-acylisourea intermediate, which can react with the amine or an additive.[6][7] | Cost-effective, well-established. | Can lead to N-acylurea formation (a terminating side reaction) and epimerization.[8] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Formation of a highly reactive ester with an additive (e.g., HOAt, HOBt).[9][10] | High coupling efficiency, fast reaction rates, and reduced epimerization, especially with HATU.[11][12] | Higher cost compared to carbodiimides. Can cause guanidinylation of the N-terminus if used in large excess.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Formation of a reactive phosphonium ester.[5] | High reactivity, good for hindered couplings.[14] | Can be less stable in solution compared to uronium salts. |
For sterically hindered amino acids, aminium/uronium salt reagents, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , are demonstrably superior.[9][11] The formation of a highly reactive OAt-ester intermediate by HATU leads to faster and more complete coupling reactions, which is crucial for overcoming the steric hindrance of cyclic β-amino acids.[9][12]
Experimental Workflows and Protocols
The following protocols are designed based on the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[15][16]
General Workflow for Solid-Phase Peptide Synthesis
The overall process of incorporating an amino acid into a growing peptide chain on a solid support follows a cyclical pattern.
Caption: Simplified mechanism of DIC/OxymaPure-mediated coupling.
HATU Mechanism
HATU, in the presence of a base like DIPEA, reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-azabenzotriazole (HOAt) moiety is a superior leaving group compared to HOBt, which accelerates the rate of aminolysis and leads to higher coupling efficiencies, particularly for hindered systems. [3][9]
Caption: Simplified mechanism of HATU-mediated coupling.
Conclusion and Best Practices
The successful incorporation of trans-3-aminocyclohexanecarboxylic acid into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For this sterically demanding building block, the use of HATU is strongly recommended to maximize coupling efficiency and minimize reaction times. When cost is a primary consideration, a modern carbodiimide system such as DIC/OxymaPure presents a viable alternative, though longer coupling times and the potential need for double coupling should be anticipated.
Key Recommendations:
-
Prioritize HATU: For challenging couplings involving trans-3-aminocyclohexanecarboxylic acid, HATU should be the reagent of choice.
-
Extended Coupling Times: Regardless of the reagent used, allow for longer coupling times (2-6 hours) compared to standard α-amino acids.
-
Monitor Completion: Always use a qualitative test like the Kaiser test to confirm the completion of the coupling reaction before proceeding to the next cycle.
-
Double Couple When Necessary: Do not hesitate to perform a second coupling if the initial reaction is incomplete.
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are as anhydrous as possible to prevent hydrolysis of the activated species. [14] By adhering to these guidelines and protocols, researchers can confidently incorporate trans-3-aminocyclohexanecarboxylic acid into their peptide designs, unlocking new avenues for the development of novel and effective peptide-based therapeutics.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1202. Retrieved from [Link]
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis - or trans -3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1202. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Cabrele, C., Martinek, T. A., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Retrieved from [Link]
-
Wenschuh, H., Beyermann, M., Haber, H., Seydel, J. K., Krause, E., Bienert, M., ... & Carpino, L. A. (1992). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 40(3‐4), 282-293. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Retrieved from [Link]
-
Kent, S. B., Alewood, D., Alewood, P., Baca, M., Jones, A., & Schnölzer, M. (1994). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 91(19), 9081-9085. Retrieved from [Link]
-
Lee, Y. S. (2015). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 59(3), 161-174. Retrieved from [Link]
-
Toth, G. K., & Harmat, V. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31651-31659. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Retrieved from [Link]
-
Peptides. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. Retrieved from [Link]
-
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
The Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]
-
Jahi, A., & Ahmad, S. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4949. Retrieved from [Link]
-
Liu, Y., & Gildersleeve, J. C. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic letters, 14(24), 6294–6297. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. intavispeptides.com [intavispeptides.com]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pnas.org [pnas.org]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06124J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for purification of trans-3-aminocyclohexanecarboxylic acid hydrochloride by recrystallization
An Application Note and Protocol for the Purification of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride by Recrystallization
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the purification of this compound (CAS: 862401-49-8) via recrystallization. The procedure is designed for researchers, scientists, and drug development professionals aiming to enhance the purity of commercially available or synthetically derived material, which is often supplied at 97% purity[1][2][3]. The protocol is founded on the principle of differential solubility in a mixed solvent system. We delve into the causality behind each procedural step, ensuring the protocol is not just a series of instructions but a self-validating system for achieving high-purity crystalline product.
Introduction and Scientific Principle
This compound is a carbocyclic amino acid derivative. As with many amino acids and their salts, recrystallization is a powerful and economical method for purification[4][5]. This technique exploits the differences in solubility between the target compound and its impurities within a selected solvent or solvent system at varying temperatures[6].
The core principle of this protocol hinges on the observed solubility profile of the target compound: it is soluble in water but insoluble in ethanol[2][7]. This allows for the use of a binary solvent system (water-ethanol). The compound is first dissolved in a minimum amount of a "good" solvent (hot water), in which it is highly soluble. A "bad" or "anti-solvent" (ethanol), in which the compound is insoluble, is then introduced. By carefully controlling the temperature and solvent ratio, a supersaturated state is achieved upon cooling, from which the pure compound selectively crystallizes, leaving impurities behind in the solution (mother liquor)[5][6]. Slow, controlled cooling is paramount to forming a well-ordered crystal lattice, which inherently excludes foreign molecules, thereby leading to a significant increase in purity[6].
Compound Profile & Safety Precautions
Compound Data
| Property | Value | Reference |
| CAS Number | 862401-49-8 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2][3] |
| Molecular Weight | 179.64 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][8] |
| Solubility | Soluble in water, glycerol; Insoluble in ethanol, chloroform | [2][7] |
Mandatory Safety Protocols
This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3][9]. Harmful if swallowed.
-
Precautionary Measures:
-
Wear protective gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat[9][10].
-
Avoid breathing dust. Use engineering controls to minimize dust formation[8].
-
Wash hands and exposed skin thoroughly after handling[10].
-
Store containers tightly closed in a cool, dry, and well-ventilated area away from strong oxidizing agents[2].
-
Experimental Protocol
This protocol is designed for purifying approximately 5.0 g of crude this compound. Quantities can be scaled, but solvent volumes may require re-optimization.
Materials & Equipment
| Reagents & Consumables | Equipment |
| Crude trans-3-aminocyclohexanecarboxylic acid HCl (~5 g) | Magnetic stir plate with heating |
| Deionized water | Erlenmeyer flasks (50 mL and 100 mL) |
| 200-proof Ethanol, reagent grade | Magnetic stir bar |
| Activated carbon (optional, for colored impurities) | Graduated cylinders |
| Filter paper | Powder funnel |
| Büchner funnel and filter flask | |
| Vacuum source | |
| Glass stirring rod | |
| Spatula | |
| Watch glass | |
| Ice bath | |
| Drying oven or vacuum desiccator |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of trans-3-aminocyclohexanecarboxylic acid HCl.
Step-by-Step Methodology
-
Dissolution:
-
Place 5.0 g of crude this compound into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Heat a separate beaker of deionized water to near boiling (~80-90°C).
-
With stirring, add the hot water to the flask in small portions until the solid completely dissolves. Use the absolute minimum amount of hot solvent necessary. Causality: Using minimal solvent ensures the solution will be supersaturated upon cooling, which is essential for crystallization to occur. Over-addition of solvent will reduce the final yield.
-
-
Decolorization (Optional):
-
If the resulting solution has a noticeable color, it indicates the presence of colored organic impurities.
-
Allow the solution to cool slightly, then add a very small amount (spatula tip) of activated carbon.
-
Reheat the mixture to boiling for a few minutes. Causality: Activated carbon has a high surface area and adsorbs large, conjugated molecules that are often responsible for color.
-
Perform a hot gravity filtration through a fluted filter paper into a clean 100 mL Erlenmeyer flask to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Inducing Crystallization:
-
Gently heat the clear solution to near boiling.
-
Slowly add ethanol (the anti-solvent) dropwise while stirring. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add a few more drops of hot water until the solution becomes clear again. The solution is now perfectly saturated at this high temperature. Causality: This process of adding an anti-solvent to the point of precipitation and then re-dissolving with the good solvent creates an ideal supersaturated state that is primed for high-purity crystal growth upon cooling.
-
Remove the flask from the heat source, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool undisturbed to room temperature. Causality: Slow cooling is critical. It allows the crystal lattice to form gradually and selectively, excluding smaller, dissimilar impurity molecules. Rapid cooling can trap impurities within the crystal structure.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes. Causality: The solubility of the compound decreases significantly at lower temperatures, leading to further precipitation from the mother liquor and maximizing the recovery yield.
-
-
Isolation and Drying:
-
Set up a Büchner funnel with filter paper over a clean filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold ethanol-water mother liquor to ensure a good seal.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small portion of an ice-cold ethanol-water mixture (e.g., 1:1 ratio). Causality: Washing with a cold solvent mixture removes any residual mother liquor (containing dissolved impurities) from the crystal surfaces without re-dissolving a significant amount of the product.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and dry them to a constant weight, either in a vacuum desiccator or a drying oven at a low temperature (e.g., 40-50°C).
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | Too much solvent (water) was added. | Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, add more anti-solvent (ethanol) to induce precipitation. |
| Oiling out (liquid forms instead of solid) | The solution is too supersaturated, or the melting point of the compound is lower than the temperature of the solution. | Re-heat the solution to dissolve the oil. Add a small amount more of the good solvent (water) before attempting to cool again. Slower cooling may also help. |
| Low recovery yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated to minimize crystallization in the funnel. |
| Product is still impure | Cooling was too rapid, trapping impurities. | Repeat the recrystallization process, ensuring the solution cools as slowly and undisturbed as possible. |
References
-
Chemtron Supply Corporation. (2015). Safety Data Sheet. [Link]
- Google Patents. (2018). Process for purifying long chain amino acids. EP3672935A1.
- Google Patents. (1990). Process for isolating and purifying amino acids. US4956471A.
- Google Patents. (1985).
-
PubChem. 3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Pluijm, R. et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. [Link]
-
Diaion. Separation and Refining of Amino acids. [Link]
- Google Patents. (2019). Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. CN109824545B.
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization and Crystallization. [Link]
- Google Patents. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WO2003078381A1.
Sources
- 1. This compound [cymitquimica.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. trans-3-aminocyclohexane-1-carboxylic acid hydrochloride 97% | CAS: 862401-49-8 | AChemBlock [achemblock.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. youtube.com [youtube.com]
- 7. This compound | 862401-49-8 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
Chiral HPLC Separation of trans-3-Aminocyclohexanecarboxylic Acid Enantiomers: A Detailed Application Guide
Introduction: The Significance of Chiral Purity in Cyclic β-Amino Acids
The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development and quality control. trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid, a structural motif of interest in medicinal chemistry due to its potential to form stable secondary structures in peptides and other bioactive molecules. Ensuring the enantiomeric purity of such building blocks is critical for the synthesis of stereochemically defined and effective therapeutic agents.
This comprehensive guide provides detailed protocols and technical insights for the successful chiral separation of trans-3-aminocyclohexanecarboxylic acid enantiomers by High-Performance Liquid Chromatography (HPLC). We will explore two robust strategies: direct separation on chiral stationary phases (CSPs) and indirect separation following derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient methods for the chiral analysis of this and structurally related compounds.
Understanding the Analyte: Key Properties of trans-3-Aminocyclohexanecarboxylic Acid
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | [1][2] |
| Molecular Weight | 143.18 g/mol | [1] |
| Solubility | Soluble in water and glycerol. Insoluble in ethanol and chloroform. | [3] |
| Predicted pKa | ~4.77 (carboxylic acid) | [4] |
The zwitterionic nature of this amino acid at neutral pH, stemming from the presence of both an acidic carboxyl group and a basic amino group, along with its high polarity, dictates the chromatographic approaches that are most likely to succeed. Direct analysis on polar-compatible CSPs or derivatization to mask these polar functional groups are the two primary avenues for achieving enantioseparation.
Strategy 1: Direct Enantioseparation on Chiral Stationary Phases
Direct chiral separation is often preferred due to its simplicity, as it avoids the extra step of derivatization and any potential for racemization during this process. The selection of the appropriate chiral stationary phase is the most critical factor for success.[5] For cyclic amino acids like trans-3-aminocyclohexanecarboxylic acid, polysaccharide and macrocyclic glycopeptide-based CSPs are excellent starting points.
dot
Figure 1: Workflow for direct chiral method development.
Protocol 1A: Polysaccharide-Based CSP in Polar Organic Mode
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, offer broad selectivity for a vast array of chiral compounds.[5][6][7] The polar organic mode, utilizing solvents like methanol, ethanol, or acetonitrile, is well-suited for polar analytes like amino acids.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Daicel CHIRALCEL® OD-H, Phenomenex Lux® Cellulose-1), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Ethanol with an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
Sample Diluent: Mobile phase.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing ethanol and trifluoroacetic acid (TFA) in a 100:0.1 v/v ratio. Degas the mobile phase by sonication or vacuum filtration.
-
Sample Preparation: Dissolve the racemic standard of trans-3-aminocyclohexanecarboxylic acid in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (due to the lack of a strong chromophore, low UV detection is necessary).
-
-
Analysis and Optimization:
-
Inject the sample and monitor the chromatogram for the separation of two peaks.
-
Rationale for Optimization: The acidic additive (TFA) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. If the resolution is insufficient, consider adjusting the flow rate (lower flow rates often improve resolution) or the column temperature.
-
Protocol 1B: Macrocyclic Glycopeptide CSP in Reversed-Phase Mode
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the separation of underivatized amino acids in reversed-phase mode.[8][9][10] Their complex structure provides multiple interaction points for chiral recognition.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Chiral Column: Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 4.5 with acetic acid).
-
Sample Diluent: Water or mobile phase.
Detailed Protocol:
-
Mobile Phase Preparation: Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with acetic acid. The mobile phase will be a mixture of this buffer and methanol (e.g., 80:20 v/v methanol:buffer). Degas the mobile phase.
-
Sample Preparation: Dissolve the racemic standard in water to a concentration of 1 mg/mL. Filter the sample.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or ELSD.
-
-
Analysis and Optimization:
-
Rationale for Optimization: The pH of the mobile phase is a critical parameter. It influences the ionization state of both the analyte and the stationary phase, thereby affecting retention and selectivity. The percentage of the organic modifier (methanol) can be varied to optimize retention times. A lower methanol percentage will generally increase retention.
-
Strategy 2: Indirect Enantioseparation via Derivatization
The indirect approach involves reacting the racemic amino acid with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[11] This method can also significantly enhance detection sensitivity if a fluorescent derivatizing agent is used.
Sources
- 1. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 3. trans-3-Aminocyclohexanecarboxylic acid hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID | 334932-13-7 [chemicalbook.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of trans-3-aminocyclohexanecarboxylic acid hydrochloride, a valuable building block in pharmaceutical development. The synthesis is centered around the stereoselective catalytic hydrogenation of m-aminobenzoic acid. This guide details the underlying chemical principles, a step-by-step industrial-scale protocol, safety considerations for catalyst handling, and analytical methods for quality control, including the crucial determination of the trans:cis isomer ratio.
Introduction: The Significance of trans-3-Aminocyclohexanecarboxylic Acid
Cyclic β-amino acids are conformationally constrained scaffolds that are of significant interest in medicinal chemistry. Their incorporation into peptide-based therapeutics can enhance proteolytic stability and modulate biological activity. trans-3-Aminocyclohexanecarboxylic acid, in particular, serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The hydrochloride salt form is often preferred due to its improved solubility and stability.[1][2]
The primary challenge in the synthesis of this compound lies in controlling the stereochemistry to selectively obtain the desired trans isomer. This guide focuses on a robust and scalable method to achieve a high trans:cis isomer ratio through catalytic hydrogenation.
Synthetic Strategy: Catalytic Hydrogenation of m-Aminobenzoic Acid
The most industrially feasible route to 3-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of the readily available precursor, m-aminobenzoic acid. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome of the hydrogenation.
The Role of the Catalyst in Stereoselectivity
Several catalysts can be employed for the hydrogenation of aromatic rings, including rhodium, palladium, and ruthenium-based catalysts. For achieving a high trans to cis isomer ratio in the hydrogenation of aminobenzoic acids, Ruthenium on carbon (Ru/C) has been demonstrated to be particularly effective, especially under basic conditions.[3][4] The alkaline medium is believed to influence the adsorption of the substrate on the catalyst surface, favoring a hydrogenation pathway that leads to the thermodynamically more stable trans product.
The reaction proceeds through the reduction of the aromatic ring of m-aminobenzoic acid to the corresponding cyclohexane derivative. The stereochemistry of the resulting product is determined during the addition of hydrogen atoms to the ring.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the large-scale synthesis of the analogous trans-4-aminocyclohexanecarboxylic acid and is expected to provide a good starting point for the synthesis of the 3-amino isomer.[3][4] Optimization of reaction parameters may be necessary to achieve the desired yield and isomeric purity for the 3-amino analogue.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| m-Aminobenzoic Acid | ≥98% | Commercial | |
| 5% Ruthenium on Carbon (Ru/C) | 50% water wet | Commercial | Handle with care (see section 4) |
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial | |
| Hydrochloric Acid (HCl) | 37% aqueous solution | Commercial | |
| Methanol (MeOH) | ACS Grade | Commercial | |
| Deionized Water | In-house | ||
| Celite® | Commercial | Filter aid |
Equipment
-
High-pressure stainless-steel autoclave (e.g., 100 L) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet/outlet.
-
Inert atmosphere glove box or bag for catalyst handling.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Glass-lined reactor for work-up and salt formation.
-
Crystallization vessel with controlled cooling.
-
Drying oven (vacuum or convection).
Step-by-Step Procedure
Step 1: Catalytic Hydrogenation
-
Charging the Reactor: In a high-pressure autoclave, prepare a solution of sodium hydroxide (e.g., 10% w/v) in deionized water. Add m-aminobenzoic acid to the alkaline solution with stirring until fully dissolved.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 5% Ru/C catalyst (typically 10-25% by weight relative to the starting material) to the reactor.[3] The catalyst should be handled as a wet slurry to minimize the risk of pyrophoricity.
-
Hydrogenation: Seal the autoclave and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 10-15 bar.[4] Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 20-24 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
Step 2: Catalyst Removal and Work-up
-
Filtration: Filter the reaction mixture through a bed of Celite® to remove the Ru/C catalyst. Wash the catalyst cake with deionized water. The recovered catalyst may be reusable, but its activity should be evaluated.[4]
-
Acidification: Transfer the filtrate to a glass-lined reactor. Cool the solution to 0-5°C and slowly add concentrated hydrochloric acid to adjust the pH to the isoelectric point of 3-aminocyclohexanecarboxylic acid (approximately pH 7). This will precipitate the free amino acid.
-
Isolation of the Amino Acid Mixture: Isolate the precipitated solid by filtration, wash with cold deionized water, and then with a water-miscible organic solvent like methanol to aid in drying. Dry the solid under vacuum. This product will be a mixture of cis and trans isomers.
Step 3: Isomer Separation (Optional, if required)
If a higher purity of the trans isomer is required before forming the hydrochloride salt, a separation step can be introduced. Fractional crystallization is a common method. The solubility of the cis and trans isomers may differ in various solvent systems. Alternatively, selective derivatization of the cis isomer followed by separation can be employed.[3]
Step 4: Formation of the Hydrochloride Salt
-
Dissolution: Suspend the mixture of 3-aminocyclohexanecarboxylic acid isomers (or the purified trans isomer) in a suitable solvent such as methanol or isopropanol.
-
HCl Addition: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the stirred suspension. The hydrochloride salt of the trans isomer is often less soluble than the cis isomer in alcoholic solvents, which can aid in purification.[5]
-
Crystallization: Stir the mixture at room temperature to allow for complete salt formation and crystallization. The mixture can be cooled to 0-5°C to maximize the yield of the precipitated hydrochloride salt.
-
Isolation and Drying: Isolate the crystalline product by filtration, wash with cold solvent, and dry under vacuum at a temperature not exceeding 60°C.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
4.1. Catalyst Handling
-
Ruthenium on Carbon (Ru/C): While generally less pyrophoric than Raney Nickel, Ru/C can still be pyrophoric, especially when dry. It should always be handled in a wet state and under an inert atmosphere.[6][7]
-
Raney Nickel (if used as an alternative): This catalyst is highly pyrophoric when dry and can ignite flammable solvents. It must be kept wet with water or a suitable solvent at all times.[8] Use non-sparking tools and avoid generating dust.
4.2. Hydrogen Gas
Hydrogen is a highly flammable gas that forms explosive mixtures with air. The hydrogenation reaction should be carried out in a well-ventilated area, and all equipment must be properly grounded. A thorough purging of the reactor with an inert gas before and after the reaction is crucial.
4.3. Reagents
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Hydrochloric Acid: Corrosive and can cause severe burns and respiratory irritation. Use in a well-ventilated area with appropriate PPE.
Analytical Quality Control
5.1. Determination of Isomer Ratio
The ratio of trans to cis isomers is a critical quality attribute. Several analytical techniques can be employed for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the cyclohexane ring protons.[9]
-
Gas Chromatography (GC): Derivatization of the amino and carboxylic acid groups (e.g., to form volatile esters or amides) may be necessary to achieve good separation on a GC column.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the isomers, potentially after derivatization to enhance resolution and detection.
5.2. Purity Analysis
The purity of the final product should be assessed using techniques such as:
-
HPLC: To determine the percentage of the desired product and identify any impurities.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
Residual Solvent Analysis: By GC to ensure that residual solvents are within acceptable limits.
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable process. The key to success lies in the careful selection of the catalyst and reaction conditions to maximize the yield of the desired trans isomer. The protocol outlined in this application note, based on the catalytic hydrogenation of m-aminobenzoic acid with a Ru/C catalyst under basic conditions, provides a robust and scalable starting point for industrial production. Stringent safety protocols and thorough analytical quality control are essential to ensure a safe and efficient process that delivers a high-quality product for pharmaceutical applications.
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. 2013;18(11):14157-14170. Available from: [Link]
- Separation and purification of cis and trans isomers. US Patent 3880925. 1975.
-
Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. The Journal of Organic Chemistry. 2004;69(15):5116-5119. Available from: [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Chinese Patent CN108602758B. 2020.
-
Asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones. Organic Syntheses. 2004;81:213. Available from: [Link]
- Separation of cis and trans isomers. US Patent 2850549. 1958.
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry. 2011;76(11):4547-4553. Available from: [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. World Intellectual Property Organization Patent WO2017134212A1. 2017.
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. University of Greifswald. 2020. Available from: [Link]
-
Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation. ResearchGate. 2018. Available from: [Link]
- Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. Chinese Patent CN109824545B. 2021.
-
Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences. 2010;11(12):5088-5098. Available from: [Link]
-
Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. ResearchGate. 2015. Available from: [Link]
-
Preparation of Pharmaceutical Salts. KiloMentor. 2017. Available from: [Link]
-
Homogeneous Catalytic Hydrogenation of Carboxylic Acids, Anhydrides, Esters, Amides, and Acid Chlorides. Chemical Reviews. 2015;115(1):288-334. Available from: [Link]
- Separation and purification of cis and trans isomers. US Patent 3880925. 1975.
-
Synthesis of aminobenzoic Acid-based nonpeptide templates: applications in peptidomimetic drug discovery. Methods in Molecular Medicine. 1999;23:25-35. Available from: [Link]
-
Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Chemical Reviews. 2015;115(1):288-334. Available from: [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2021;26(4):886. Available from: [Link]
- Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. Chinese Patent CN104326928A. 2015.
- Catalytic hydrogenation. Japanese Patent JPS62228044A. 1987.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 5. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 6. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 7. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
Application Notes and Protocols: The Use of trans-3-Aminocyclohexanecarboxylic Acid in Peptidomimetic Drug Design
Introduction: Engineering Precision into Peptide Therapeutics
Peptides are remarkable signaling molecules, offering high potency and specificity. However, their therapeutic potential is often hampered by inherent liabilities, including susceptibility to proteolytic degradation and poor bioavailability due to their conformational flexibility.[1][2] Peptidomimetic chemistry seeks to overcome these limitations by designing molecules that mimic the three-dimensional structure and function of natural peptides but with improved drug-like properties.[1][3] A cornerstone of this endeavor is the use of conformationally constrained amino acid surrogates to enforce specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition.[3][4][5]
Cyclic amino acids are particularly effective at reducing the conformational freedom of the peptide backbone.[4] While isomers like trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are well-documented to induce robust 14-helical structures[6][7], the strategic placement of the amino and carboxyl groups on the cyclohexane ring allows for the stabilization of other important secondary structures. This guide focuses on trans-3-aminocyclohexanecarboxylic acid, a less-explored yet highly valuable building block for inducing turn-like conformations in a peptide backbone, thereby offering a powerful tool for the rational design of novel therapeutics.
The Scientific Rationale: Why trans-3-Aminocyclohexanecarboxylic Acid?
The stereochemical arrangement of trans-3-aminocyclohexanecarboxylic acid (hereafter referred to as t-3-ACCA) positions the amino and carboxyl functional groups in a 1,3-trans diaxial or diequatorial orientation on the cyclohexane chair. When incorporated into a peptide chain, this rigid scaffold restricts the available Ramachandran space, guiding the peptide backbone into a well-defined turn. This pre-organization reduces the entropic penalty upon binding to a biological target and enhances metabolic stability by shielding the adjacent amide bonds from enzymatic cleavage.
The primary utility of t-3-ACCA lies in its potential to mimic γ- and β-turns. The fixed distance and dihedral angle between the N- and C-termini of the t-3-ACCA monomer effectively replace multiple amino acid residues that would otherwise be required to form a natural turn, while projecting the side chains of neighboring amino acids in specific vectors for target interaction.
Core Applications in Drug Design
| Application Area | Rationale for using trans-3-Aminocyclohexanecarboxylic Acid |
| Stabilization of Bioactive Conformations | Pre-organizes a peptide into a turn conformation, mimicking the structure at a protein-protein interaction interface. |
| Enhancement of Metabolic Stability | The non-natural amino acid structure provides steric hindrance to proteases, increasing the in vivo half-life of the peptidomimetic. |
| Improvement of Receptor Selectivity | By locking the peptide into a specific shape, interactions with the desired receptor can be optimized while minimizing off-target binding. |
| Scaffold for Combinatorial Libraries | Serves as a rigid template onto which various functional groups can be appended to explore structure-activity relationships (SAR).[3][8] |
Experimental Workflows and Protocols
Workflow Overview: From Building Block to Characterized Peptidomimetic
The successful integration of t-3-ACCA into a peptidomimetic requires a systematic approach, from the preparation of the monomer for solid-phase synthesis to the final structural characterization of the purified peptide.
Caption: Overall workflow for peptidomimetic development using t-3-ACCA.
Protocol 1: Synthesis of Fmoc-trans-3-Aminocyclohexanecarboxylic Acid
To incorporate t-3-ACCA into standard solid-phase peptide synthesis (SPPS), its amino group must be protected with a base-labile group, typically 9-fluorenylmethoxycarbonyl (Fmoc).[9][10]
Materials:
-
trans-3-Aminocyclohexanecarboxylic acid (CAS 34583-99-8)[11]
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in 100 mL of a 10% aqueous sodium bicarbonate solution.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 100 mL of 1,4-dioxane. Add this solution dropwise to the amino acid solution over 1 hour with vigorous stirring at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Workup:
-
Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove the dioxane.
-
Wash the remaining aqueous solution twice with 100 mL of diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3 x 150 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a white solid.
-
Purification: Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure Fmoc-trans-3-aminocyclohexanecarboxylic acid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of the synthesized Fmoc-t-3-ACCA-OH into a peptide sequence using a standard automated peptide synthesizer and Fmoc/tBu chemistry.[1][12]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-trans-3-aminocyclohexanecarboxylic acid
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF).[10]
-
Activation Solution: 0.5 M solution of HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.
-
Base: 2 M solution of N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in the reaction vessel of the synthesizer.
-
Initial Deprotection: Remove the Fmoc group from the resin by treating it with the deprotection solution.
-
Standard Amino Acid Coupling: For standard amino acids, perform a double coupling cycle:
-
Add the Fmoc-amino acid (5 eq), activation solution (5 eq), and base (10 eq) to the reaction vessel.
-
Allow the coupling reaction to proceed for 45 minutes.
-
Drain, wash with DMF, and repeat the coupling step.
-
-
Incorporation of Fmoc-t-3-ACCA-OH:
-
Due to the potential for steric hindrance, a longer coupling time is recommended for t-3-ACCA.
-
Add Fmoc-t-3-ACCA-OH (4 eq), activation solution (4 eq), and base (8 eq).
-
Allow the coupling reaction to proceed for 2 hours. A second coupling is highly recommended to ensure high efficiency.
-
-
Chain Elongation: Continue the synthesis by repeating the deprotection and coupling cycles for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow it to react for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the resulting peptide pellet under vacuum.
-
Structural Analysis and Characterization
The successful synthesis of the peptidomimetic must be followed by rigorous analysis to confirm its identity and, crucially, to determine the conformation induced by the t-3-ACCA residue.
Caption: Key analytical techniques for peptidomimetic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-phase structure of these peptidomimetics.
-
2D NOESY/ROESY: These experiments detect through-space correlations between protons. The presence of specific cross-peaks, such as a strong NH(i) to NH(i+1) signal and the absence of a strong αH(i) to NH(i+1) signal, are characteristic of turn structures.
-
Temperature Coefficients (dδ/dT): The chemical shift of amide protons involved in intramolecular hydrogen bonds (which stabilize turns) will show a smaller change with increasing temperature compared to solvent-exposed protons. A value less than -3.0 ppb/K is a strong indicator of a hydrogen-bonded proton.[13]
By integrating the data from these analytical techniques, researchers can build a high-resolution 3D model of the peptidomimetic, validating the role of the trans-3-aminocyclohexanecarboxylic acid scaffold in constraining the peptide backbone into a desired, biologically active conformation.
References
- Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1998). Peptidomimetics. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-78). John Wiley & Sons, Inc.
- Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(26), 6206–6212.
- Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., Davies, S. G., Estévez, R. J., & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8215-8223.
- Christianson, L. A., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206-6212.
- Burgess, K. (2001). Dimeric Beta-Turn Peptidomimetics as Ligands for the Neurotrophin Receptor TrkC. Accounts of Chemical Research, 34(10), 826-835.
- Czaplewski, C., Gucwa, M., & Liwo, A. (2009). Peptidomimetics, a synthetic tool of drug discovery. PMC, 1(1), 10-24.
- Estevez, J. C., et al. (2018). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. The Journal of Organic Chemistry, 83(3), 1543–1550.
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 18, 2026, from [Link]
- Hardy, P. M., & Lingham, I. N. (1983). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545.
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Puranik, V. G., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
-
Stanford Advanced Materials. (2026). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). Retrieved January 18, 2026, from [Link]
- Toniolo, C., & Crisma, M. (1992). Conformational studies of peptides with α,α-disubstituted glycine residues. Advanced Drug Delivery Reviews, 8(3), 369-389.
- Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
- Vázquez, S., et al. (2021). Synthesis and Structural Study of a New β-Turn Inducer Peptidomimetic Incorporating 1-Amino-1-Aminomethylcyclohexane. Chemistry Proceedings, 8(1), 67.
- Wipf, P., & Henninger, T. C. (1997). A New β-Turn Mimetic. The Journal of Organic Chemistry, 62(6), 1586–1587.
- Karle, S. N., Jadhav, S. B., & Kale, N. K. (2025). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research, 24(3), 129–137.
- U.S. Patent No. CN108602758B. (2020). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Kinney, W. A., et al. (2008). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 51(22), 6935–6945.
Sources
- 1. chempep.com [chempep.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. escholarship.org [escholarship.org]
- 6. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. Dimeric beta-turn peptidomimetics as ligands for the neurotrophin receptor TrkC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. peptide.com [peptide.com]
- 11. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 12. chem.uci.edu [chem.uci.edu]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Derivatization of the Amino Group of trans-3-Aminocyclohexanecarboxylic Acid
Introduction: The Analytical Challenge of a Non-Chromophoric Molecule
trans-3-Aminocyclohexanecarboxylic acid is a non-proteinogenic β-amino acid. Its saturated carbocyclic structure and the presence of both amino and carboxylic acid functional groups make it a valuable building block in medicinal chemistry and drug development. However, the very simplicity of its structure presents a significant analytical challenge: it lacks a native chromophore or fluorophore, rendering it nearly invisible to common High-Performance Liquid Chromatography (HPLC) detectors like UV-Vis and Fluorescence detectors.[1]
To overcome this, pre-column derivatization is an essential strategy. This process involves a chemical reaction that attaches a "tag" to the primary amino group of the molecule. This tag is specifically chosen for its strong UV absorbance or fluorescence, enabling highly sensitive detection and quantification.[2] This guide provides an in-depth exploration of several robust derivatization methodologies, complete with detailed protocols, to empower researchers in the accurate analysis of trans-3-aminocyclohexanecarboxylic acid and related compounds.
General Workflow for Pre-Column Derivatization
The overall process, from sample preparation to analysis, follows a consistent workflow. The key step is the chemical derivatization reaction that occurs before the sample is introduced into the HPLC system.
Caption: General workflow for pre-column derivatization and HPLC analysis.
Method 1: 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization
FMOC-Cl is a widely used reagent that reacts with both primary and secondary amino groups to form stable, highly fluorescent derivatives.[1] This makes it an excellent choice for the derivatization of trans-3-aminocyclohexanecarboxylic acid.
Principle & Mechanism: In an alkaline environment, the nucleophilic primary amine of the amino acid attacks the electrophilic carbonyl carbon of FMOC-Cl. This results in the formation of a stable fluorenylmethyloxycarbonyl carbamate derivative, which is highly fluorescent and possesses strong UV absorbance.[1]
Caption: Simplified reaction scheme for FMOC-Cl derivatization.
Advantages:
-
Reacts with both primary and secondary amines.[3]
-
The resulting derivatives are very stable, remaining viable for over 48 hours, which is ideal for automated analysis of multiple samples.[4]
-
Offers high sensitivity, with detection limits in the femtomole range.[4]
Disadvantages:
-
The hydrolysis byproduct of FMOC-Cl, FMOC-OH, can cause chromatographic interference.[5]
-
Derivatization of certain amino acids can be problematic, though this is less of a concern for a single analyte like trans-3-aminocyclohexanecarboxylic acid.[6]
Detailed Protocol: FMOC-Cl Derivatization
-
Reagent Preparation:
-
Borate Buffer (200 mM, pH 10.0): Prepare a 200 mM solution of boric acid and adjust the pH to 10.0 with a concentrated NaOH solution.
-
FMOC-Cl Solution (15 mM): Freshly prepare by dissolving the required amount of FMOC-Cl in acetonitrile (ACN).
-
Quenching Solution (300 mM 1-aminoadamantane, ADAM): Prepare by dissolving ADAM in a water-acetonitrile (1:1, v/v) mixture. This hydrophobic amine reacts with excess FMOC-Cl to form a complex that reduces interference.[6]
-
-
Derivatization Procedure:
-
To a clean microcentrifuge tube, add 100 µL of the sample or standard solution of trans-3-aminocyclohexanecarboxylic acid.
-
Add 200 µL of the 200 mM Borate Buffer (pH 10.0).[6]
-
Add 200 µL of the 15 mM FMOC-Cl solution. Vortex immediately.
-
Allow the reaction to proceed for 5 minutes at room temperature.[6]
-
Add 200 µL of the 300 mM ADAM quenching solution to stop the reaction. Vortex.
-
Let the quenching reaction proceed for 1 minute.[6]
-
The sample is now ready for injection. If necessary, filter through a 0.22 µm syringe filter before placing it in an HPLC vial.
-
-
Analytical Conditions (HPLC-FLD):
Method 2: Dansyl Chloride Derivatization
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) is a classic derivatization reagent that reacts with primary and secondary amino groups to form stable, fluorescent N-dansyl-sulfonamide derivatives.[7]
Principle & Mechanism: Under alkaline conditions (pH 9.5-10.5), the unprotonated amino group of trans-3-aminocyclohexanecarboxylic acid performs a nucleophilic attack on the sulfonyl chloride group of Dansyl Chloride. This forms a stable sulfonamide bond, yielding a derivative that is both fluorescent and UV-active.[7] The increased hydrophobicity of the dansylated product enhances its retention on reversed-phase columns.[7]
Advantages:
-
Simple and robust derivatization procedure.[8]
-
Derivatives are stable and exhibit strong fluorescence and UV absorption, allowing for flexible detection methods.[5][7]
-
Widely used and well-documented in the literature.
Disadvantages:
-
The reaction kinetics can be slow, often requiring 30-60 minutes at elevated temperatures to reach completion.[5][8]
-
The reagent can also react with other functional groups like phenols and thiols, though this is not a concern for the target analyte.[9]
-
Excess Dansyl Chloride can hydrolyze to dansyl sulfonic acid, which may interfere with the chromatography.
Detailed Protocol: Dansyl Chloride Derivatization
-
Reagent Preparation:
-
Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 241 mg of sodium bicarbonate and 226 mg of sodium carbonate in 50 mL of ultrapure water.[7]
-
Dansyl Chloride Solution (50 mM): Prepare fresh by dissolving 135 mg of Dansyl Chloride in 10 mL of acetonitrile (ACN). This solution should be stored in the dark and used within 24 hours.[7][8]
-
Quenching Solution (10% v/v Ammonium Hydroxide): Add 10 µL of concentrated ammonium hydroxide to 90 µL of water.[8]
-
-
Derivatization Procedure:
-
To 50 µL of the sample or standard solution, add 50 µL of the Derivatization Buffer (pH 9.8).
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.[7]
-
Vortex the mixture thoroughly.
-
Incubate the reaction in a heating block at 60-80°C for 30-60 minutes. The incubation must be performed in the dark to prevent photodegradation of the dansyl group.[7]
-
After incubation, cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to consume excess Dansyl Chloride. Vortex and let stand for 5 minutes.[7]
-
Centrifuge the mixture to pellet any precipitate. The supernatant is ready for HPLC analysis.
-
-
Analytical Conditions (HPLC-FLD/UV):
Method 3: Chiral Derivatization with Marfey's Reagent (FDAA)
For applications requiring the separation of enantiomers of trans-3-aminocyclohexanecarboxylic acid, a chiral derivatizing agent is necessary. Marfey's Reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is the gold standard for this purpose.[11][12]
Principle & Mechanism: FDAA is a homochiral molecule. It reacts with the amino group of both the D- and L-enantiomers of an amino acid to form a pair of diastereomers.[13] These diastereomers (L-FDAA-D-amino acid and L-FDAA-L-amino acid) have different physicochemical properties and can therefore be separated on a standard, non-chiral reversed-phase HPLC column.[12] The D-amino acid derivative typically elutes later due to stronger intramolecular bonding, which reduces its polarity.[12]
Advantages:
-
Enables the separation of enantiomers on standard achiral HPLC columns.[14]
-
The resulting derivatives have a strong UV chromophore (λmax at 340 nm), allowing for sensitive detection.[12]
-
The method is well-established and reliable for determining chiral purity.[15]
Disadvantages:
-
Derivatization reaction rates can vary significantly between different amino acids, sometimes requiring overnight incubation for complete reaction.[13][16]
-
The reagent itself can be a source of impurities if not handled properly.
Detailed Protocol: Marfey's Reagent (FDAA) Derivatization
-
Reagent Preparation:
-
Triethylamine (TEA) Solution (0.5 M): Prepare in ultrapure water.
-
Marfey's Reagent Solution (20 mM): Dissolve FDAA in acetone.
-
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution (containing the amino acid enantiomers), add 200 µL of the 20 mM Marfey's Reagent solution in acetone.[13]
-
Add 50 µL of the 0.5 M TEA solution.[13]
-
Vortex the mixture.
-
Incubate at 40-50°C for 60-90 minutes. For some analytes, longer or overnight incubation may be necessary for complete derivatization.[12][13]
-
After incubation, cool to room temperature.
-
Quench the reaction by adding an acid, such as 2 M HCl, to neutralize the base.
-
The sample is ready for analysis. Dilution with the mobile phase may be required.
-
-
Analytical Conditions (HPLC-UV):
Comparison of Derivatization Methods
| Feature | FMOC-Cl | Dansyl Chloride | Marfey's Reagent (FDAA) |
| Primary Application | General Quantification | General Quantification | Chiral Separation |
| Detection Method | Fluorescence, UV | Fluorescence, UV | UV |
| Reaction Time | Fast (5-40 min)[4][6] | Slow (30-60 min)[5] | Moderate to Very Slow (1-16 hours)[13][16] |
| Reaction Temp. | Room Temperature | Elevated (60-80°C)[7] | Elevated (40-50°C)[13] |
| Derivative Stability | Very High (>48 h)[4] | High | High (>48 h)[12] |
| Key Advantage | Fast reaction, stable product | Robust, well-established | Separates enantiomers on achiral columns |
| Key Disadvantage | Reagent hydrolysis can interfere[5] | Slow reaction, requires heat | Slow reaction, primarily for chiral analysis |
References
-
Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]
-
Zhang, Y., et al. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry. [Link]
- Cataldi, T. R. I., et al. (2000). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Agricultural and Food Chemistry.
-
Yuan, T., et al. (2020). Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]
-
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Toyo'oka, T. (2007). Derivatization scheme for amino acids with NBD-F. ResearchGate. [Link]
-
Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]
-
DeJong, C. (1987). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. [Link]
- Wang, Y., et al. (2014). Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis.
-
Michotte, Y. (2009). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ninhydrin. [Link]
-
Zhang, Y., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed Central. [Link]
-
ResearchGate. (2008). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
-
The Column. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
-
McCord, B. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. [Link]
-
Friedman, M. (2004). Applications of the ninhydrin reaction for analysis of amino acids, peptides, and proteins to agricultural and biomedical sciences. PubMed. [Link]
- Christen, P., & Csuperka, E. (2009). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Springer Protocols.
-
ResearchGate. (1981). Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid andcis-3-Aminocyclohexene-5-carboxylic Acid. [Link]
-
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]
-
Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. PubMed. [Link]
-
Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]
-
Zhang, Y., et al. (2018). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. PubMed. [Link]
-
MDPI. (2020). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
NJ Labs. (2023). Why is Any Viable Amino Acid Technically Ninhydrin Positive Substances?. [Link]
- Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry.
- Acta Scientific. (2021).
-
Diva-portal.org. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database - HPLC. [Link]
-
ResearchGate. (2015). Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. [Link]
- Google Patents. (n.d.).
-
NIH. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
-
MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]
-
PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
Semantic Scholar. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. [Link]
-
ResearchGate. (2014). (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. jascoinc.com [jascoinc.com]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reaction Conditions for Incorporating trans-3-Aminocyclohexanecarboxylic Acid into a Peptide Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidic Landscape with Cyclic β-Amino Acids
The incorporation of non-natural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Cyclic β-amino acids, such as trans-3-aminocyclohexanecarboxylic acid (trans-3-ACCA), offer unique conformational constraints that can enhance proteolytic stability, improve receptor binding affinity, and control secondary structure. This application note provides a detailed guide to the reaction conditions and protocols for the successful incorporation of trans-3-ACCA into a growing peptide chain using modern solid-phase peptide synthesis (SPPS) techniques. As a sterically hindered cyclic amino acid, the successful coupling of trans-3-ACCA requires careful consideration of coupling reagents, reaction times, and protecting group strategies to maximize yield and purity.
Core Principles and Mechanistic Considerations
The fundamental reaction for incorporating any amino acid into a peptide chain is the formation of an amide bond between the carboxylic acid of the incoming amino acid and the free N-terminus of the peptide chain anchored to a solid support. This process involves two key steps: activation of the carboxylic acid and nucleophilic attack by the amine.
Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid of the Fmoc-protected trans-3-aminocyclohexanecarboxylic acid must first be activated to a more reactive species.[1] This is typically achieved using a variety of coupling reagents that convert the carboxyl group into a good leaving group, facilitating nucleophilic attack by the peptide's N-terminal amine.[2]
The choice of coupling reagent is critical, especially for sterically hindered amino acids like trans-3-ACCA.[3] Reagents that form highly reactive intermediates are often necessary to overcome the steric bulk of the cyclohexyl ring.[4][5]
Protecting Group Strategy: The Orthogonal Fmoc/tBu Approach
The most widely used strategy in modern SPPS is the orthogonal Fmoc/tBu approach.[3][6] This strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile protecting groups, typically derived from tert-butyl alcohol (tBu), for the side chains of trifunctional amino acids.[7][8]
-
Fmoc Group (N-α-protection): The Fmoc group is stable to acidic conditions used for side-chain deprotection and cleavage but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[9]
-
tert-Butyl (tBu) Based Groups (Side-Chain Protection): These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[8]
This orthogonality ensures that the N-terminus can be selectively deprotected for chain elongation without affecting the side-chain protecting groups, and vice-versa.[10][11] For the incorporation of Fmoc-trans-3-aminocyclohexanecarboxylic acid, no side-chain protection is necessary on the cyclohexyl ring itself, simplifying the synthetic strategy.
Experimental Protocols
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-trans-3-aminocyclohexanecarboxylic acid
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Additives (e.g., HOBt, OxymaPure)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Acetic anhydride
-
Diethyl ether, cold
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for a standard amino acid.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3][12]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vessel, dissolve 3-5 equivalents of the Fmoc-amino acid in DMF.
-
Add 3-5 equivalents of the coupling reagent (e.g., HBTU) and 6-10 equivalents of DIPEA.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: Incorporation of Fmoc-trans-3-Aminocyclohexanecarboxylic Acid
Due to the steric hindrance of the cyclohexyl moiety, modifications to the standard coupling protocol are recommended to ensure efficient incorporation.
-
Fmoc Deprotection: Follow the standard Fmoc deprotection protocol as described in Protocol 1.
-
Coupling of Fmoc-trans-3-ACCA-OH:
-
Reagent Selection: Utilize a more potent coupling reagent such as HATU or COMU.[13][14][15] These reagents are known to be more effective for sterically hindered couplings.[4][5]
-
Activation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-trans-3-aminocyclohexanecarboxylic acid in a minimal amount of DMF.
-
Add 3-5 equivalents of HATU and 6-10 equivalents of DIPEA or 2,4,6-collidine. The use of a more hindered base like collidine can help to minimize racemization.[1]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Extend the coupling time to 4-12 hours. The reaction can be left to proceed overnight at room temperature.
-
-
-
Washing: Follow the standard washing procedure as in Protocol 1.
-
Monitoring and Capping:
-
Perform a Kaiser test. Due to the slow reaction kinetics, it is not uncommon for the initial coupling to be incomplete.
-
If the Kaiser test is positive, repeat the coupling step with freshly prepared activated amino acid.
-
If the second coupling is still incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes to prevent the formation of deletion sequences.[3]
-
Protocol 3: Final Cleavage and Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide.[16]
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Prepare a fresh cleavage cocktail. A common general-purpose cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[17] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/TIS/water (95:2.5:2.5 v/v) is sufficient.[18]
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Recommended Coupling Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HBTU/HOBt | 1:1:2 | 2-5 min | 4-8 hours | Standard choice, may require double coupling for trans-3-ACCA.[14] |
| HATU | 1:1:2 | 5-10 min | 2-6 hours | Highly recommended for sterically hindered couplings.[13][14] |
| COMU | 1:1:2 | 5 min | 2-6 hours | Excellent efficiency, non-explosive byproducts.[14][15] |
| DIC/OxymaPure | 1:1:0 | 5 min | 4-12 hours | Good for suppressing racemization.[1] |
Troubleshooting and Scientific Insights
-
Incomplete Coupling: The primary challenge with trans-3-aminocyclohexanecarboxylic acid is its steric bulk, which can lead to incomplete coupling.[3] This is indicated by a positive Kaiser test after the coupling step.
-
Solution: Employ a more powerful coupling reagent like HATU or COMU, increase the coupling time, and perform a double coupling. If the problem persists, capping unreacted amines is crucial to avoid deletion sequences in the final product.
-
-
Racemization: While less of a concern for β-amino acids compared to α-amino acids, racemization can still occur, particularly with highly activating coupling reagents and strong, non-hindered bases.[1][19]
-
Aggregation: As the peptide chain elongates, there is a risk of inter-chain aggregation, which can hinder reagent access and lead to incomplete reactions.[20]
-
Solution: While less predictable, using resins with polyethylene glycol (PEG) linkers can improve solvation and reduce aggregation. For difficult sequences, microwave-assisted synthesis can also be beneficial.
-
Conclusion
The successful incorporation of trans-3-aminocyclohexanecarboxylic acid into a peptide chain is readily achievable with careful optimization of the coupling conditions. By selecting highly efficient coupling reagents such as HATU or COMU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively overcome the steric challenges posed by this valuable non-natural amino acid. The protocols and insights provided in this application note offer a robust framework for scientists and drug development professionals to explore the potential of cyclic β-amino acids in creating novel and improved peptide therapeutics.
References
- Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199-1201.
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199. [Link]
- LibreTexts. (2023).
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec.
- Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec.
- Aapptec. (n.d.).
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
- BenchChem. (n.d.). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(3), 177-205.
- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- BenchChem. (n.d.).
- van den Beukel, I., et al. (1995). Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates. Journal of Immunological Methods, 184(1), 95-103.
- NPTEL-NOC IITM. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality [Video]. YouTube.
- Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Chemical Synthesis of Peptides and Proteins (pp. 19-43). Humana Press.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Wang, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801.
- BenchChem. (n.d.). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. BenchChem.
- Wenschuh, H., et al. (1995). Comparative studies on the coupling of sterically hindered amino acid residues. Tetrahedron Letters, 36(30), 5467-5470.
- Albericio, F., & Carpino, L. A. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Giraud, M., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2538-2553.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. peptide.com [peptide.com]
Application Note & Protocols: Strategic Protection of trans-3-Aminocyclohexanecarboxylic Acid for Advanced Synthesis
Introduction
trans-3-Aminocyclohexanecarboxylic acid is a conformationally constrained β-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane backbone serves as a valuable scaffold for designing peptidomimetics, enzyme inhibitors, and other pharmacologically active agents with enhanced metabolic stability and defined spatial orientations. The synthesis of derivatives of this bifunctional molecule, however, presents a classic chemical challenge: the simultaneous presence of a nucleophilic amino group and an electrophilic carboxylic acid. Unchecked, these groups can react intramolecularly or interfere with desired transformations.
This guide provides an in-depth analysis of protecting group strategies essential for the selective manipulation of trans-3-aminocyclohexanecarboxylic acid. We will move beyond simple procedural lists to explore the chemical rationale behind choosing specific protecting groups, focusing on the principle of orthogonality to enable complex, multi-step synthetic routes.[1][2]
Pillar 1: The Imperative of Orthogonal Protection
In any multi-step synthesis involving a polyfunctional molecule, the concept of "orthogonality" is paramount. An orthogonal set of protecting groups consists of groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[3][4] This strategy provides the synthetic chemist with complete control over the reaction sequence.
For trans-3-aminocyclohexanecarboxylic acid, an ideal strategy allows for three distinct operations:
-
Modification at the N-terminus (e.g., peptide coupling).
-
Modification at the C-terminus (e.g., esterification or amidation).
-
Simultaneous deprotection of both termini in the final step.
The two most prevalent and robust orthogonal strategies in modern peptide and medicinal chemistry are the Boc/Bn and Fmoc/tBu approaches, which rely on differential lability to acid, base, and hydrogenolysis.[5][6]
Pillar 2: Key Protecting Groups for Amino and Carboxyl Functions
The success of any synthetic strategy hinges on the judicious selection of protecting groups. Their stability, ease of introduction, and conditions for removal dictate the entire synthetic pathway.
Amine Protection: The Carbamate Workhorses
Carbamates are the most widely used protecting groups for amines due to their stability and predictable cleavage patterns.[7]
-
tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc)₂O.[8] Its defining characteristic is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), where it cleaves to release the free amine, isobutylene, and carbon dioxide.[9][10] The Boc group is exceptionally stable to bases, nucleophiles, and hydrogenolysis, making it an excellent orthogonal partner for base-labile and hydrogenolytically-cleavable groups.[8]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using reagents like Fmoc-Cl or Fmoc-OSu, the Fmoc group is the cornerstone of modern solid-phase peptide synthesis.[11][12] Its key feature is its lability to bases, typically a solution of piperidine in DMF.[12] It is stable to acidic conditions and hydrogenolysis, rendering it orthogonal to both Boc and benzyl-type protecting groups.[9]
Carboxyl Protection: The Ester Family
Esterification is the most common method for protecting the carboxylic acid moiety.
-
Benzyl (Bn) Ester: Formed via standard esterification procedures using benzyl alcohol. The benzyl group is robust and stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Its primary mode of cleavage is catalytic hydrogenolysis (H₂, Pd/C), making it truly orthogonal to both common carbamate protecting groups.[13]
-
tert-Butyl (tBu) Ester: This ester is formed using isobutylene or by transesterification. Like the Boc group, it is cleaved under acidic conditions.[5] This means the tBu group is not orthogonal to the Boc group, but it is fully orthogonal to the base-labile Fmoc group.
Pillar 3: Strategic Synthetic Workflows
Based on the principles of orthogonality, two primary strategies can be designed for the selective functionalization of trans-3-aminocyclohexanecarboxylic acid.
Strategy A: The Boc/Bn Orthogonal Pair
This classic solution-phase strategy offers excellent orthogonality, allowing for selective deprotection of either the amine or the carboxylic acid.
Caption: Workflow for the Boc/Bn protection strategy.
This approach is highly reliable. Acidic removal of the Boc group leaves the benzyl ester intact for subsequent N-terminal modification. Conversely, hydrogenolytic cleavage of the benzyl ester exposes the carboxylic acid for C-terminal modification while the Boc group remains.
Strategy B: The Fmoc/tBu Orthogonal Pair
This strategy is particularly well-suited for solid-phase peptide synthesis (SPPS) but is also highly effective in solution.
Caption: Workflow for the Fmoc/tBu protection strategy.
In this scheme, the base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl ester, allowing for peptide chain elongation at the N-terminus. The final product is typically cleaved from the resin and deprotected simultaneously using a strong acid cocktail.
Data Summary: Comparison of Protecting Group Strategies
| Protecting Group | Functionality | Introduction Conditions | Cleavage Conditions | Stability | Orthogonal To |
| Boc | Amine | (Boc)₂O, aq. base | Strong Acid (TFA, HCl) | Base, H₂, Nucleophiles | Fmoc, Cbz, Bn, Alloc |
| Fmoc | Amine | Fmoc-OSu, aq. base | Base (Piperidine) | Acid, H₂, Nucleophiles | Boc, Cbz, Bn, tBu |
| Bn (Benzyl) | Carboxyl | Benzyl alcohol, acid cat. or BnBr, base | H₂, Pd/C (Hydrogenolysis) | Acid, Base | Boc, Fmoc, Alloc |
| tBu (tert-Butyl) | Carboxyl | Isobutylene, acid cat. | Strong Acid (TFA) | Base, H₂, Nucleophiles | Fmoc, Cbz, Alloc |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. A thorough risk assessment should be conducted before any chemical synthesis.
Protocol 1: N-Boc Protection of trans-3-Aminocyclohexanecarboxylic Acid[14]
-
Objective: To synthesize trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
-
Materials:
-
trans-3-Aminocyclohexanecarboxylic acid (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)
-
Sodium hydroxide (NaOH) (1.05 eq)
-
1,4-Dioxane
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Suspend trans-3-aminocyclohexanecarboxylic acid in a 1:1 mixture of dioxane and water.
-
Add NaOH and stir until the solid dissolves completely.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O in dioxane dropwise over 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Protocol 2: N-Fmoc Protection of trans-3-Aminocyclohexanecarboxylic Acid
-
Objective: To synthesize trans-3-(9-Fluorenylmethyloxycarbonylamino)cyclohexanecarboxylic acid.
-
Materials:
-
trans-3-Aminocyclohexanecarboxylic acid (1.0 eq)
-
9-Fluorenylmethyloxysuccinimide (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Acetone
-
Water (deionized)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve trans-3-aminocyclohexanecarboxylic acid in a 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in acetone dropwise at room temperature.
-
Stir the mixture vigorously overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous layer with diethyl ether (2x) to remove impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1 M HCl, resulting in a white precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the desired product.
-
Protocol 3: Benzyl Esterification of N-Boc Protected Intermediate
-
Objective: To synthesize Benzyl trans-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate.
-
Materials:
-
N-Boc-trans-3-aminocyclohexanecarboxylic acid (from Protocol 1) (1.0 eq)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃
-
Brine
-
-
Procedure:
-
Dissolve the N-Boc protected acid in anhydrous DMF.
-
Add Cs₂CO₃ and stir for 20 minutes at room temperature.
-
Add benzyl bromide and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure benzyl ester.
-
Protocol 4: Selective Deprotection Methods
-
Boc Group Removal (Acidolysis):
-
Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir at room temperature for 1-2 hours (monitor by TLC).
-
Concentrate the mixture under reduced pressure to remove TFA and DCM. Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.
-
-
Fmoc Group Removal (Base Treatment): [12]
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 30 minutes.
-
Concentrate under high vacuum to remove DMF and piperidine. The crude product can then be purified.
-
-
Benzyl Ester Removal (Hydrogenolysis):
-
Dissolve the benzyl ester in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected carboxylic acid.
-
Conclusion
The effective synthesis of complex molecules derived from trans-3-aminocyclohexanecarboxylic acid is critically dependent on a well-designed protecting group strategy. By understanding the principles of orthogonality and the specific chemical properties of groups like Boc, Fmoc, Bn, and tBu, researchers can gain precise control over their synthetic routes. The Boc/Bn and Fmoc/tBu strategies represent two powerful and versatile approaches, enabling the selective modification of either the amino or carboxylic acid functionality. The choice between these strategies will depend on the overall synthetic plan, particularly the conditions required for subsequent reaction steps and the intended final molecular architecture.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221. [Link]
-
YouTube. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality. Retrieved from [Link]
-
LookChem. (n.d.). FMOC-amino acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. scispace.com [scispace.com]
- 7. youtube.com [youtube.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. chemimpex.com [chemimpex.com]
- 12. FMOC-amino acid | lookchem [lookchem.com]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
Application Notes and Protocols: The Role of trans-3-Aminocyclohexanecarboxylic Acid in Modern Medicinal Chemistry
Foreword: Unlocking Conformational Constraints for Therapeutic Innovation
In the intricate landscape of drug discovery, the ability to finely tune the three-dimensional structure of a molecule is paramount to achieving desired pharmacological activity and selectivity. trans-3-Aminocyclohexanecarboxylic acid emerges as a pivotal building block in this endeavor. Its rigid cyclohexyl backbone imposes significant conformational constraints on the relative positions of the amino and carboxylic acid functional groups. This guide delves into the medicinal chemistry applications of this versatile scaffold, providing both the theoretical underpinnings and practical protocols for its utilization in the laboratory. We will explore its role as a conformationally restricted GABA analogue and its broader utility as a synthetic intermediate for novel therapeutics.
The Strategic Advantage of trans-3-Aminocyclohexanecarboxylic Acid in Drug Design
trans-3-Aminocyclohexanecarboxylic acid is a stereochemically defined alicyclic β-amino acid with the molecular formula C7H13NO2.[1] Its significance in medicinal chemistry stems from its pre-organized structure, which mimics the extended conformation of neurotransmitters like γ-aminobutyric acid (GABA), while limiting the rotational freedom inherent in more flexible molecules.[2] This conformational rigidity can lead to enhanced binding affinity and selectivity for specific receptor subtypes, a crucial aspect of modern drug design aimed at minimizing off-target effects.
The "trans" stereochemistry fixes the amino and carboxyl groups in a pseudo-equatorial orientation on the cyclohexane ring, leading to a specific spatial arrangement that can be exploited for targeted molecular interactions. This makes it a valuable synthon for creating peptidomimetics, where it can replace dipeptide units or serve as a scaffold to orient pharmacophoric groups in a precise manner.[3]
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 34583-99-8 | [1] |
| Molecular Formula | C7H13NO2 | [1][4] |
| Molecular Weight | 143.19 g/mol | [4] |
| Form | Solid Powder | [1] |
| Primary Application | Pharmaceutical Intermediate, Synthetic Building Block | [1] |
Core Application: A Conformationally Restricted GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[5] Its analogues are widely used as anticonvulsants, anxiolytics, and sedatives.[5] The therapeutic efficacy of GABA analogues is often tied to their ability to interact with GABA receptors (GABA-A, GABA-B) or modulate GABA transport systems.[6]
trans-3-Aminocyclohexanecarboxylic acid serves as a valuable tool in probing the spatial requirements of GABA binding sites.[2] By locking the amino and carboxyl groups in a defined orientation, it helps researchers understand the optimal geometry for receptor activation or inhibition.
Figure 1: Comparison of flexible GABA and rigid trans-3-aminocyclohexanecarboxylic acid.
Protocol 1: In Vitro GABA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the affinity of trans-3-aminocyclohexanecarboxylic acid derivatives for GABA-A receptors.
A. Materials and Reagents:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]Muscimol (radioligand)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
trans-3-Aminocyclohexanecarboxylic acid or its derivatives (test compounds)
-
GABA (positive control)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Filtration manifold and vacuum pump
B. Experimental Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 20,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of Tris-HCl buffer
-
50 µL of test compound at various concentrations (or GABA for standard curve, or buffer for total binding)
-
50 µL of [³H]Muscimol (final concentration ~1-2 nM)
-
50 µL of membrane preparation (final concentration ~100-200 µg protein/well)
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GABA) from total binding. Determine the IC50 value for the test compound by plotting the percentage of specific binding against the log concentration of the test compound.
Causality Behind Experimental Choices:
-
[³H]Muscimol: A high-affinity agonist for the GABA-A receptor, making it an excellent radioligand for competitive binding studies.
-
Low Temperature Incubation: Minimizes enzymatic degradation of the receptors and ligands.
-
Rapid Filtration: Essential to separate bound from free radioligand before significant dissociation can occur.
Utility as a Synthetic Intermediate and Building Block
trans-3-Aminocyclohexanecarboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents.[1] Its bifunctional nature allows for selective modification at either the amino or the carboxylic acid group, enabling its incorporation into larger molecules through peptide coupling, alkylation, or other standard organic transformations.
Figure 2: General synthetic pathways utilizing trans-3-aminocyclohexanecarboxylic acid.
Protocol 2: Synthesis of an N-Acylated Derivative
This protocol details a standard procedure for the acylation of the amino group of trans-3-aminocyclohexanecarboxylic acid.
A. Materials and Reagents:
-
trans-3-Aminocyclohexanecarboxylic acid
-
Acid chloride or carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
B. Experimental Procedure:
-
Protection of the Carboxylic Acid (Optional but Recommended): To prevent self-polymerization, the carboxylic acid group can be protected as a methyl or ethyl ester via Fischer esterification.
-
Reaction Setup: Dissolve trans-3-aminocyclohexanecarboxylic acid (or its ester) (1 equivalent) and DIPEA (2.5 equivalents) in DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent:
-
If using an acid chloride: Add the acid chloride (1.1 equivalents) dropwise to the cooled solution.
-
If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent like HATU (1.1 equivalents) in DMF for 15 minutes before adding it to the amino acid solution.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Deprotection (if applicable): If the carboxylic acid was protected, deprotect it using standard conditions (e.g., saponification with LiOH for a methyl ester).
Trustworthiness of the Protocol: This protocol incorporates standard and well-established organic synthesis techniques. The work-up procedure is designed to remove excess reagents and by-products. TLC monitoring ensures the reaction is followed to completion, and column chromatography provides a reliable method for obtaining a pure final product.
Conclusion and Future Perspectives
trans-3-Aminocyclohexanecarboxylic acid is more than just a chemical intermediate; it is a strategic tool for medicinal chemists seeking to impose conformational order on otherwise flexible molecules. Its application as a rigid GABA analogue has provided valuable insights into receptor pharmacology, and its use as a synthetic scaffold continues to enable the development of novel therapeutic agents with improved potency and selectivity. Future applications will likely see this and related alicyclic amino acids incorporated into more complex molecular architectures, including macrocycles and spirocycles, further pushing the boundaries of chemical space in drug discovery.
References
-
trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier. (2026, January 12). Stanford Advanced Materials. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI. [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. (n.d.). PubMed. [Link]
-
Barluenga, J., Aznar, F., Ribas, C., & Valdés, C. (1999). Synthesis of Enantiomerically Pure Functionalized cis- and trans-2-Aminocyclohexanecarboxylic Acid Derivatives. The Journal of Organic Chemistry, 64(18), 6745–6752. [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.).
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2025, August 7). ResearchGate. [Link]
-
Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1979). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry, 32(11), 2517-2521. [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. (2025, October 24). ResearchGate. [Link]
-
GABA analogue. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
-
3-Aminocyclohexanecarboxylic Acid, (cis- and trans- mixture), 25g, Each. (n.d.). Med-Vet International. [Link]
-
3-Aminocyclohexanecarboxylic Acid, (cis- and trans- mixture), 5g, Each. (n.d.). Med-Vet International. [Link]
-
3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. [Link]
Sources
- 1. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing racemization of trans-3-aminocyclohexanecarboxylic acid during coupling
A Guide to Minimizing Epimerization During Amide Bond Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for minimizing the epimerization of trans-3-aminocyclohexanecarboxylic acid during peptide coupling reactions. As a cyclic β-amino acid, maintaining its specific stereochemistry is critical for the final compound's biological activity and safety profile. This resource is designed to help you navigate the complexities of its reactivity and ensure the stereochemical integrity of your products.
Troubleshooting Guide: Preserving the trans Configuration
This section addresses common issues encountered during the coupling of trans-3-aminocyclohexanecarboxylic acid in a question-and-answer format, providing explanations grounded in reaction mechanisms and field-proven solutions.
Q1: I'm observing a significant amount of the cis-epimer in my product. What is the chemical mechanism causing this loss of stereochemistry?
A1: The loss of the trans configuration and formation of the cis-epimer is a result of racemization at the C3 carbon, which is alpha to the carboxyl group. Unlike traditional α-amino acids, which can racemize through a well-known oxazolone (azlactone) intermediate, β-amino acids like yours cannot form this five-membered ring.[1][2][3] Therefore, the epimerization you are observing proceeds exclusively through a direct proton abstraction mechanism.[1][4]
The process unfolds in two key steps:
-
Activation: The coupling reagent activates the carboxylic acid, making it a better electrophile. This activation, however, also increases the acidity of the proton on the adjacent C3 carbon.
-
Base-Mediated Abstraction: A base present in the reaction mixture abstracts this acidic proton, forming a planar enolate intermediate. This intermediate loses the original stereochemical information at the C3 position.
-
Reprotonation: The planar enolate is then reprotonated. This can occur from either face of the molecule, leading to the regeneration of the desired trans-isomer or the formation of the undesired cis-epimer.
Caption: Mechanism of epimerization via direct proton abstraction.
The extent of epimerization is therefore a race between the rate of the desired nucleophilic attack by the amine and the rate of base-mediated proton abstraction. Your goal is to maximize the former while minimizing the latter.
Q2: Which class of coupling reagent is best for minimizing epimerization of this sensitive amino acid?
A2: The choice of coupling reagent is one of the most critical factors in controlling epimerization.[5] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts, each with distinct characteristics.
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These are often the superior choice for minimizing racemization, especially in difficult or sterically hindered couplings.[6] They generate clean reactions without the risk of guanidinylation, a side reaction that can terminate the peptide chain.[6]
-
Uronium/Aminium Reagents (e.g., HBTU, HATU, COMU): These are highly reactive and efficient but can present a higher risk of racemization compared to phosphonium salts if not used carefully.[6] Modern uronium reagents based on superior additives, such as HATU (based on HOAt) and COMU (based on OxymaPure), are significantly better at suppressing epimerization than older reagents like HBTU.[7][8] COMU, in particular, is known for its high reactivity and low tendency for racemization.[8]
-
Carbodiimides (e.g., DIC, EDC): When used alone, these reagents are highly prone to causing racemization.[3] The initially formed O-acylisourea intermediate is extremely reactive and unstable, readily undergoing side reactions.[9] It is mandatory to use carbodiimides in conjunction with an additive like OxymaPure or HOAt to suppress epimerization.[3][10]
Recommendation: For a sensitive substrate like trans-3-aminocyclohexanecarboxylic acid, start with a phosphonium reagent like PyBOP . Alternatively, a modern uronium reagent like COMU or a carbodiimide system like DIC/OxymaPure are excellent, well-validated choices.
| Reagent Class | Examples | Epimerization Risk | Key Considerations |
| Phosphonium Salts | PyBOP, PyAOP | Low | Often preferred for sensitive couplings; no guanidinylation risk.[6] |
| Uronium/Aminium Salts | HBTU, HATU, COMU | Medium to Low | High reactivity; risk of guanidinylation.[6][10] COMU and HATU are superior to HBTU.[8] |
| Carbodiimides | DIC, EDC | High (without additives) | Must be used with an additive (e.g., OxymaPure, HOAt) to be effective.[3] |
Q3: How do additives like HOBt, HOAt, and OxymaPure actually work to prevent epimerization?
A3: Additives are essential for suppressing racemization, particularly when using carbodiimides, but they are also beneficial with uronium/phosphonium reagents.[4][9][10] They function by converting the highly reactive initial activated species into a more stable, yet still reactive, active ester.
When you use a carbodiimide like DIC, it first activates the carboxylic acid to form a highly unstable O-acylisourea intermediate. This intermediate is very prone to being deprotonated by base, leading to epimerization.[7][9]
An additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) rapidly intercepts this unstable intermediate to form the corresponding OBt, OAt, or Oxyma active ester. These active esters are:
-
Less reactive than the O-acylisourea, reducing the rate of epimerization.[7][9]
-
More reactive towards the desired amine nucleophile than the competing epimerization pathway.
Among the common additives, OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[3][7][11] Oxyma-B, a derivative of OxymaPure, has shown even better performance in some challenging cases.[12] Given that HOBt and HOAt have explosive properties, OxymaPure is now widely considered the safest and one of the most effective choices.[3]
Q4: My protocol uses DIEA as a base. Could this be the problem, and what are the alternatives?
A4: Yes, the choice of base is a major factor influencing epimerization.[4] The base's role is to neutralize protonated species and, in the case of uronium/phosphonium reagents, to facilitate the reaction. However, it is also the culprit that abstracts the proton from C3, initiating the epimerization pathway.
The rate of epimerization is directly related to the base's strength and steric hindrance:
-
Strong, non-hindered bases like triethylamine (TEA) are known to cause significant racemization and should generally be avoided.[4]
-
Bulky, hindered bases like N,N-diisopropylethylamine (DIEA) are much better but can still cause epimerization.
-
Weaker, less nucleophilic bases are often the best choice. N-methylmorpholine (NMM) is a common and effective alternative.
-
Highly hindered, weak bases like 2,4,6-collidine have been shown to result in the least amount of racemization in many systems.[4]
Recommendation: If you are observing epimerization with DIEA, switch to a weaker base like NMM . If the problem persists, using the more hindered 2,4,6-collidine is an excellent strategy.
| Base | pKa (approx.) | Steric Hindrance | Epimerization Risk |
| Triethylamine (TEA) | 10.7 | Low | High |
| N,N-Diisopropylethylamine (DIEA) | 10.1 | High | Medium |
| N-Methylmorpholine (NMM) | 7.4 | Medium | Low |
| 2,4,6-Collidine (TMP) | 7.4 | Very High | Very Low |
Q5: How do reaction conditions like solvent, temperature, and time impact the formation of the cis-epimer?
A5: Optimizing reaction conditions is crucial for minimizing side reactions.
-
Temperature: This is a critical parameter. While higher temperatures can speed up the desired coupling reaction, they accelerate the rate of epimerization even more dramatically.[13] For sensitive couplings, it is highly recommended to run the reaction at a reduced temperature, typically 0 °C .[3]
-
Solvent: The polarity of the solvent can influence the rate of epimerization. More polar solvents like DMF can stabilize the charged enolate intermediate, potentially increasing the rate of epimerization.[11][14] If your substrates are soluble, using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial.[14]
-
Reaction Time & Concentration: Allow the reaction to proceed only as long as necessary for complete consumption of the limiting reagent. Prolonged reaction times, especially in the presence of excess base and coupling reagent, provide more opportunity for epimerization. Running reactions at a higher concentration can favor the desired bimolecular coupling reaction over the base-mediated epimerization.
Caption: Workflow for optimizing coupling conditions.
Frequently Asked Questions (FAQs)
Q: How can I accurately detect and quantify the amount of cis-epimer in my final product? A: The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) . You will need a chiral stationary phase capable of separating the trans and cis diastereomers. Alternatively, you can derivatize the hydrolyzed amino acid with a chiral reagent (like Marfey's reagent) and analyze the resulting products on a standard reverse-phase HPLC column.[1] Other advanced techniques include capillary electrophoresis and specialized mass spectrometry methods.[15][16]
Q: What is considered an acceptable level of epimerization for a pharmaceutical compound? A: There is no universal standard, as the acceptable limit is determined on a case-by-case basis and is subject to strict regulatory oversight (e.g., by the FDA). The limit depends on the biological activity and toxicity of the undesired epimer. In general, for a final active pharmaceutical ingredient (API), the level of any single stereoisomeric impurity must be very low, often well below 1.0%, and sometimes below 0.1%. It is crucial to control all potential impurities as early as possible in the synthesis.
Recommended Experimental Protocol
Low-Epimerization Coupling using DIC/OxymaPure
This protocol provides a robust starting point for minimizing epimerization.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected trans-3-aminocyclohexanecarboxylic acid (1.0 eq.) and OxymaPure (1.1 eq.) in an appropriate anhydrous solvent (e.g., DCM or DMF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Activation: Add N,N'-diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step.
-
Amine Addition: In a separate flask, dissolve the amine component (1.05 eq.) in the same solvent. If it is a hydrochloride or TFA salt, add the base (e.g., NMM, 1.1 eq.) and stir for a few minutes.
-
Coupling: Add the amine solution to the pre-activated acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by TLC or LC-MS. Once the starting acid is consumed (typically 2-6 hours), proceed to workup. Do not let the reaction run unnecessarily long.
-
Workup: Quench the reaction and perform a standard aqueous workup to remove the diisopropylurea byproduct and excess reagents. The urea is soluble in isopropanol, which can aid in its removal during purification.[3]
-
Analysis: Purify the crude product by flash chromatography or preparative HPLC and analyze the stereochemical purity of the final product using a validated chiral HPLC method.
By carefully selecting your reagents, base, and reaction conditions, you can effectively suppress the formation of the undesired cis-epimer and ensure the stereochemical fidelity of your valuable compounds.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Ismail, N. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7233. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5664-5674. Retrieved from [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. Retrieved from [Link]
-
Al Musaimi, O. (2015). Racemization in peptide synthesis. SlideShare. Retrieved from [Link]
-
Amino acid dating. (2023, December 26). In Wikipedia. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Zhang, J., & Yip, H. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(15), 6540-6547. Retrieved from [Link]
-
Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(42), 8379-8385. Retrieved from [Link]
-
E-M, G., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 921(2), 303-311. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
Palasek, S. S., et al. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 72(4), 1430-1436. Retrieved from [Link]
-
Arlotta, A., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 25(7), 2826-2832. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]
-
Uronium/Guanidinium Salts. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Galletti, P., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4991. Retrieved from [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5364. Retrieved from [Link]
-
Yamada, S., et al. (1975). Method for the racemization of optically active amino acids. The Journal of Organic Chemistry, 40(23), 3403-3404. Retrieved from [Link]
-
Li, H., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Stephen, L. (1991). Amino Acid Racemization. Retrieved from [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]
-
Li, H., et al. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Side Reactions in Peptide Synthesis with Cyclic β-Amino Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating cyclic β-amino acids into their peptide sequences. The unique conformational constraints and steric bulk of these building blocks can introduce specific challenges during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions, ensuring the successful synthesis of your target peptides.
Part 1: FAQs - Understanding the Core Challenges
This section addresses the fundamental issues encountered when working with cyclic β-amino acids.
Q1: Why is the coupling of my cyclic β-amino acid so slow or incomplete?
A: The primary reason for difficult coupling is steric hindrance . Cyclic β-amino acids, such as aminocyclopentanecarboxylic acid (ACPC) and aminocyclohexanecarboxylic acid (ACHC), are significantly bulkier than their linear counterparts or many proteinogenic α-amino acids.[1][2] This steric bulk, originating from the rigid cyclic structure adjacent to the reacting carboxyl and amino groups, physically obstructs the optimal trajectory for nucleophilic attack by the resin-bound amine. This leads to slower reaction kinetics and, frequently, incomplete coupling reactions under standard SPPS conditions.[2]
Furthermore, peptide sequences containing these conformationally constrained residues can be prone to aggregation on the solid support. This aggregation, driven by intermolecular hydrogen bonding, can render the N-terminal amine of the growing peptide chain inaccessible to the incoming activated amino acid, further reducing coupling efficiency.[3]
Q2: I observe a significant diastereomeric impurity in my final peptide. What is the likely cause?
A: The presence of a diastereomeric impurity strongly suggests that epimerization has occurred at the chiral center of your cyclic β-amino acid during the coupling step. Epimerization is the loss of stereochemical integrity at the α-carbon (in α-amino acids) or β-carbon (in β-amino acids) during activation and coupling.[4][5][6]
There are two primary mechanisms for this side reaction:
-
Oxazolone Formation: The activated carboxyl group of the N-protected amino acid can be attacked intramolecularly by the oxygen of the urethane protecting group (e.g., Fmoc), forming a 5-membered oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry.[5]
-
Direct Enolization: A base present in the reaction mixture can directly abstract the proton at the chiral carbon of the activated amino acid, forming an enolate intermediate, which can then be protonated from either face, resulting in a mixture of stereoisomers.[4]
Sterically hindered amino acids can be more prone to epimerization because the slower rate of the desired intermolecular coupling reaction provides a larger window of opportunity for these intramolecular side reactions to occur.[7]
Q3: My peptide is being cleaved from the resin after the incorporation of the first two amino acids, one of which is a cyclic β-amino acid. What is this side reaction?
A: This is a classic sign of diketopiperazine (DKP) formation . DKP formation is an intramolecular cyclization reaction where the free N-terminal amine of a dipeptide-resin attacks the ester linkage connecting the C-terminal amino acid to the solid support.[8][9] This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine) and its cleavage from the resin.[10][11][12]
This side reaction is particularly prevalent under the basic conditions of Fmoc deprotection and is significantly accelerated when the sequence allows for a favorable conformation for intramolecular attack. While extensively studied for sequences containing proline at the second position, any dipeptide sequence can be susceptible, and the conformational constraints of a cyclic β-amino acid at either the first or second position can influence the rate of this undesirable cleavage.[9]
Part 2: Troubleshooting Guides & Protocols
This section provides actionable protocols to address the specific side reactions detailed above.
Issue 1: Incomplete Coupling of a Cyclic β-Amino Acid
If a monitoring test (e.g., Kaiser test) indicates the presence of unreacted free amines after a coupling step, it is crucial to address the incomplete reaction before proceeding to the next cycle to avoid the accumulation of deletion sequences.
Caption: Decision tree for troubleshooting incomplete coupling.
-
Initial Monitoring: After the first coupling reaction (typically 1-2 hours), take a small sample of resin beads and perform a Kaiser test.
-
Positive Test: If the beads turn blue, indicating free amines, drain the coupling solution from the reaction vessel.
-
Resin Wash: Thoroughly wash the resin with DMF (3 x 1 min).
-
Prepare Fresh Reagents: Prepare a fresh solution of the Fmoc-protected cyclic β-amino acid (3-5 equivalents), a high-efficiency coupling reagent like HATU or HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
-
Pre-activation: Briefly pre-activate the amino acid solution (1-2 minutes) before adding it to the resin.
-
Second Coupling: Add the activated amino acid solution to the resin and allow it to react for an additional 1-2 hours.
-
Final Monitoring: Perform a second Kaiser test. If the test is negative, wash the resin and proceed with the synthesis. If it remains positive, proceed to Protocol 2.
This protocol is essential to terminate unreacted peptide chains and prevent the formation of deletion impurities.
-
Resin Wash: After a failed double coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Wash: Wash the resin thoroughly with DMF (5 x 1 min) to remove all capping reagents before proceeding to the next Fmoc deprotection step.
The choice of coupling reagent is critical for overcoming the steric hindrance of cyclic β-amino acids. The table below summarizes the relative performance of common reagents for difficult couplings.
| Coupling Reagent | Relative Efficiency for Hindered Couplings | Key Features & Considerations |
| HATU/HBTU | Excellent | Forms a highly reactive HOAt/HOBt active ester. Generally the first choice for difficult couplings.[13] |
| PyBOP | Very Good | Phosphonium-based reagent, also highly effective. Can be a good alternative to aminium-based reagents.[1] |
| DIC/Oxyma | Good | Carbodiimide-based system. Oxyma is a superior additive to HOBt for reducing epimerization.[13] |
| DIC/HOBt | Moderate | A standard and cost-effective choice, but may be insufficient for highly hindered couplings. |
Issue 2: Intramolecular Cyclization Side Reactions
The unique structure of β-amino acids can lead to specific intramolecular side reactions.
Q: I see a mass in my crude product corresponding to my activated cyclic β-amino acid minus H₂O, and my coupling yield is low. What is happening?
A: This is likely due to the formation of a four-membered β-lactam ring. During the activation step (e.g., with a carbodiimide or phosphonium/aminium salt), the carboxyl group is converted into a highly reactive intermediate. For a β-amino acid, the N-H on the β-carbon is positioned to act as an intramolecular nucleophile, attacking the activated carboxyl group. This intramolecular cyclization is often faster than the desired intermolecular coupling to the resin-bound peptide, especially if the latter is sterically hindered.[14][15]
Caption: Competing pathways of β-lactam formation and peptide coupling.
-
Minimize Pre-activation Time: If your protocol involves pre-activating the amino acid before adding it to the resin, keep this time to an absolute minimum (e.g., < 1 minute).
-
In-Situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the protected amino acid to ensure the activated species is generated in the presence of the desired nucleophile.
-
Use Milder Conditions: In some cases, lowering the reaction temperature can favor the desired bimolecular reaction over the intramolecular cyclization.
-
Choice of Protecting Group: While less common for backbone amides, in certain solution-phase contexts, a bulkier N-protecting group could potentially disfavor the conformation required for cyclization.
Q: How can I prevent the cleavage of my dipeptide-resin when a cyclic β-amino acid is at the N-terminus?
A: The most effective strategy to suppress DKP formation is to use a 2-chlorotrityl chloride (2-CTC) resin . The extreme steric bulk of the trityl linker makes the ester bond to the C-terminal amino acid much less susceptible to nucleophilic attack by the N-terminal amine. Standard resins like Wang or PAM are ester-based and more prone to this side reaction.
-
Resin Selection: Start your synthesis with a 2-chlorotrityl chloride resin.
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (which will be the C-terminus of your peptide) to the 2-CTC resin using DIPEA in DCM. Do not use a coupling reagent. After coupling, "cap" any remaining reactive sites on the resin with a mixture of DCM/Methanol/DIPEA (80:15:5).
-
Fmoc Deprotection: Perform the Fmoc deprotection of the first amino acid under standard conditions (e.g., 20% piperidine in DMF).
-
Second Amino Acid Coupling: Couple your Fmoc-protected cyclic β-amino acid using a high-efficiency coupling reagent like HATU. The robust nature of the 2-CTC linker will significantly minimize the risk of DKP formation during the subsequent deprotection and coupling cycles.
Part 3: Mitigating Epimerization
Preserving the stereochemical integrity of your cyclic β-amino acid is paramount for the biological activity of the final peptide.
Q: What are the best practices to avoid epimerization during the coupling of a cyclic β-amino acid?
A: Minimizing epimerization requires careful control over the reaction conditions, particularly the choice of base and additives.
-
Coupling Reagent and Additive: Use a coupling reagent system that includes an epimerization-suppressing additive. Carbodiimide-based reagents like DIC should always be used in the presence of Oxyma or, if necessary, HOBt.[13] Aminium/Uronium reagents like HATU and HBTU inherently contain an additive (HOAt and HOBt, respectively).
-
Choice of Base: The type and amount of base used are critical. Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . Avoid less hindered bases like NMM (N-methylmorpholine) or TEA (triethylamine), which can more readily abstract the chiral proton. Use the minimum amount of base necessary to facilitate the reaction (typically 2 equivalents relative to the amino acid).
-
Temperature Control: Perform the coupling reaction at room temperature or below. Elevated temperatures, sometimes used to overcome steric hindrance, significantly increase the rate of epimerization.[7]
-
Reaction Time: While longer reaction times may be needed for complete coupling, they also increase the risk of epimerization. Find a balance by monitoring the reaction progress and stopping it once complete.
| Base | Steric Hindrance | Relative Risk of Epimerization |
| DIPEA | High | Low |
| 2,4,6-Collidine | High | Low |
| NMM | Medium | Medium |
| TEA | Low | High |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From beta-lactams to alpha- and beta-amino acid derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride
Welcome to the technical support guide for the purification of trans-3-aminocyclohexanecarboxylic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this critical pharmaceutical intermediate.[1] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounding all recommendations in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are consistently observed:
-
Diastereomeric Impurities: The most prevalent impurity is the corresponding cis-isomer, cis-3-aminocyclohexanecarboxylic acid.[2][3][4] The formation of both isomers is common in synthetic pathways involving the reduction of aromatic precursors or cyclohexanone derivatives.[4][5]
-
Synthetic Intermediates & Starting Materials: Unreacted precursors from the synthesis can carry through to the final product. For example, if the synthesis involves the reduction of a nitro or amino benzoic acid, these may be present in trace amounts.[4][6]
-
Reaction By-products: Depending on the specific chemistry employed, by-products such as lactams or glutaric acid derivatives can form.[7] These are often seen in syntheses related to gabapentin or pregabalin, which share structural similarities.[8][9]
-
Residual Solvents & Reagents: Solvents used during the reaction or initial work-up can be trapped within the crude solid.
Understanding the likely impurities based on your synthesis is the first critical step in designing an effective purification strategy.
Q2: My primary concern is the removal of the cis-isomer. What is the most effective method?
A: For separating diastereomers like the cis and trans isomers of 3-aminocyclohexanecarboxylic acid, recrystallization is the most powerful and industrially scalable technique.[2][10]
The Causality: The effectiveness of recrystallization hinges on the different physicochemical properties of the isomers. The trans isomer typically has higher molecular symmetry, allowing it to form a more stable and less soluble crystal lattice compared to the less symmetrical cis isomer in specific solvent systems. This difference in solubility, even if slight, can be exploited to achieve high isomeric purity. A patent for the related compound, trans-4-aminomethyl-cyclohexane carboxylic acid, demonstrates that cooling a concentrated aqueous solution below a specific transition temperature (21.5°C) allows for the selective crystallization of the pure trans-hydrate form, leaving the cis-isomer in the mother liquor.[2]
Q3: How do I select the optimal solvent system for recrystallization?
A: The ideal recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures. For aminocyclohexanecarboxylic acid hydrochlorides, which are polar, salt-like compounds, polar protic solvents are the best starting point.
| Solvent System | Rationale & Key Considerations |
| Water | Excellent for dissolving the hydrochloride salt at high temperatures. Cooling often leads to selective crystallization of the trans isomer.[2] Caution: High solubility may lead to lower recovery if too much solvent is used. |
| Ethanol/Water | A versatile mixture. The ethanol acts as an anti-solvent. Start by dissolving the crude product in a minimum amount of hot water and then slowly add ethanol until turbidity is observed. Re-heat to clarify and then allow to cool slowly. |
| Methanol or Ethanol | Can be effective, particularly for fractional crystallization of salts.[11] The solubility difference between the cis and trans salts can be more pronounced in alcohols compared to water. |
| Isopropanol/Water | Similar to ethanol/water but isopropanol is a slightly weaker solvent, which can sometimes improve recovery of the desired product. |
Pro-Tip: Perform small-scale solubility tests with 10-20 mg of your crude material in various solvents to quickly identify promising candidates before committing to a large-scale recrystallization.
Q4: When should I consider using chromatography instead of recrystallization?
A: While recrystallization is preferred for its scalability, chromatography is indispensable in certain scenarios:
-
Complex Impurity Profiles: If your sample contains multiple impurities with similar solubilities to the desired product, recrystallization may fail to remove them all.
-
High-Purity for Analytical Standards: When preparing a small amount of ultra-pure material (>99.9%) for use as an analytical reference standard, preparative HPLC is often the method of choice.
-
Failed Recrystallization: If you are unable to find a suitable recrystallization solvent system after multiple attempts, chromatography provides a reliable alternative.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing and purifying polar compounds like amino acids.[12][13] A C18 column with a mobile phase of water/acetonitrile or water/methanol containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common starting point.[13][14]
Q5: How can I definitively confirm the purity and isomeric ratio of my final product?
A: A combination of analytical techniques is essential for a complete picture of your product's purity.[11]
| Analytical Method | Purpose & Insight Provided |
| ¹H and ¹³C NMR | Provides unambiguous structural confirmation and can distinguish between cis and trans isomers based on differences in chemical shifts and coupling constants of the cyclohexyl ring protons.[11][15] Quantitative NMR (qNMR) can be used for absolute purity assessment. |
| HPLC-UV/MS | The primary tool for purity analysis. HPLC separates the target compound from its impurities, UV detection quantifies them, and Mass Spectrometry (MS) confirms the identity of the peaks.[12][16][17] It is excellent for detecting trace-level contaminants. |
| Gas Chromatography (GC) | Often requires derivatization of the amino acid to make it more volatile. GC can be highly effective for determining the cis/trans isomeric ratio.[11][18] |
Troubleshooting Guide
Problem: My yield is very low after recrystallization.
-
Possible Cause 1: Excessive Solvent: Using too much solvent will keep a significant portion of your desired product dissolved in the mother liquor even after cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. If you've already used too much, carefully evaporate some of the solvent to re-concentrate the solution before cooling.
-
-
Possible Cause 2: Cooling Too Rapidly: Crash cooling (e.g., placing the hot flask directly into an ice bath) can trap impurities in the crystal lattice and lead to the co-precipitation of more soluble impurities, forcing you to discard material that is not pure enough, thus lowering the effective yield.
-
Solution: Allow the solution to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.
-
-
Possible Cause 3: Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of product behind in the filtrate.
-
Solution: Ensure the solution has reached the final target temperature (e.g., 0-4 °C) and has been held there for a sufficient time (e.g., >1 hour) to maximize crystal formation before filtration.
-
Problem: My material refuses to crystallize from solution.
-
Possible Cause 1: Solution is Too Dilute: There may not be enough solute for nucleation and crystal growth to occur.
-
Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Possible Cause 2: Presence of "Oily" Impurities: Certain impurities can act as crystallization inhibitors.
-
Solution: Try adding a small seed crystal from a previous pure batch to induce crystallization. If that fails, an alternative is to perform a liquid-liquid extraction to remove non-polar impurities before attempting recrystallization.
-
-
Possible Cause 3: Incorrect Solvent System: The chosen solvent may not be appropriate.
-
Solution: Add a miscible "anti-solvent" dropwise to the solution at room temperature until persistent cloudiness appears, then add a few drops of the original solvent to clarify. Allow this to stand and cool slowly.
-
Key Experimental Protocols & Workflows
Workflow for Purification & Analysis
The following diagram illustrates a systematic workflow for purifying crude this compound.
Caption: General workflow for purification and analysis.
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., deionized water) portion-wise while heating the mixture on a hot plate with stirring. Add just enough hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Slow Cooling: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature. Crystal formation should begin during this stage. Avoid disturbing the flask.
-
Chilling: Once the flask has reached ambient temperature, transfer it to a refrigerator (4°C) for several hours, and then to an ice bath or freezer (0 to -10°C) for at least one hour to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.
References
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.). Google Patents.
- Pregabalin impurity preparation method. (n.d.). Google Patents.
-
Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. (2016). PubMed. Retrieved January 19, 2026, from [Link]
-
Gabapentin-impurities. (n.d.). Pharmaffiliates. Retrieved January 19, 2026, from [Link]
-
Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. (2010). ARKIVOC. Retrieved January 19, 2026, from [Link]
- Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (n.d.). Google Patents.
-
trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8). (n.d.). Stanford Advanced Materials. Retrieved January 19, 2026, from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). Molecules. Retrieved January 19, 2026, from [Link]
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
- Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid. (n.d.). Google Patents.
-
Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 19, 2026, from [Link]
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (2015). Der Pharma Chemica. Retrieved January 19, 2026, from [Link]
-
Asymmetric synthesis of trans-2-aminocyclohexanecarboxylic acid derivatives from pyrrolobenzodiazepine-5,11-diones. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (n.d.). Google Patents.
-
RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Retrieved January 19, 2026, from [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]
- Removal of impurities from amines. (n.d.). Google Patents.
-
chromatography of carboxylic acid derivatives of aminoacids? (2020). Reddit. Retrieved January 19, 2026, from [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 19, 2026, from [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry. Retrieved January 19, 2026, from [Link]
-
DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (2006). Acta Poloniae Pharmaceutica. Retrieved January 19, 2026, from [Link]
-
3-Aminocyclohexanecarboxylic acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 2. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. CN104829515A - Pregabalin impurity preparation method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. teledyneisco.com [teledyneisco.com]
- 14. reddit.com [reddit.com]
- 15. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Prevention of Diketopiperazine Formation with trans-3-Aminocyclohexanecarboxylic Acid Residues
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a common and often frustrating side reaction in solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the strategic use of conformationally constrained residues, specifically trans-3-aminocyclohexanecarboxylic acid, to mitigate this problem.
Foundational Understanding: The Challenge of Diketopiperazine Formation
Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the N-terminus of a growing peptide chain, particularly after the coupling of the second amino acid.[1] The free N-terminal amine of the dipeptidyl-resin attacks the ester linkage to the solid support, cleaving the dipeptide as a stable six-membered cyclic product (the DKP).[1] This side reaction leads to the formation of a truncated peptide, significantly reducing the yield of the desired full-length product. In many instances, the cleaved DKP is washed away during the synthesis cycles, a phenomenon known as "traceless" DKP formation, which can make diagnosing the low yield challenging.[1][2]
The reaction is especially prevalent under the basic conditions used for Fmoc deprotection and is highly dependent on the peptide sequence.[1][3] Sequences containing proline at the second position (Xaa-Pro) are notoriously susceptible due to proline's unique cyclic structure, which favors the necessary cis-amide bond conformation for cyclization.[1][3] Sterically unhindered amino acids like glycine also increase the risk of DKP formation.[1][4]
Mechanism of Diketopiperazine Formation
The mechanism involves a nucleophilic attack by the deprotected N-terminal amino group of the first amino acid on the carbonyl carbon of the second amino acid's ester bond to the resin. This intramolecular cyclization results in the formation of a stable six-membered ring, which is then cleaved from the solid support.[1]
Caption: General mechanism of diketopiperazine (DKP) formation in SPPS.
Troubleshooting Guide: Real-World Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments, providing a clear path to resolution.
Scenario 1: Unexpectedly Low Yield of a Proline-Containing Peptide
Problem: You are synthesizing a peptide with a proline residue at the second position (Xaa-Pro-...). After cleavage and purification, the yield of your target peptide is significantly lower than expected, but your crude HPLC-MS does not show a major impurity peak corresponding to the truncated peptide.
Possible Cause: You are likely experiencing "traceless" DKP formation, where the Xaa-Pro dipeptide has cyclized and cleaved from the resin during synthesis, being subsequently washed away.[2]
Troubleshooting Steps:
-
Confirm DKP Formation:
-
Analyze Deprotection Solution: Collect the Fmoc-deprotection solution (the piperidine/DMF mixture) after the coupling of the second amino acid. Analyze this solution by LC-MS to detect the presence of the cleaved DKP byproduct.[2] This is the most direct way to confirm traceless DKP formation.
-
Analytical Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most effective method for detecting and quantifying DKP formation.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation if the DKP is isolated.[5]
-
-
Immediate Mitigation Strategies for the Current Synthesis (if applicable):
-
If you have parallel syntheses running or are in the early stages, immediately switch to milder Fmoc deprotection conditions.
-
-
Long-Term Prevention for Future Syntheses:
-
Incorporate trans-3-Aminocyclohexanecarboxylic Acid: Replace the problematic proline residue with a conformationally constrained analog like trans-3-aminocyclohexanecarboxylic acid. The rigid ring structure of this β-amino acid restricts the peptide backbone's flexibility, disfavoring the conformation required for intramolecular cyclization.[6]
-
Use a Dipeptide Building Block: A highly effective strategy is to introduce the first two amino acids as a pre-formed dipeptide unit.[2] This bypasses the vulnerable dipeptidyl-resin intermediate entirely, preventing DKP formation at this critical step.[2]
-
Switch to 2-Chlorotrityl Chloride (2-CTC) Resin: For sequences highly susceptible to DKP formation, using 2-CTC resin can be beneficial. The steric hindrance provided by the trityl linker can help minimize DKP formation.[2]
-
Scenario 2: Significant Impurity Peak with Mass of Truncated Peptide
Problem: Your crude HPLC-MS profile shows a significant impurity peak with a mass corresponding to your target peptide minus the N-terminal dipeptide.
Possible Cause: Substantial on-resin DKP formation has occurred, but some of the truncated peptide remains on the resin and is cleaved along with your target peptide.
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
The standard 20% piperidine in DMF is often too harsh for DKP-sensitive sequences.[7]
-
Recommended Milder Conditions: Switch to a solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP (N-methyl-2-pyrrolidone).[2][7] This has been shown to drastically reduce DKP formation.[7]
-
Reduce the deprotection time and perform the step at a lower temperature.[5]
-
-
Ensure Rapid and Efficient Coupling:
-
Minimize the time the deprotected N-terminal amine is exposed to basic conditions before the next coupling step.[5]
-
Use a sufficient excess of the activated amino acid and a high-efficiency coupling reagent like HATU to drive the reaction to completion quickly.
-
-
Employ trans-3-Aminocyclohexanecarboxylic Acid in Resynthesis:
-
For the resynthesis, incorporate trans-3-aminocyclohexanecarboxylic acid at the problematic position. Its conformational rigidity will be key to preventing the intramolecular attack.[6]
-
| Deprotection Reagent (in Fmoc-SPPS) | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8% | [8] |
| 5% Piperazine/DMF | <4% | [8] |
| 2% DBU / 5% Piperazine/NMP | Significantly Reduced | [2][7] |
| Table 1: Impact of Deprotection Reagents on DKP Formation. |
Frequently Asked Questions (FAQs)
Q1: Why is trans-3-aminocyclohexanecarboxylic acid effective in preventing DKP formation?
A1: trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid.[6] Unlike the more flexible backbones of standard α-amino acids, the cyclohexane ring imposes significant conformational constraints.[6] This rigidity locks the peptide backbone into a conformation that is unfavorable for the intramolecular nucleophilic attack required for DKP formation. The "trans" configuration further helps to create a more extended and stable peptide structure.
Caption: Conformational effect of trans-3-ACHC on DKP formation.
Q2: Are there any special considerations when coupling trans-3-aminocyclohexanecarboxylic acid?
A2: Yes, due to its steric bulk, coupling of trans-3-aminocyclohexanecarboxylic acid may be slower than for standard amino acids. To ensure efficient coupling, it is advisable to:
-
Use a more potent coupling reagent, such as HATU or HCTU.
-
Extend the coupling time and monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
Consider a double coupling protocol if necessary.
Q3: How do I choose between using trans-3-aminocyclohexanecarboxylic acid and a dipeptide building block?
A3: The choice depends on your synthetic goal and the specific sequence.
-
Use trans-3-aminocyclohexanecarboxylic acid when you want to introduce a specific conformational constraint into your final peptide, for example, in structure-activity relationship (SAR) studies or to mimic a specific secondary structure.
-
Use a dipeptide building block when your primary goal is simply to overcome DKP formation for a known problematic sequence without altering the final peptide structure.[2] This is often the most straightforward and effective solution for preventing DKP formation at the N-terminus.[2]
Q4: Can DKP formation occur at later stages of the synthesis?
A4: While most common after the second amino acid coupling, DKP formation can theoretically occur anytime there is a deprotected N-terminal dipeptide sequence that is susceptible. However, the risk decreases as the peptide chain elongates due to increased steric hindrance and the lower relative concentration of the N-terminal amine. The most critical point is the dipeptidyl-resin stage.
Q5: What is the impact of the N-terminal amino acid (Xaa in Xaa-Pro) on DKP formation?
A5: The nature of the N-terminal amino acid has a significant impact.[9][10]
-
Nonpolar, bulky side chains (e.g., Valine, β-cyclohexylalanine): These can sometimes increase the rate of DKP formation.[9][11]
-
Polar or charged side chains (e.g., Glutamine, Lysine): These can also lead to faster DKP formation.[9][10]
-
Glycine: Due to its lack of steric hindrance, glycine at the N-terminus can facilitate DKP formation.[1]
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection for DKP-Susceptible Sequences
This protocol is designed to minimize DKP formation during the critical deprotection step.[2]
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% DBU and 5% piperazine (w/v) in NMP.[2]
-
First Deprotection: Add the deprotection solution to the resin and agitate for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes. Drain.
-
Thorough Washing: Wash the resin extensively with NMP (at least 5 times) to ensure complete removal of DBU and piperazine.[2]
-
Immediate Coupling: Proceed immediately to the coupling of the third amino acid. Do not allow the deprotected dipeptidyl-resin to sit for an extended period.
Protocol 2: Analysis of DKP Formation by LC-MS
This protocol outlines the steps to confirm and quantify DKP formation.
-
Sample Preparation:
-
"Traceless" DKP: Collect the combined Fmoc-deprotection solutions after the second amino acid coupling. Dilute an aliquot with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
On-Resin DKP: After completing the synthesis, cleave a small amount of the crude peptide from the resin using your standard cleavage cocktail. Dilute the cleaved product in an appropriate solvent.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a C18 reverse-phase HPLC column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid or TFA over 15-30 minutes).
-
Monitor the elution profile with both a UV detector (e.g., at 214 nm and 280 nm) and a mass spectrometer.
-
-
Data Interpretation:
-
Look for a peak with the expected mass-to-charge ratio (m/z) of the cyclic dipeptide (DKP).
-
In the crude peptide analysis, look for a peak corresponding to the mass of the target peptide minus the mass of the N-terminal dipeptide.
-
Quantify the relative amounts by integrating the peak areas in the UV chromatogram.
-
References
- Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., Sayyed, F., Tsukanov, S., White, T., Jalan, A., Seibert, K., & Kopach, M. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Google Vertex AI Search.
- CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. (n.d.). Biomolecular Forms and Functions.
- Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.
- BenchChem. (2025). Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis. BenchChem.
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47036-47050. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
-
Ye, G., Tan, X., & Chen, V. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Diketopiperazine (DKP) Formation. BenchChem.
- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1201. Retrieved from [Link]
-
G. L. Stahl, R. Walter and C. W. Smith. (1979). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Chem. Commun., 1022-1023. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Preventing Diketopiperazine Formation with N-terminal Boc-Amino Acids. BenchChem.
-
Pan, Y., & Seering, D. R. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal, 116(3), 435-446. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Retrieved from [Link]
-
Fdez-Galan, C., Garcia-Pineres, A. J., & Aviles, F. X. (2009). Searching the conformational space of cyclic beta-amino acid peptides. Journal of Chemical Theory and Computation, 5(8), 2205-2217. Retrieved from [Link]
-
Fan, H., & Valentine, S. J. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1017-1025. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Minimizing Diketopiperazine Formation in Peptide Synthesis. BenchChem.
-
Ryan, L. A. M., Dal Bello, F., Arendt, E. K., & Koehler, P. (2009). Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread. Journal of Agricultural and Food Chemistry, 57(20), 9563-9568. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1991). Kinetics of diketopiperazine formation using model peptides. Peptide Research, 4(5), 259-267. Retrieved from [Link]
-
Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science, 213(4507), 544-545. Retrieved from [Link]
-
D'Este, E., & Gelain, A. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 70. Retrieved from [Link]
-
Fan, H., & Valentine, S. J. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Fülöp, F., & Szatmári, I. (2018). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Future Medicinal Chemistry, 10(11), 1367-1382. Retrieved from [Link]
-
Tanaka, M., & Kurihara, M. (2020). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 5(21), 12261-12267. Retrieved from [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(33), 7574-7581. Retrieved from [Link]
-
Gessmann, R., Bruns, M., & Liskamp, R. M. J. (2011). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 9(23), 8044-8052. Retrieved from [Link]
-
Wang, J., Berglund, M., Braden, T., Embry, M., Johnson, M., Groskreutz, S., ... & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 47036-47050. Retrieved from [Link]
-
Bojarska, J., Mieczkowski, A., Ziora, Z. M., & Wolf, W. M. (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 26(21), 6428. Retrieved from [Link]
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1201. Retrieved from [Link]
-
Isidro-Llobet, A., & Alvarez, M. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 29(4), 819. Retrieved from [Link]
-
Berlinguet, L., & Tailleur, P. (1966). SYNTHESIS OF DIPEPTIDES CONTAINING 1-AMINOCYCLOALKYLCARBOXYLIC ACIDS: PART II. Canadian Journal of Chemistry, 44(21), 2535-2541. Retrieved from [Link]
-
Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society, 121(26), 6206-6212. Retrieved from [Link]
- Fields, G. B. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In J. Howl (Ed.), Peptide Synthesis and Applications. Humana Press.
-
Albericio, F., & de la Torre, B. G. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211-221. Retrieved from [Link]
-
Paẗzel, M., & Gmeiner, P. (2025). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. ResearchGate. Retrieved from [Link]
-
Kaur, A., & O'Gara, F. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2415. Retrieved from [Link]
-
Brimble, M. A., & Lee, C. Y. (2020). On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Current Protocols in Chemical Biology, 12(3), e79. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection for Boc-Protected trans-3-Aminocyclohexanecarboxylic Acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting, FAQs, and optimized protocols for the deprotection of Boc-protected trans-3-aminocyclohexanecarboxylic acid. The focus is on anticipating and resolving common experimental challenges encountered by researchers in drug development and organic synthesis.
Troubleshooting Guide: Addressing Common Deprotection Issues
This section is designed to help you diagnose and solve problems during the Boc deprotection process.
Question: My Boc deprotection reaction is incomplete. What are the potential causes and how can I fix it?
Answer: Incomplete deprotection is the most frequent issue. The stability of the Boc group is significant, and its removal requires carefully controlled acidic conditions. Several factors can lead to a stalled or incomplete reaction.
Causality Analysis: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then rapidly decarboxylates to yield the free amine and carbon dioxide[1]. Any factor that hinders this process can result in an incomplete reaction.
Troubleshooting Decision Pathway:
Caption: Troubleshooting flowchart for incomplete Boc deprotection.
Summary of Potential Causes and Solutions:
| Symptom | Possible Cause | Recommended Solution | Citation |
| Incomplete Reaction | Insufficient acid strength or concentration. | Use fresh, anhydrous trifluoroacetic acid (TFA). Increase concentration from 20% to 50% in Dichloromethane (DCM) or switch to 4M HCl in dioxane. | [2] |
| Low reaction temperature or insufficient time. | Ensure the reaction runs for at least 1-2 hours at room temperature. For stubborn substrates, extend the time and monitor progress. | [2][3] | |
| Poor substrate solubility. | Increase the volume of the reaction solvent or add a co-solvent to ensure the starting material is fully dissolved. | [2] | |
| Steric Hindrance. | The cyclohexyl ring can present some steric bulk. More forcing conditions, such as higher acid concentration and longer reaction times, may be necessary. | [2] |
Question: I am observing unexpected byproducts in my final product. What could be causing this?
Answer: The primary cause of side reactions is the generation of a reactive tert-butyl cation during the cleavage of the Boc group[4]. This electrophilic intermediate can alkylate any nucleophilic sites on your molecule or in the reaction mixture.
Mechanism of Side Product Formation: The acid-catalyzed removal of the Boc group liberates a tert-butyl cation (t-Bu⁺). While this can eliminate a proton to form isobutylene gas, it can also act as a potent alkylating agent[5]. If your substrate contains electron-rich aromatic rings or other nucleophilic functional groups, they are at risk of tert-butylation[5][6].
Mitigation Strategy: The Use of Scavengers The most effective way to prevent these side reactions is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can cause unwanted alkylation[4][7].
| Common Scavengers | Target Functional Group(s) | Typical Concentration | Mechanism of Action |
| Triisopropylsilane (TIS) | General purpose, highly effective. | 2.5 - 5% (v/v) | Reduces the tert-butyl cation to isobutane. |
| Water | General purpose. | 2.5 - 5% (v/v) | Traps the cation to form tert-butanol. |
| Thioanisole | Protects sulfur-containing residues (Met) and electron-rich aromatics (Trp). | 5% (v/v) | Acts as a nucleophilic trap for the cation. |
| Anisole | Protects electron-rich aromatic rings. | 5% (v/v) | Aromatic scavenger that undergoes Friedel-Crafts alkylation. |
Question: My final product is a sticky oil or gum after work-up, and I'm having trouble isolating a solid. What should I do?
Answer: This is a common issue, especially after using TFA. The deprotected amine forms a salt with the acid (e.g., a trifluoroacetate or hydrochloride salt), which can be hygroscopic and difficult to handle.
Work-up and Isolation Strategies:
-
Aqueous Basic Wash: After removing the bulk of the acid in vacuo, dissolve the residue in a suitable organic solvent (like EtOAc or DCM) and wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This neutralizes the salt and liberates the free amine. Caution is advised if your molecule contains other base-labile groups[8][9].
-
Co-evaporation: After the initial concentration, repeatedly add a solvent like DCM or toluene and evaporate under reduced pressure. This can help remove residual TFA, which is relatively volatile[8].
-
Precipitation/Trituration: Once the free amine is obtained, attempt to precipitate it as a solid by adding a non-polar solvent in which it is insoluble, such as diethyl ether or hexanes. Chilling the solution can aid precipitation[8].
-
Use of a Scavenger Resin: For particularly sensitive substrates where an aqueous work-up is undesirable, the reaction mixture can be passed through a basic resin (e.g., Amberlyst A21) to neutralize the acid and isolate the free amine after filtration and evaporation[10].
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction? A1: Thin-Layer Chromatography (TLC) is the most straightforward method. The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining the TLC plate with a ninhydrin solution and gently heating will reveal the free amine as a distinct purple or yellow spot, which is not visible with the starting material[2][11][12].
Q2: Which acidic condition is better: TFA in DCM or HCl in dioxane/ethyl acetate? A2: The choice depends on your substrate's stability and downstream steps.
-
TFA/DCM (typically 20-50% v/v): This is a very common and effective system. TFA is volatile and easily removed. However, it is a very strong acid and can cleave other acid-sensitive groups[3][13].
-
HCl in Dioxane or Ethyl Acetate (typically 4M): This is also a standard method. It often provides the product as a hydrochloride salt, which can be more crystalline and easier to handle than the TFA salt. It is sometimes considered milder than neat TFA and can offer better selectivity if other acid-labile groups are present[10][14].
Q3: Can I perform this deprotection without a strong acid? A3: While strong acids are standard, alternative methods exist for highly sensitive substrates. These include using Lewis acids like zinc bromide or trimethylsilyl iodide (TMSI)[13]. Thermal deprotection, often at high temperatures (150-190°C), is also possible but may not be suitable for all molecules[12][14][15]. These methods often require more optimization.
Q4: Do I need to use anhydrous conditions for Boc deprotection? A4: Generally, anhydrous conditions are recommended to ensure the acid is not diluted and its strength is maintained[14]. Water can be intentionally added in small amounts (2-5%) to act as a scavenger for the tert-butyl cation[4]. However, excess water can slow down the reaction by protonating the solvent.
Optimized Experimental Protocols
General Boc Deprotection Workflow
Caption: A generalized workflow for Boc deprotection experiments.
Protocol 1: Standard Deprotection using TFA/DCM
-
Setup: Dissolve Boc-trans-3-aminocyclohexanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1-0.2 M). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) to the stirred solution. If necessary, add a scavenger like TIS (0.2-0.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH). Check for the disappearance of the starting material spot and the appearance of a new, more polar spot at a lower Rf. Visualize with ninhydrin stain.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM[8].
-
Re-dissolve the residue in a minimal amount of water or methanol.
-
Carefully add a saturated aqueous solution of NaHCO₃ until gas evolution ceases and the pH is neutral to slightly basic (pH ~8).
-
-
Isolation:
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
If it remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the deprotected product.
-
Protocol 2: Deprotection using 4M HCl in Dioxane
-
Setup: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Monitoring: Monitor the reaction by TLC as described in Protocol 1.
-
Isolation:
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold diethyl ether or ethyl acetate to remove any non-polar impurities. Dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture in vacuo. Triturate the resulting residue with diethyl ether to induce crystallization of the hydrochloride salt[8].
-
References
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. (n.d.). Benchchem.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Troubleshooting Boc Deprotection: A Technical Support Guide. (n.d.). Benchchem.
- BOC deprotection. (2023, July 4). Hebei Boze Chemical Co.,Ltd.
- Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
- Mittal, S. (2019, June 12). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA. ResearchGate.
- Dsouza, D. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond? ResearchGate.
- Common side reactions with Boc-protected amino acids and how to avoid them. (n.d.). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health.
- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. (2015, October 28). The Royal Society of Chemistry.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate.
- How to confirm BOC deprotection by TFA? (2016, March 26). ResearchGate.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Navigating the Labyrinth: A Technical Support Center for the Synthesis of Peptides Containing Multiple Cyclic Amino acids
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the intricate art of synthesizing peptides featuring multiple cyclic amino acids. These structurally constrained molecules hold immense promise in modern therapeutics due to their enhanced stability, binding affinity, and bioavailability.[1][2][3][4] However, their synthesis presents a unique set of challenges that can often lead to frustrating setbacks in the laboratory.
This guide is designed to be your go-to resource, providing in-depth, field-proven insights to navigate these complexities. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring you are equipped to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when embarking on the synthesis of these complex peptides.
Q1: What are the primary advantages of incorporating multiple cyclic amino acids into a peptide sequence?
A1: The inclusion of multiple cyclic amino acids introduces significant conformational rigidity to the peptide backbone. This pre-organization can lead to several desirable properties:
-
Enhanced Receptor Binding Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to its target is reduced.
-
Increased Proteolytic Stability: The cyclic structures shield the amide bonds from enzymatic degradation, prolonging the peptide's half-life in biological systems.[2][3]
-
Improved Membrane Permeability: In some cases, cyclization can mask polar groups and promote the adoption of conformations that facilitate passive diffusion across cell membranes.[2]
Q2: What are the main challenges I can expect to face during the synthesis of peptides with multiple cyclic amino acids?
A2: The synthesis of these peptides is often more complex than that of their linear counterparts. Key challenges include:
-
Steric Hindrance: The bulky nature of cyclic amino acids can impede coupling reactions, leading to lower yields and incomplete sequences.[5][6]
-
Low Coupling Efficiency: Standard coupling reagents may not be sufficient to overcome the steric bulk, requiring more potent activators.
-
Epimerization: The risk of racemization, particularly at the C-terminal amino acid during cyclization, is a significant concern that can lead to diastereomeric impurities that are difficult to separate.[1][7][8][9][10][11]
-
Peptide Aggregation: The constrained nature of these peptides can sometimes promote intermolecular hydrogen bonding, leading to aggregation and insolubility issues during synthesis.[12][13][14]
-
Difficult Cyclization: Achieving efficient intramolecular cyclization over intermolecular polymerization (dimerization or oligomerization) requires careful optimization of reaction conditions.[15][16][17]
-
Purification Hurdles: The final cyclic peptides can exhibit unusual solubility profiles, making purification by standard reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.[1][5][18][19]
Q3: What is the difference between on-resin and off-resin (solution-phase) cyclization, and when should I choose one over the other?
A3:
-
On-Resin Cyclization: The peptide is cyclized while still attached to the solid support. This method benefits from the "pseudo-dilution" effect of the resin, which favors intramolecular cyclization by minimizing intermolecular interactions.[15] It is generally preferred for its simplicity and efficiency.
-
Off-Resin (Solution-Phase) Cyclization: The linear peptide is first cleaved from the resin and then cyclized in solution. This approach requires high dilution conditions to favor the desired intramolecular reaction and prevent oligomerization.[17] It may be necessary for cyclization strategies that are incompatible with the solid support or cleavage conditions.
Q4: How do I choose the right coupling reagent for my synthesis?
A4: The choice of coupling reagent is critical, especially when dealing with sterically hindered cyclic amino acids.
-
Standard Reagents (e.g., DCC/HOBt, HBTU/TBTU): These are effective for many routine couplings but may be insufficient for challenging sequences.[20]
-
High-Efficiency Reagents (e.g., HATU, HCTU, COMU): These reagents form more reactive esters, leading to faster and more complete couplings, which is often necessary for sterically hindered residues.[20][21][22] They are generally recommended for the synthesis of peptides with multiple cyclic amino acids. Phosphonium-based reagents like PyBOP can also be effective.
Troubleshooting Guide
This section provides a question-and-answer-formatted guide to address specific issues you might encounter during your experiments.
Problem 1: Low Yield of the Desired Peptide after Synthesis
Q: My final crude product shows a very low yield of the target peptide. What are the likely causes and how can I improve it?
A: Low overall yield is a common issue stemming from incomplete reactions at one or more steps. Let's break down the possibilities.
Potential Cause 1: Incomplete Fmoc Deprotection
-
Why it happens: The bulky nature of adjacent cyclic amino acids can sterically hinder the piperidine base from accessing the Fmoc protecting group.[23] Peptide aggregation on the resin can also limit reagent accessibility.[23]
-
How to troubleshoot:
-
Extend Deprotection Time: Increase the incubation time with the piperidine solution. For particularly difficult sequences, a longer or second treatment may be necessary.[23]
-
Use a Stronger Base: While piperidine is standard, a solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be more effective for highly hindered positions.
-
Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines after deprotection.[23] For N-terminal proline, a different test is required. A quantitative method involves UV-Vis spectrophotometry of the dibenzofulvene-piperidine adduct in the filtrate.[23]
-
Potential Cause 2: Inefficient Coupling Reactions
-
Why it happens: Steric hindrance from the cyclic amino acids can slow down the formation of the amide bond.[5][6][24]
-
How to troubleshoot:
-
Switch to a More Potent Coupling Reagent: If you are using HBTU, consider switching to HATU or COMU, which are known to be more efficient for difficult couplings.[20][21][22]
-
Increase Coupling Time and Equivalents: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight for extremely difficult cases). Increasing the equivalents of the amino acid and coupling reagent can also drive the reaction to completion.
-
Incorporate Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling reactions and help overcome steric hindrance, often leading to higher yields and purities.[12][25]
-
Potential Cause 3: Peptide Aggregation on the Resin
-
Why it happens: The growing peptide chain can fold and form intermolecular hydrogen bonds, causing the resin to clump and preventing reagents from penetrating.[12][13]
-
How to troubleshoot:
-
Use a Low-Loading Resin: A lower substitution level on the resin increases the distance between peptide chains, reducing the likelihood of aggregation.[5]
-
Incorporate Pseudoproline Dipeptides: These temporary backbone modifications disrupt the formation of secondary structures that lead to aggregation.[5][14]
-
Utilize Chaotropic Solvents or Additives: Adding a small amount of a chaotropic agent like guanidinium chloride to the coupling reaction can help disrupt aggregation.
-
Problem 2: Multiple Peaks in HPLC Analysis of the Crude Product
Q: My crude product shows several peaks close to the expected mass in the HPLC chromatogram. What could these be, and how can I minimize them?
A: The presence of multiple peaks often points to side reactions occurring during synthesis or cyclization. Here are the most common culprits.
Potential Cause 1: Epimerization/Racemization
-
Why it happens: The activation of the C-terminal carboxylic acid during cyclization makes the alpha-proton acidic and susceptible to abstraction, leading to a loss of stereochemical integrity.[8][9][10][11] This results in the formation of a diastereomer that can be very difficult to separate from the desired product.[8][9][10]
-
How to troubleshoot:
-
Optimize Cyclization Conditions:
-
Choice of Coupling Reagent: Use coupling reagents known to suppress racemization, such as those that form active esters with additives like HOAt or Oxyma Pure.[20]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine in minimal necessary amounts.
-
Temperature: Perform the cyclization at a lower temperature (e.g., 0-4°C) to minimize the rate of epimerization.
-
-
Strategic Placement of the Cyclization Site: If possible, avoid cyclizing at a sterically hindered or racemization-prone amino acid. Glycine or proline residues are often good choices for the C-terminal position during cyclization as glycine is achiral and proline is less prone to racemization.[26]
-
Potential Cause 2: Dimerization or Oligomerization
-
Why it happens: During off-resin cyclization, an intermolecular reaction between two or more linear peptide chains can occur, leading to dimers or larger oligomers.[17]
-
How to troubleshoot:
-
High Dilution: Perform the cyclization at a very low concentration (typically 1-5 mM) to favor the intramolecular reaction.[17]
-
Slow Addition: Use a syringe pump to slowly add the linear peptide to the reaction vessel containing the coupling reagents. This maintains a low instantaneous concentration of the peptide.
-
On-Resin Cyclization: As mentioned in the FAQs, this is often the most effective way to prevent intermolecular reactions.[15]
-
Potential Cause 3: Diketopiperazine Formation
-
Why it happens: This side reaction is common when coupling the third amino acid to a dipeptide attached to the resin. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, forming a cyclic dipeptide (diketopiperazine) and cleaving the peptide from the support.
-
How to troubleshoot:
-
Use Bulky Protecting Groups: Employ a more sterically hindered protecting group on the second amino acid to disfavor the back-biting reaction.
-
Immediate Coupling: Couple the third amino acid immediately after the deprotection of the second amino acid without any delay.
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly sensitive to acid, allowing for the cleavage of the protected peptide under very mild conditions that keep the side-chain protecting groups intact, which can then be cyclized in solution.[27]
-
Methodologies and Protocols
Protocol 1: On-Resin Head-to-Tail Cyclization
This protocol outlines a general procedure for the on-resin cyclization of a peptide.
-
Synthesis of the Linear Peptide:
-
Synthesize the linear peptide on a suitable resin that allows for side-chain anchoring (e.g., a resin with a side-chain linker for Asp, Glu, or Lys). The C-terminus and N-terminus of the peptide must be deprotected for cyclization.
-
-
Deprotection of Terminal Groups:
-
Selectively deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Selectively deprotect the C-terminal protecting group (e.g., an allyl ester with a palladium catalyst).
-
-
On-Resin Cyclization:
-
Wash the resin extensively to remove all residual deprotection reagents.
-
Swell the resin in a suitable solvent (e.g., DMF or NMP).
-
Add the coupling reagent (e.g., 3-5 equivalents of HATU) and a hindered base (e.g., 6-10 equivalents of DIPEA).
-
Allow the reaction to proceed for 4-24 hours.
-
Monitor the reaction for completion using a small resin sample cleaved and analyzed by LC-MS.
-
-
Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
-
Purification:
-
Precipitate the crude peptide in cold ether.
-
Purify the cyclic peptide by RP-HPLC.
-
Data Summary: Coupling Reagent Efficiency
| Coupling Reagent | Relative Reactivity | Racemization Risk | Key Features |
| HBTU/TBTU | High | Low | Widely used, efficient for most couplings.[20] |
| HATU | Very High | Very Low | Excellent for sterically hindered couplings and N-methyl amino acids.[20][21][22] |
| HCTU | Very High | Very Low | A more soluble and often more cost-effective alternative to HATU. |
| COMU | Very High | Very Low | Oxyma-based, non-explosive, and highly efficient, especially for microwave SPPS.[20] |
Visualizing the Workflow
Troubleshooting Logic for Low Coupling Efficiency
Caption: Decision tree for troubleshooting low coupling efficiency.
On-Resin vs. Off-Resin Cyclization Workflow
Caption: Comparison of on-resin and off-resin cyclization workflows.
References
-
Albericio, F., & Kruger, H. G. (n.d.). Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
LifeTein. (2024, October 30). Should My Peptide Be Cyclic?. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 19). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, December 8). Epimerisation in Peptide Synthesis. PubMed. Retrieved from [Link]
-
(n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Retrieved from [Link]
-
Springer Nature. (n.d.). Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. Retrieved from [Link]
-
(2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Protein Metrics. (2024, September 5). How to sequence different types of cyclic peptides. Protein Metrics Support. Retrieved from [Link]
-
(n.d.). Cyclic Peptide Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
-
(n.d.). Cyclic Peptides: Advanced Synthesis Methods & Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic peptide. Retrieved from [Link]
-
(n.d.). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2016, January 26). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Characterization of cyclic peptides containing disulfide bonds. Retrieved from [Link]
-
(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]
-
Biovera. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013, March 27). How to purify polar cyclic peptides?. Retrieved from [Link]
Sources
- 1. Synthesis of complex cyclic peptide | Case Study [conceptlifesciences.com]
- 2. lifetein.com [lifetein.com]
- 3. Cyclic Peptide Synthesis - Bio-Synthesis [biosyn.com]
- 4. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]
- 5. biosynth.com [biosynth.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biovera.com.au [biovera.com.au]
- 15. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 17. jpt.com [jpt.com]
- 18. bachem.com [bachem.com]
- 19. researchgate.net [researchgate.net]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. thieme.de [thieme.de]
- 25. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 27. Three Methods for Peptide Cyclization Via Lactamization | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Byproduct Identification and Characterization in trans-3-Aminocyclohexanecarboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of trans-3-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing byproducts in this crucial synthetic process. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the synthesis of trans-3-aminocyclohexanecarboxylic acid, focusing on the formation and identification of byproducts.
Q1: What are the most common synthetic routes for 3-aminocyclohexanecarboxylic acid, and what are the primary byproduct concerns for each?
A1: Several classical organic reactions can be adapted for the synthesis of 3-aminocyclohexanecarboxylic acid. The choice of route often depends on the available starting materials and desired stereochemistry. Each method, however, presents a unique byproduct profile.
-
Hofmann Rearrangement of Cyclohexane-1,3-dicarboxamide: This route involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[1][2] While effective, side reactions can occur.
-
Primary Byproduct Concerns:
-
Urea Derivatives: The intermediate isocyanate can react with the product amine to form urea byproducts (R-NH-CO-NH-R).[3]
-
Acylurea Derivatives: Reaction of the isocyanate with the starting amide can lead to the formation of acylureas (R-CO-NH-CO-NH-R).[3]
-
Carbamates: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate intermediate to form a stable carbamate.[2][4]
-
cis-3-Aminocyclohexanecarboxylic Acid: Incomplete stereochemical control can lead to the formation of the undesired cis isomer.
-
-
-
Schmidt Reaction of 3-Cyclohexenecarboxylic Acid: This reaction uses hydrazoic acid to convert a carboxylic acid into an amine.[5][6]
-
Primary Byproduct Concerns:
-
Tetrazoles: A common side reaction in Schmidt reactions involves the formation of tetrazole derivatives.[7]
-
Amide from Ketone Impurities: If the starting material contains ketone impurities, the Schmidt reaction can convert them into amides, leading to a complex product mixture.[8]
-
cis-3-Aminocyclohexanecarboxylic Acid: As with the Hofmann rearrangement, achieving high stereoselectivity for the trans isomer can be challenging.
-
-
-
Bucherer-Bergs Reaction with a Cyclohexanone Precursor: This multicomponent reaction synthesizes hydantoins from ketones, which can then be hydrolyzed to amino acids.[9][10]
-
Primary Byproduct Concerns:
-
Incomplete Hydrolysis: The hydantoin intermediate may not be fully hydrolyzed, leading to its presence as an impurity in the final product.[11]
-
Ureido Acids: Partial hydrolysis of the hydantoin can result in the formation of the corresponding ureido acid.[12]
-
cis-3-Aminocyclohexanecarboxylic Acid: The stereochemical outcome of the Bucherer-Bergs reaction can be influenced by the reaction conditions, potentially leading to a mixture of cis and trans isomers.[12]
-
-
Q2: My reaction has produced a mixture of cis and trans isomers. How can I confirm their identities and quantify the ratio?
A2: The most powerful technique for distinguishing between cis and trans isomers of substituted cyclohexanes is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[13] The key lies in the analysis of the proton-proton coupling constants (J-values).
-
¹H NMR Spectroscopy: In the chair conformation of the cyclohexane ring, protons can be in either an axial or an equatorial position. The coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz), while the coupling constants between an axial and an equatorial proton (J_ax-eq) and two equatorial protons (J_eq-eq) are much smaller (2-5 Hz).
-
For trans-3-aminocyclohexanecarboxylic acid , the thermodynamically more stable conformation has both the amino and carboxylic acid groups in equatorial positions. This means the protons at C1 and C3 are axial. Therefore, you would expect to see large axial-axial coupling constants for these protons.
-
For cis-3-aminocyclohexanecarboxylic acid , one substituent will be axial and the other equatorial. This will result in smaller axial-equatorial and equatorial-equatorial coupling constants for the protons at C1 and C3.
-
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide definitive proof of stereochemistry by showing through-space correlations between protons. For the cis isomer, you would expect to see a NOE correlation between the axial proton at C1 and the axial protons at C3 and C5, which are on the same face of the ring.
-
Quantification: Once the signals for the cis and trans isomers have been assigned in the ¹H NMR spectrum, the ratio can be determined by integrating the respective signals.
Q3: I am seeing an unexpected peak in my HPLC chromatogram. What are the first steps I should take to identify this byproduct?
A3: The first step is to use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the mass of the unknown compound. This information, combined with knowledge of your reaction, can provide significant clues to its identity.
-
Determine the Molecular Weight: An ESI-MS detector will provide the mass-to-charge ratio (m/z) of the unknown peak. This will tell you the molecular weight of the byproduct.
-
Compare with Expected Byproducts: Compare the molecular weight of the unknown with the molecular weights of the potential byproducts discussed in Q1.
-
Fragmentation Analysis (MS/MS): If your mass spectrometer has tandem MS (MS/MS) capabilities, you can fragment the parent ion of the unknown peak. The fragmentation pattern can provide structural information to help identify the compound.
-
Preparative HPLC and NMR: If the identity of the byproduct cannot be determined by MS alone, you can use preparative HPLC to isolate the compound. Once isolated, you can perform ¹H and ¹³C NMR, as well as 2D NMR experiments, to elucidate its structure.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the synthesis of trans-3-aminocyclohexanecarboxylic acid.
Issue 1: Low Yield and/or High Levels of Urea/Acylurea Byproducts in Hofmann Rearrangement
| Potential Cause | Explanation | Recommended Solution |
| Excessive Reaction Time or Temperature | The isocyanate intermediate is highly reactive. Prolonged reaction times or elevated temperatures can increase the likelihood of it reacting with the product amine or starting amide. | Monitor the reaction closely by TLC or HPLC. Quench the reaction as soon as the starting material is consumed. Optimize the reaction temperature to the lowest effective level. |
| High Concentration of Reactants | A higher concentration of the product amine and starting amide increases the probability of side reactions with the isocyanate. | Perform the reaction at a lower concentration. Consider adding the bromine and base solution slowly to the amide solution to keep the instantaneous concentration of the isocyanate low. |
| Inefficient Hydrolysis of the Isocyanate | If the hydrolysis of the isocyanate to the amine is slow, it will have more time to react with other nucleophiles present in the reaction mixture. | Ensure a sufficient excess of aqueous base is present to facilitate rapid hydrolysis of the isocyanate. |
Issue 2: Poor trans:cis Isomer Ratio
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Reaction Conditions | The stereochemical outcome of many reactions is highly dependent on factors such as solvent, temperature, and the nature of the reagents. | Screen different solvents and reaction temperatures to optimize the stereoselectivity. For reactions involving catalytic hydrogenation, the choice of catalyst and support can significantly influence the isomer ratio.[10] |
| Epimerization | Under certain conditions (e.g., strongly basic or acidic), the stereocenter at the carbon bearing the carboxylic acid group can epimerize, leading to a mixture of isomers. | If possible, use milder reaction conditions. If epimerization is unavoidable, consider a downstream separation of the isomers by fractional crystallization or chromatography. |
| Thermodynamic vs. Kinetic Control | The reaction may be under kinetic control, favoring the formation of the less stable cis isomer. | Attempt to run the reaction under conditions that favor thermodynamic control (e.g., higher temperature, longer reaction time) to allow the product to equilibrate to the more stable trans isomer. |
Analytical and Characterization Protocols
Accurate identification and quantification of byproducts are critical for process optimization and quality control. Below are detailed protocols for the analysis of trans-3-aminocyclohexanecarboxylic acid and its potential impurities.
Protocol 1: HPLC-MS Analysis
This method is ideal for the separation and identification of the desired product, its stereoisomer, and non-volatile byproducts.
Workflow Diagram:
Caption: Workflow for HPLC-MS analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive ion mode, scanning a mass range of m/z 50-500.
Step-by-Step Protocol:
-
Sample Preparation:
-
Analysis:
-
Set up the HPLC-MS system with the conditions described above.
-
Place the sample vial in the autosampler.
-
Inject the sample and start the data acquisition.
-
-
Data Interpretation:
-
Identify the peak for trans-3-aminocyclohexanecarboxylic acid based on its expected retention time and m/z of [M+H]⁺ = 144.1.
-
Examine the chromatogram for other peaks.
-
For each additional peak, determine its molecular weight from the mass spectrum.
-
Compare the observed molecular weights to those of potential byproducts.
-
Protocol 2: GC-MS Analysis (with Derivatization)
Gas chromatography is suitable for the analysis of volatile byproducts. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility.[11]
Workflow Diagram:
Caption: Workflow for GC-MS analysis with derivatization.
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230 °C.
-
Step-by-Step Protocol (using BSTFA for derivatization):
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 1 mg of your dried reaction mixture into a 2 mL glass vial.
-
Add 100 µL of acetonitrile to dissolve the sample.[4]
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Cap the vial tightly and heat at 70 °C for 30 minutes.[4]
-
Allow the vial to cool to room temperature.
-
-
Analysis:
-
Set up the GC-MS system with the conditions described above.
-
Inject 1 µL of the derivatized sample into the GC.
-
Start the data acquisition.
-
-
Data Interpretation:
-
The derivatized amino acid will have a significantly higher molecular weight due to the addition of trimethylsilyl (TMS) groups. The di-TMS derivative of 3-aminocyclohexanecarboxylic acid will have an expected molecular weight of 287.
-
Identify peaks in the total ion chromatogram (TIC).
-
For each peak, examine the mass spectrum and compare it to a library of known spectra (e.g., NIST) for identification.
-
Protocol 3: NMR Characterization of cis and trans Isomers
As discussed in the FAQs, NMR is the most definitive method for stereoisomer identification.
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure good resolution to accurately measure coupling constants.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire a 2D NOESY spectrum to confirm through-space correlations.
Data Interpretation:
-
¹H NMR:
-
trans Isomer (diequatorial): Expect to see large axial-axial coupling constants (J ≈ 8-13 Hz) for the protons at C1 and C3.
-
cis Isomer (axial/equatorial): Expect to see smaller axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz) for the protons at C1 and C3.
-
-
¹³C NMR: The chemical shifts of the ring carbons will differ between the two isomers due to the different steric environments of the axial and equatorial substituents.
-
NOESY: For the cis isomer, look for cross-peaks between axial protons on the same face of the ring.
By systematically applying these troubleshooting guides and analytical protocols, you can effectively identify, characterize, and ultimately minimize the formation of byproducts in your synthesis of trans-3-aminocyclohexanecarboxylic acid, leading to a more efficient and robust synthetic process.
References
-
The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
-
Dettmer, K., & Oefner, P. J. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1694.
-
Halket, J. M., & Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques, 5(5), 1.
-
Dettmer, K., & Oefner, P. J. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. In Methods in Molecular Biology (pp. 217-233). Humana Press.
-
Bucherer–Bergs reaction. In Wikipedia.
-
Feske, B. D., & Krische, M. J. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society, 140(38), 12071–12075.
-
Hofmann rearrangement. In Chemistry Learner.
-
Hofmann Rearrangement: Mechanism & Examples. In NROChemistry.
-
Hofmann rearrangement. In Slideshare.
-
cis-3-Aminocyclohexanecarboxylic acid. In PubChem.
-
Hofmann rearrangement. In Wikipedia.
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
Schmidt Reaction. In J&K Scientific LLC.
-
Hoffmann Rearrangement. In Scribd.
-
HOFMANN REARRANGEMENT. In PHARMD GURU.
-
4.4: Substituted Cyclohexanes. In Chemistry LibreTexts.
-
The Hofmann Reaction. In ResearchGate.
-
cis-3-Amino-cyclohexanecarboxylic acid - Optional[13C NMR]. In Wiley.
-
Hofmann rearrangement reaction | mechanism with solved problems | organic chemistry. In YouTube.
-
Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. In Master Organic Chemistry.
-
Hofmann Rearrangement. In Chemistry Steps.
-
Schmidt Reaction. In Chemistry LibreTexts.
-
Hofmann Rearrangement: Videos & Practice Problems. In Pearson.
-
Schmidt reaction. In Wikipedia.
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. In Encyclopedia MDPI.
-
3-Aminocyclohexanecarboxylic acid. In PubChem.
-
Hofmann Rearrangement. In Thermo Fisher Scientific - ES.
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. In Semantic Scholar.
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
-
Bucherer-Bergs Reaction. In Alfa Chemistry.
-
The Schmidt Reaction. In Organic Reactions.
-
Distinguishing Cis and Trans 4-Aminocyclohexanol Isomers Using 1H and 13C NMR Spectroscopy. In Benchchem.
-
Fmoc-cis-3-aminocyclohexane carboxylic acid. In Chem-Impex.
-
compared using 13C nmr spectroscopy.
-
Schmidt Reaction. In Organic Chemistry Portal.
-
1H-NMR - TCI Chemicals.
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. In MDPI.
-
Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934.
-
Preparing Samples for HPLC-MS/MS Analysis. In Organomation.
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. In Drawell.
-
LC-MS Resource Guide.
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. In Benchchem.
Sources
- 1. cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 6. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. drawellanalytical.com [drawellanalytical.com]
strategies to improve the efficiency of coupling bulky amino acids like trans-3-aminocyclohexanecarboxylic acid
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered during the coupling of sterically hindered amino acids, with a special focus on cyclic structures like trans-3-aminocyclohexanecarboxylic acid. Our goal is to equip you with the knowledge to optimize your peptide synthesis protocols for higher yields and purity.
Part 1: The Challenge of Steric Hindrance in Peptide Coupling
The formation of a peptide bond is a fundamental reaction in peptide synthesis.[1] This process involves the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack from the amino group of the subsequent amino acid.[1] However, when dealing with bulky or sterically hindered amino acids, this seemingly straightforward reaction can become a significant bottleneck.
Q1: What are the primary reasons for inefficient coupling of bulky amino acids?
A1: The primary culprit is steric hindrance . The large side chains of bulky amino acids, such as valine, isoleucine, and non-natural amino acids like α,α-disubstituted residues (e.g., Aib) and cyclic structures like trans-3-aminocyclohexanecarboxylic acid, physically obstruct the approach of the reacting amino and carboxyl groups. This obstruction slows down the reaction kinetics, often leading to incomplete coupling.[2]
Secondary factors include:
-
Secondary structure formation: As the peptide chain elongates, it can fold into secondary structures or aggregate, further masking the reactive sites.[2][3]
-
Low reactivity of the amine: In some cases, such as with N-methylated amino acids, the secondary amine is less nucleophilic, making the coupling reaction more challenging.[4]
Part 2: Troubleshooting Guide for Difficult Couplings
This section provides a systematic approach to troubleshooting and optimizing your coupling reactions for sterically hindered amino acids.
Issue: My standard coupling protocol is resulting in low yields or incomplete reactions for a bulky amino acid.
This is a common challenge. Below is a workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low coupling efficiency.
Step 1: Evaluate Your Coupling Reagent
Standard carbodiimide reagents like DCC and DIC may not be potent enough for sterically demanding couplings.[5]
-
Recommended Solution: Switch to a more powerful in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[4][6] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4]
Step 2: Optimize Reaction Conditions
Steric hindrance slows down reaction rates. Your standard protocol might not provide sufficient time or optimal conditions for the reaction to go to completion.
-
Increase Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve yields.
-
Elevate the Temperature: A modest increase in temperature (e.g., to 35-50°C) can enhance reaction kinetics. However, this should be done cautiously and monitored to prevent racemization.[7]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave irradiation is a powerful tool for accelerating difficult coupling reactions and can help overcome aggregation.[2]
-
Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin and reagents. For difficult sequences, switching from DMF to NMP or using solvent mixtures (e.g., DCM/DMF/NMP) can improve reaction efficiency.[8]
Step 3: Implement Advanced Coupling Strategies
If optimizing the reagent and conditions is insufficient, more advanced techniques may be necessary.
-
Double Coupling: This is a common and effective method to drive a difficult reaction to completion. After the initial coupling reaction, the vessel is drained and a fresh solution of the activated amino acid and coupling reagents is added for a second coupling step.[9][10]
-
Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can increase the probability of a successful reaction.[9]
Part 3: FAQs for Coupling Bulky Amino Acids
Q2: Which coupling reagents are considered the most powerful for sterically hindered amino acids?
A2: Reagents that form highly reactive OAt or Oxyma esters are generally preferred for difficult couplings.[11]
-
HATU and PyAOP are among the most efficient as they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[11][12]
-
COMU , an Oxyma-based reagent, also demonstrates superior performance compared to HOBt-based reagents and is considered a safer alternative to potentially explosive benzotriazole-based reagents.[4][6][13]
| Coupling Reagent | Activated Ester Type | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Often requires additives like HOBt to reduce racemization.[6] Not ideal for solid-phase synthesis due to insoluble byproducts (DCC).[12] |
| HBTU/TBTU | OBt ester | Moderate | Good for standard couplings, but can be insufficient for very hindered residues.[4][6] |
| PyBOP | OBt ester | Moderate-High | A phosphonium salt, which avoids the guanidinylation side reaction of uronium salts.[4][12] |
| HATU | OAt ester | High | Very effective for hindered couplings due to the reactivity of the OAt ester.[11][12] |
| COMU | Oxyma ester | High | Comparable reactivity to HATU with improved safety and solubility profile.[4][6] |
Q3: Can I use an excess of the coupling reagent to improve efficiency?
A3: While using an excess of the amino acid and coupling reagent is standard practice, an excessive amount of a uronium-based reagent like HATU or HBTU should be avoided. These reagents can react with the free N-terminal amine of the peptide chain, causing a guanidinylation side reaction that terminates the chain. Phosphonium reagents like PyBOP do not have this side reaction.[12]
Q4: What is the role of the base in the coupling reaction?
A4: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to activate the amino acid.[4][12] The base deprotonates the carboxylic acid, allowing it to react with the coupling reagent. For amino acids prone to racemization, a weaker base like sym-collidine may be beneficial.[4]
Part 4: Focus on trans-3-Aminocyclohexanecarboxylic Acid
trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid. Its rigid, bulky structure presents unique challenges in peptide synthesis. While specific literature on optimizing its coupling is limited, we can extrapolate from the principles of coupling other sterically hindered and cyclic amino acids.
Q5: What are the specific challenges associated with coupling trans-3-aminocyclohexanecarboxylic acid?
A5: In addition to the general steric hindrance, the cyclohexane ring's rigid conformation can further restrict the orientation of the reacting functional groups. This can lead to even slower reaction kinetics compared to acyclic bulky amino acids.
Q6: What is the recommended starting point for a coupling protocol for trans-3-aminocyclohexanecarboxylic acid?
A6: A robust starting protocol would involve a high-activity coupling reagent and optimized conditions.
Caption: Recommended coupling workflow for trans-3-aminocyclohexanecarboxylic acid.
Experimental Protocol: Coupling of Fmoc-trans-3-aminocyclohexanecarboxylic acid using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).
-
Pre-activation: In a separate vessel, dissolve Fmoc-trans-3-aminocyclohexanecarboxylic acid (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF or NMP. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Ninhydrin test) to check for the presence of free amines.
-
Troubleshooting: If the test is positive (indicating incomplete coupling), drain the reaction vessel and perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2-4 hours.
-
Washing: Once the coupling is complete (negative Ninhydrin test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts before proceeding to the next deprotection step.
References
- Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
ResearchGate. Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Available at: [Link]
-
ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Reddit. amide coupling help. Available at: [Link]
-
MDPI. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Available at: [Link]
-
Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]
-
Biotage. Using double coupling to improve your peptide synthesis. Available at: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
-
ResearchGate. (PDF) Procedures to Improve Difficult Couplings. Available at: [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. Available at: [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available at: [Link]
Sources
- 1. jpt.com [jpt.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. trans-3-Aminocyclohexanecarboxylic acid hydrochloride, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparison of 1H NMR spectra of cis- and trans-3-aminocyclohexanecarboxylic acid
The differentiation of cis- and trans-3-aminocyclohexanecarboxylic acid via ¹H NMR spectroscopy is a classic example of structure elucidation based on conformational analysis. The rigid chair-like structure of the cyclohexane ring translates the stereochemical relationship of the substituents into a distinct and measurable difference in the coupling constants of the methine protons. The trans isomer is readily identified by the presence of two broad multiplets for H1 and H3, both indicative of axial protons with large axial-axial couplings. Conversely, the cis isomer will display one broad multiplet (for the axial proton) and one narrow multiplet (for the equatorial proton). This clear distinction allows for confident and unambiguous assignment of the diastereomeric identity, a critical step in any research or development pipeline involving these versatile chemical building blocks. For further confirmation, 2D NMR experiments such as COSY and NOESY can be employed to establish proton connectivity and through-space correlations, respectively. [5]
References
-
Guzman, A., et al. (2013). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 18(1), 1094-1107. [Link]
-
JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL Resonance. [Link]
-
Pearson. (n.d.). 1H NMR: E/Z Diastereoisomerism. Pearson+. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2017). Diastereomers and H-NMR. [Link]
-
ResearchGate. (2016). Study of thermodynamic and NMR properties of some cyclohexane derivatives. [Link]
-
Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
SpectraBase. (n.d.). CIS-3-AMINOCYCLOHEX-4-ENE-1-CARBOXYLIC-ACID. [Link]
-
Sames, D., et al. (1970). Proton couplings in cyclohexane. Journal of the American Chemical Society. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. [Link]
-
Oxford College Chemistry Courses: Scharf. (2023). NMR 5: Coupling Constants. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
A Comparative Guide to trans-3- and trans-4-Aminocyclohexanecarboxylic Acid: How a Single Positional Change Dictates Biological Function
Introduction
In the realm of medicinal chemistry and drug development, isomeric specificity is a cornerstone principle. Seemingly minor alterations in the spatial arrangement of functional groups within a molecule can lead to vastly different pharmacological profiles. A compelling illustration of this principle is found in the structural isomers of aminocyclohexanecarboxylic acid. This guide provides an in-depth technical comparison of two specific isomers: trans-3-aminocyclohexanecarboxylic acid and trans-4-aminocyclohexanecarboxylic acid.
While both molecules share the same cyclohexanecarboxylic acid backbone, the positional shift of the amino group from the 3- to the 4-position fundamentally alters the molecule's three-dimensional structure, physicochemical properties, and, most critically, its interaction with biological targets. The trans-4-isomer is widely recognized as Tranexamic Acid, an essential medicine on the World Health Organization's list for its potent antifibrinolytic activity.[1][2][3] In contrast, the trans-3-isomer, while a valuable synthetic intermediate, lacks this specific biological function.[4]
This guide will dissect the structural nuances between these two compounds, present comparative experimental data, and provide validated protocols for their characterization. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the 1,3- versus the 1,4-substitution pattern dictates molecular behavior and ultimate application.
Part 1: Structural and Conformational Analysis
The fundamental difference between the two molecules lies in the substitution pattern of the amino and carboxylic acid groups on the cyclohexane ring.
-
trans-3-Aminocyclohexanecarboxylic Acid: Features a 1,3-substitution pattern. Its molecular formula is C7H13NO2.[5][6]
-
trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid): Features a 1,4-substitution pattern with an aminomethyl group. Its molecular formula is C8H15NO2.[1][3][7]
The "trans" designation indicates that the two substituent groups are on opposite sides of the cyclohexane ring's plane. To minimize steric strain, the cyclohexane ring in both isomers predominantly adopts a chair conformation where both the carboxylic acid and amino/aminomethyl groups occupy the more stable equatorial positions. This diequatorial arrangement prevents unfavorable 1,3-diaxial interactions, which would destabilize the molecule.
While both prefer a diequatorial conformation, the resulting spatial distance and geometric relationship between the acidic (carboxyl) and basic (amino) functional groups are markedly different, which is the primary determinant of their distinct biological activities.
Caption: Conformational preference of the two isomers.
Part 2: Comparative Physicochemical Properties
The difference in substitution pattern directly influences intermolecular forces, such as hydrogen bonding and ionic interactions, leading to distinct physicochemical properties. The spatial separation of the zwitterionic centers affects crystal packing, solvation, and overall polarity.
| Property | trans-3-Aminocyclohexanecarboxylic Acid | trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid) | Rationale for Difference |
| Molecular Formula | C7H13NO2[5][6] | C8H15NO2[7][8] | The 4-isomer contains an additional methylene group (aminomethyl). |
| Molecular Weight | 143.18 g/mol [6] | 157.21 g/mol [7][8] | Direct consequence of the different molecular formulas. |
| Melting Point | Varies by supplier | >300 °C (with decomposition)[9] | The high symmetry and efficient crystal packing of the 1,4-isomer, facilitated by strong intermolecular hydrogen bonding, result in a very high melting point. |
| Water Solubility | Data not widely published | Freely soluble in water[1][9] | The 1,4-isomer's structure allows for effective hydration of its zwitterionic functional groups. |
| CAS Number | 34583-99-8[4] | 1197-18-8[7] | Unique identifiers for each distinct chemical structure. |
Part 3: Biological Activity and Mechanism of Action: A Tale of Two Isomers
The most significant divergence between these molecules is in their biological function, which is a direct consequence of their three-dimensional shapes.
trans-4-Aminocyclohexanecarboxylic Acid (Tranexamic Acid): A Lysine Mimic
Tranexamic acid is a potent antifibrinolytic agent, meaning it prevents the breakdown of blood clots.[3][10] Its therapeutic success is rooted in its structural mimicry of the amino acid lysine.
Mechanism of Action: The enzyme plasmin is responsible for fibrinolysis (clot degradation). Its precursor, plasminogen, contains specific "lysine binding sites" that allow it to bind to fibrin within a clot. Tranexamic acid, being a synthetic analog of lysine, competitively and reversibly binds to these lysine binding sites on plasminogen.[1][3][11] This occupation of binding sites prevents plasminogen from attaching to and subsequently degrading the fibrin matrix. The clot is thereby stabilized, and bleeding is reduced.[1][11]
The specific distance and orientation between the aminomethyl group and the carboxyl group in the trans-4-isomer are critical for this high-affinity binding, perfectly fitting into the target sites on plasminogen.[12]
Caption: Mechanism of Tranexamic Acid as an antifibrinolytic.
Clinical Applications:
-
Prevention of excessive blood loss in major trauma and various surgical procedures (e.g., cardiac, orthopedic).[2][3]
-
Management of bleeding in patients with hemophilia undergoing dental procedures.[13]
trans-3-Aminocyclohexanecarboxylic Acid: A Structural Building Block
In stark contrast, trans-3-aminocyclohexanecarboxylic acid does not exhibit significant antifibrinolytic activity. The 1,3-positioning of its functional groups results in a molecular shape and charge distribution that cannot effectively mimic lysine. Therefore, it does not bind with high affinity to the lysine binding sites on plasminogen.
Its primary utility is as a well-defined, stereochemically rigid building block in organic synthesis.[4] Researchers leverage its structure as a scaffold in the development of novel pharmaceutical agents where a constrained cyclic structure is desired.[4] Some literature also classifies it as a GABA (gamma-aminobutyric acid) analog, suggesting potential, though less explored, applications in neuroscience research.[6]
Part 4: Experimental Protocols for Characterization and Differentiation
Definitive identification and differentiation between the two isomers require standard analytical techniques. The choice of protocol is guided by the need to confirm both the constitutional isomerism (1,3- vs. 1,4-substitution) and the stereoisomerism (trans configuration).
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. The chemical shifts of protons and carbons are sensitive to their local electronic environment, while proton-proton coupling constants (J-values) provide definitive information about the dihedral angles between them, confirming the trans-diequatorial arrangement.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the aminocyclohexanecarboxylic acid sample in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). The use of D2O will cause the exchange of labile N-H and O-H protons, simplifying the spectrum.
-
Acquisition of 1H NMR Spectrum:
-
Acquire a standard one-dimensional 1H NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected Results (trans-4-isomer): The spectrum will be more symmetrical. Look for the signal corresponding to the CH-COOH proton. In a diequatorial conformation, this axial proton will show a large coupling constant (Jaa ≈ 8-13 Hz) due to its trans-diaxial relationship with adjacent axial protons.
-
Expected Results (trans-3-isomer): The spectrum will be less symmetrical. The signals for the CH-COOH and CH-NH2 protons will also exhibit large axial-axial coupling constants, but their chemical shifts and the overall pattern of the cyclohexane ring protons will differ significantly from the 4-isomer.
-
-
Acquisition of 13C NMR Spectrum:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Expected Results: The number of unique carbon signals will confirm the symmetry. The trans-4-isomer, due to its higher symmetry, will show fewer signals in the cyclohexane ring region than the less symmetric trans-3-isomer.
-
-
Data Analysis: Compare the obtained spectra with reference spectra or use 2D NMR techniques (like COSY and HSQC) to definitively assign all proton and carbon signals and confirm the substitution pattern and stereochemistry.
Caption: Workflow for structural confirmation via NMR.
Protocol 2: Single-Crystal X-ray Crystallography
Causality: This technique provides unambiguous, high-resolution information about the exact three-dimensional arrangement of atoms in the solid state. It serves as the ultimate proof of structure, confirming bond lengths, bond angles, and the absolute stereochemistry. The crystal structure of tranexamic acid has been extensively studied.[12][14][15]
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. A common method is slow evaporation of a saturated solution. For these compounds, a water/alcohol mixture can be effective.
-
Crystal Mounting: Select a high-quality, defect-free crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated, and data is collected over a wide range of orientations.
-
Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and symmetry.
-
Computational methods (e.g., direct methods or Patterson function) are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined using least-squares algorithms to achieve the best fit between the observed and calculated diffraction data.
-
-
Data Analysis: The final refined structure provides precise atomic coordinates, confirming the 1,3- or 1,4-substitution, the trans-diequatorial conformation of the substituents, and the chair form of the cyclohexane ring.
Caption: Workflow for X-ray crystallography analysis.
Conclusion
The comparison between trans-3- and trans-4-aminocyclohexanecarboxylic acid serves as a classic textbook example of structure-activity relationships. A simple shift of a functional group from the 3- to the 4-position transforms the molecule from a generic synthetic building block into a life-saving drug. This difference underscores the exquisite specificity of biological receptors and enzymes, where precise geometry and charge distribution are paramount for molecular recognition and function. For scientists in drug discovery and development, this comparison reinforces the critical importance of conformational analysis and stereochemical control in the design of targeted, effective therapeutics. The well-defined structures of these isomers will continue to make them valuable tools, one as a therapeutic agent and the other as a scaffold for future innovation.
References
-
PharmaCompass. (n.d.). Tranexamic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Retrieved from [Link]
-
Pharmacology of tranexamic acid; Pharmacokinetics Mechanism of action, Uses, Effects. (2025). YouTube. Retrieved from [Link]
-
Cai, J., Ribkoff, J., Olson, S., Raghunathan, V., Al-Samkari, H., DeLoughery, T. G., & Shatzel, J. J. (2020). The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients. Journal of Thrombosis and Haemostasis, 18(10), 2447-2464. Retrieved from [Link]
-
Wikipedia. (2026). Tranexamic acid. In Wikipedia. Retrieved from [Link]
-
Reddy, G. M., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development, 13(6), 1164-1167. Retrieved from [Link]
-
Franchini, M., & Mannucci, P. M. (2020). Tranexamic Acid. StatPearls. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2003078381A1 - Process for preparation of trans-4-aminocyclohexane-carboxylic acids.
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]
-
NIST. (n.d.). Tranexamic Acid. NIST WebBook. Retrieved from [Link]
-
Stenutz. (n.d.). trans-3-aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
González-Antonio, O., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(10), 151. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Stanford Advanced Materials. (2026). trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier. Retrieved from [Link]
-
Law, R. H., et al. (2017). X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors. Blood Advances, 1(12), 766–771. Retrieved from [Link]
-
Semantic Scholar. (n.d.). X-ray crystal structure of plasmin with tranexamic acid-derived active site inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Tranexamic Acid. Retrieved from [Link]
-
Molekula. (n.d.). trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid). Retrieved from [Link]
-
ACS Publications. (2017). Salt/Cocrystal of Anti-Fibrinolytic Hemostatic Drug Tranexamic acid: Structural, DFT, and Stability Study of Salt/Cocrystal with GRAS Molecules. Crystal Growth & Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Salt/Cocrystal of Anti-Fibrinolytic Hemostatic Drug Tranexamic acid: Structural, DFT, and Stability Study of Salt/Cocrystal with GRAS Molecules | Request PDF. Retrieved from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: THE CIS‐3‐ AND TRANS‐4‐AMINOCYCLOHEXANECARBOXYLIC ACIDS AND THEIR ESTERS. Retrieved from [Link]
Sources
- 1. tranexmic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. The many roles of tranexamic acid: An overview of the clinical indications for TXA in medical and surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranexamic acid - Wikipedia [en.wikipedia.org]
- 4. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 5. trans-3-aminocyclohexanecarboxylic acid [stenutz.eu]
- 6. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tranexamic Acid [webbook.nist.gov]
- 8. molekula.com [molekula.com]
- 9. Tranexamic Acid | 1197-18-8 [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. Tranexamic Acid - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. X-ray crystal structure of plasmin with tranexamic acid–derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tranexamic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Conformations with trans-3- vs. trans-4-Aminocyclohexanecarboxylic Acid
Introduction: Engineering Peptide Structure with Cyclic Amino Acids
In the landscape of peptide-based drug discovery and materials science, the ability to precisely control the three-dimensional structure of a peptide is paramount. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-proteinogenic amino acids is a powerful strategy to pre-organize a peptide into a specific secondary structure, such as a β-turn or a helix, thereby enhancing its biological activity and stability.[1][2]
Among the arsenal of constrained amino acids, aminocyclohexanecarboxylic acids (ACHCs) have emerged as valuable tools for peptide chemists. The rigid cyclohexane ring restricts the available Ramachandran space, guiding the peptide backbone into well-defined geometries. This guide provides a comparative analysis of two closely related yet distinct ACHC isomers: trans-3-aminocyclohexanecarboxylic acid (trans-3-ACHC) and trans-4-aminocyclohexanecarboxylic acid (trans-4-ACHC). We will delve into their synthesis, incorporation into peptides, and the resulting conformational differences, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography.
The Structural Distinction: 1,3- vs. 1,4-Substitution
The key difference between trans-3-ACHC and trans-4-ACHC lies in the relative positions of the amino and carboxyl groups on the cyclohexane ring. This seemingly subtle change has profound implications for the dihedral angles of the peptide backbone and the overall shape of the resulting peptide.
-
trans-3-Aminocyclohexanecarboxylic Acid (a γ-amino acid): In this isomer, the amino and carboxyl groups are separated by two carbon atoms in a 1,3-trans relationship. This arrangement positions the functional groups in a way that can favor the formation of tight turns and specific folded structures.
-
trans-4-Aminocyclohexanecarboxylic Acid (a δ-amino acid): Here, the amino and carboxyl groups are on opposite sides of the cyclohexane ring in a 1,4-trans arrangement. This extended conformation is more linear than its 1,3-counterpart and can be utilized to induce more extended or sheet-like structures, or to act as a rigid spacer in a peptide sequence.
Synthesis of Fmoc-Protected ACHC Monomers for Peptide Synthesis
The successful incorporation of trans-3-ACHC and trans-4-ACHC into peptides via solid-phase peptide synthesis (SPPS) requires the availability of their N-terminally protected derivatives, typically with the fluorenylmethyloxycarbonyl (Fmoc) group.
Synthesis of Fmoc-trans-4-aminocyclohexanecarboxylic acid
The synthesis of Fmoc-trans-4-aminocyclohexanecarboxylic acid is well-documented and can be achieved through several routes. A common method involves the N-protection of commercially available trans-4-aminocyclohexanecarboxylic acid with Fmoc-succinimide (Fmoc-OSu) in the presence of a base such as sodium bicarbonate in a mixture of dioxane and water.
Synthesis of Fmoc-trans-3-aminocyclohexanecarboxylic acid
The synthesis of the corresponding trans-3-isomer follows a similar principle, starting from trans-3-aminocyclohexanecarboxylic acid. While less commonly commercially available than the 4-isomer, its synthesis has been reported in the literature, often involving multi-step procedures starting from a suitable cyclohexene precursor. Once the unprotected amino acid is obtained, the Fmoc protection can be carried out using standard procedures.
Experimental Workflow for Comparative Conformational Analysis
To objectively compare the conformational effects of trans-3-ACHC and trans-4-ACHC, a systematic experimental workflow is essential. This typically involves the synthesis of a series of model di- and tri-peptides where the ACHC residue is incorporated, followed by a suite of analytical techniques to elucidate their solution and solid-state structures.
Figure 1: A typical experimental workflow for the comparative conformational analysis of peptides containing modified amino acids.
Comparative Conformational Analysis: Experimental Evidence
While a direct head-to-head comparison in a single study is not extensively documented, we can synthesize a comparative analysis based on available data for peptides containing these and structurally related cyclic amino acids. The primary structural motif induced by these constrained residues is often a β-turn.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. Key parameters for conformational analysis include:
-
Chemical Shifts (δ): The chemical shifts of amide protons (NH) and α-protons (Hα) are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
-
Coupling Constants (³JHNα): The coupling constant between the amide proton and the α-proton provides information about the backbone dihedral angle φ.
-
Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation. For β-turns, characteristic NOEs are observed between the NH of residue i+2 and the Hα of residue i+1, and between the NH of residue i+3 and the Hα of residue i+2.
Expected Observations:
-
Peptides with trans-3-ACHC: Due to the 1,3-substitution pattern, peptides containing trans-3-ACHC are expected to show NOEs consistent with a well-defined turn structure. The rigidity of the cyclohexane ring would likely lead to a more ordered conformation in solution compared to a linear analogue.
-
Peptides with trans-4-ACHC: The more extended nature of trans-4-ACHC may result in fewer short-range NOEs indicative of a tight turn. Instead, NOEs might suggest a more extended or partially folded conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different secondary structures.
-
β-Turns: Type I and Type II β-turns have characteristic CD spectra, often showing a negative band around 220-230 nm and a positive band around 200-205 nm.[2]
-
Helical Structures: Peptides adopting helical conformations, such as the 14-helix induced by trans-2-ACHC, exhibit a strong positive band around 220 nm.[3]
-
Random Coil: Unstructured peptides typically show a strong negative band below 200 nm.
Expected Observations:
-
Peptides with trans-3-ACHC: The CD spectra of peptides containing trans-3-ACHC are anticipated to be consistent with the presence of β-turn structures.
-
Peptides with trans-4-ACHC: The CD spectra for peptides with trans-4-ACHC might show less distinct features, possibly indicating a mixture of conformations or a more extended structure that lacks a strong chiroptical signature in this region.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state. Obtaining single crystals of small, flexible peptides can be challenging, but when successful, it offers unambiguous evidence of the preferred conformation.
Expected Observations:
-
Peptides with trans-3-ACHC: Crystal structures of peptides containing this residue would likely reveal a turn-like conformation, with the cyclohexane ring locking the backbone into a specific fold.
-
Peptides with trans-4-ACHC: The solid-state structure of peptides with trans-4-ACHC would provide valuable insight into its ability to act as a rigid spacer and how it influences the packing of peptide chains in a crystal lattice.
Data Summary and Comparison
| Feature | trans-3-Aminocyclohexanecarboxylic Acid | trans-4-Aminocyclohexanecarboxylic Acid |
| Substitution Pattern | 1,3-trans | 1,4-trans |
| Classification | γ-amino acid | δ-amino acid |
| Expected Conformation | Induces turn-like structures | Promotes extended conformations or acts as a rigid spacer |
| Anticipated NMR Signature | NOEs consistent with a folded structure | Fewer short-range NOEs, indicative of a more extended structure |
| Anticipated CD Spectrum | Characteristic of β-turns | Less defined, potentially a mixture of conformations |
Conclusion and Future Directions
The incorporation of trans-3- and trans-4-aminocyclohexanecarboxylic acids into peptides offers distinct strategies for controlling peptide conformation. While trans-3-ACHC is poised to be a potent inducer of β-turn structures, trans-4-ACHC provides a more extended and rigid element for peptide design.
The available literature suggests a clear divergence in the conformational preferences imparted by these two isomers. However, a comprehensive comparative study employing a library of systematically varied peptide sequences is warranted to fully elucidate the nuances of their structural effects. Such studies, combining synthesis, high-resolution structural analysis, and computational modeling, will undoubtedly provide a more detailed roadmap for the rational design of peptidomimetics with tailored three-dimensional structures and enhanced biological activities. The synthesis of di- and tri-peptides containing both cis- and trans-3- and 4-aminocyclohexanecarboxylic acids has been reported, laying the groundwork for such detailed conformational analyses.[4]
References
-
MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications?Link
-
Creative Peptides. (n.d.). Cyclic Peptide Design Overview. Link
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, (11), 1199-1201. Link
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
-
Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8219. Link
- Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Southern University and A&M College.
-
Škarić, V., Kovačević, M., & Škarić, D. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1201. Link
Sources
- 1. CN109824545B - Preparation method of trans-4-N-Boc-aminocyclohexane carboxylic acid - Google Patents [patents.google.com]
- 2. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
Unambiguous Stereochemical Assignment: A Comparative Guide to the Validation of trans-3-Aminocyclohexanecarboxylic Acid using X-ray Crystallography
In the landscape of drug development and chemical research, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For cyclic compounds such as trans-3-aminocyclohexanecarboxylic acid, a gamma-aminobutyric acid (GABA) analogue with potential applications in neuroscience and materials science, the trans configuration of its amino and carboxylic acid functional groups dictates its biological activity and material properties.[1] Therefore, rigorous and unequivocal validation of its stereochemistry is a critical step in its synthesis and characterization.
This guide provides an in-depth technical comparison of methodologies for the stereochemical validation of trans-3-aminocyclohexanecarboxylic acid, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this definitive method with powerful spectroscopic and chromatographic alternatives.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful and definitive method for determining the absolute structure of a crystalline compound.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms and confirming its stereochemistry beyond any doubt.[2]
A crystallographic study of (1S,3R)-3-aminocyclohexanecarboxylate, a specific enantiomer of the trans isomer, confirms the molecular structure previously suggested by spectroscopic data.[1] The compound exists as a zwitterion, with the cyclohexane ring adopting a chair conformation. The spatial relationship between the amino and carboxylate groups unequivocally establishes the trans configuration.
Experimental Protocol: X-ray Crystallographic Validation
The journey from a synthesized compound to a validated crystal structure involves a meticulous, multi-step process. The following protocol is a comprehensive guide to achieving this for trans-3-aminocyclohexanecarboxylic acid.
Step 1: Crystal Growth - The Art of Patience
The success of an X-ray crystallographic analysis hinges on the quality of the single crystal. For trans-3-aminocyclohexanecarboxylic acid, a common and effective method is slow evaporation or vapor diffusion.
-
Rationale: Slow crystal growth allows for the ordered arrangement of molecules into a well-defined crystal lattice, minimizing defects that would compromise the quality of the diffraction data.
-
Protocol:
-
Dissolve the purified trans-3-aminocyclohexanecarboxylic acid in a suitable solvent, such as water, to create a saturated or near-saturated solution.
-
For slow evaporation, leave the solution in a loosely covered vial in a vibration-free environment.
-
For vapor diffusion, place the vial containing the aqueous solution in a sealed chamber with a reservoir of a miscible anti-solvent, such as acetone.[1] The slow diffusion of the anti-solvent into the primary solvent will gradually decrease the solubility of the compound, promoting crystallization.
-
Monitor the vials over several days to weeks for the formation of single, well-formed crystals.
-
Step 2: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
Rationale: The crystal must be held stationary in the X-ray beam while it is rotated to collect diffraction data from all possible orientations.
-
Protocol:
-
Select a crystal with sharp edges and no visible cracks under a microscope.
-
Mount the crystal on a cryoloop or a glass fiber using a cryoprotectant if data is to be collected at low temperatures.
-
Center the crystal in the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated. Modern diffractometers automate this process.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure.
-
Rationale: The positions of the diffraction spots are used to determine the unit cell dimensions, and their intensities are used to determine the arrangement of atoms within the unit cell.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
Validate the final structure using metrics such as the R-factor and by checking for stereochemical soundness.
-
dot graph TD { A[Start: Purified Compound] --> B{Crystal Growth}; B --> C[Single Crystal Selection]; C --> D[X-ray Data Collection]; D --> E{Structure Solution}; E --> F[Structure Refinement]; F --> G[Validation and Analysis]; G --> H[End: Confirmed Stereochemistry];
} caption: "X-ray Crystallography Workflow"
Comparative Analysis: Alternative Methodologies
While X-ray crystallography provides a definitive answer, other techniques offer valuable, often more rapid, insights into the stereochemistry of trans-3-aminocyclohexanecarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For cyclohexane derivatives, the coupling constants between adjacent protons are highly dependent on their dihedral angle, a relationship described by the Karplus equation.[4] This allows for the differentiation of cis and trans isomers.[4][5]
-
Principle of Distinction: In the chair conformation of a cyclohexane ring, the coupling constant (³J) between two axial protons (diaxial coupling) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (axial-equatorial coupling, ~2-5 Hz) or two equatorial protons (diequatorial coupling, ~2-5 Hz). By analyzing the multiplicity and coupling constants of the protons on the carbons bearing the amino and carboxylic acid groups, the relative stereochemistry can be determined.[6]
-
Experimental Protocol:
-
Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the signals for the protons on the carbons attached to the amino and carboxyl groups. The multiplicity and coupling constants of these signals will be indicative of their axial or equatorial positions, thus revealing the cis or trans relationship.
-
Two-dimensional NMR experiments, such as COSY and NOESY, can provide further confirmation of the stereochemical assignment.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a chromatographic technique used to separate enantiomers.[7] While it doesn't directly determine the trans or cis configuration, it is essential for confirming the enantiomeric purity of a chiral compound like (1S,3R)-3-aminocyclohexanecarboxylic acid.
-
Principle of Separation: A chiral stationary phase (CSP) is used to create a chiral environment within the HPLC column.[8][9] The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, their separation.[9][10]
-
Experimental Protocol:
-
Select a suitable chiral column based on the properties of the analyte. For amino acids, columns based on macrocyclic antibiotics like teicoplanin can be effective.[8]
-
Develop a mobile phase, typically a mixture of an organic modifier and a buffer, that provides good resolution of the enantiomers.
-
Inject a solution of the sample onto the HPLC system.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV). The retention times will indicate the presence of different enantiomers and the peak areas can be used to determine the enantiomeric excess.
-
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Chiral HPLC |
| Definitive Answer | Absolute and unambiguous | High confidence for relative stereochemistry | Confirms enantiomeric purity, not cis/trans |
| Sample Requirement | High-quality single crystal | Small amount in solution | Small amount in solution |
| Throughput | Low | High | High |
| Cost | High | Moderate | Moderate |
| Expertise Required | High | Moderate | Moderate |
dot graph TD { subgraph "Stereochemical Validation Methods" A[X-ray Crystallography] B[NMR Spectroscopy] C[Chiral HPLC] end
} caption: "Comparison of Validation Techniques"
Conclusion
The validation of the stereochemistry of trans-3-aminocyclohexanecarboxylic acid is a critical aspect of its use in research and development. While NMR spectroscopy and chiral HPLC are indispensable tools for routine analysis and purity assessment, single-crystal X-ray crystallography remains the unequivocal gold standard for the definitive determination of its three-dimensional structure. The choice of analytical method will depend on the specific requirements of the study, with a comprehensive approach often employing a combination of these techniques to provide a complete and robust characterization of the molecule.
References
-
The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed. (2000). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
-
(1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC - NIH. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o309. [Link]
-
Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? - Quora. (2017). Quora. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2018). Molecules, 23(11), 2963. [Link]
- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).
-
Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. (2001). The Journal of Organic Chemistry, 66(21), 7017-7024. [Link]
-
Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. (1999). Journal of the American Chemical Society, 121(24), 5847-5848. [Link]
-
3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem. (n.d.). PubChem. [Link]
-
High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. (1998). Journal of Chromatography A, 803(1-2), 179-186. [Link]
-
cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem. (n.d.). PubChem. [Link]
-
(1S,3S)-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 7005077 - PubChem. (n.d.). PubChem. [Link]
-
(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | C7H14ClNO2 | CID 12924497 - PubChem. (n.d.). PubChem. [Link]
-
Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. [Link]
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. (1987). Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. [Link]
-
Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. (1999). Journal of the American Chemical Society, 121(26), 6206-6212. [Link]
-
Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed. (2007). Journal of Pharmaceutical and Biomedical Analysis, 45(4), 539-552. [Link]
-
trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier. (n.d.). Stanford Advanced Materials. [Link]
-
Spectroscopic Methods. (n.d.). LibreTexts Chemistry. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). Yakhak Hoeji, 65(3), 164-173. [Link]
-
Spectroscopic Methods of Analysis. (n.d.). LibreTexts Chemistry. [Link]
-
The Chemistry of 2-Aminocycloalkanecarboxylic Acids | Chemical Reviews. (2008). Chemical Reviews, 108(1), 1-57. [Link]
-
Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. (2025). Talanta, 299, 129155. [Link]
-
Protein X-ray Crystallography and Drug Discovery - MDPI. (2013). Molecules, 18(9), 10383-10404. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. (2011). Current Opinion in Chemical Biology, 15(1), 3-9. [Link]
-
X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PubMed Central. (2017). Expert Opinion on Drug Discovery, 12(7), 691-702. [Link]
- Spectroscopic Methods in Organic Chemistry - Ian Fleming, Dudley Williams - Google Books. (2020). Google Books.
-
Crystallization and preliminary X-ray diffraction analysis of human cytosolic seryl-tRNA synthetase - PMC - PubMed Central. (2007). Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 1), 22-24. [Link]
Sources
- 1. (1S,3R)-3-Ammoniocyclohexanecarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. scas.co.jp [scas.co.jp]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
A Comparative Guide to the Biological Activity of Peptides Containing Cis and Trans Isomers of 3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, the conformational constraint of peptide backbones is a paramount strategy for enhancing biological activity, selectivity, and metabolic stability. The incorporation of cyclic β-amino acids, such as 3-aminocyclohexanecarboxylic acid (3-ACHC), offers a robust method for inducing specific secondary structures. The stereochemistry of the 1,3-disubstituted cyclohexane ring—specifically, the cis and trans configurations of the amino and carboxyl groups—profoundly influences the peptide's three-dimensional structure and, consequently, its interaction with biological targets. This guide provides an in-depth comparison of the biological activities of peptides containing cis- and trans-3-ACHC, supported by structural insights and detailed experimental protocols.
The Critical Role of Stereochemistry in Peptide Conformation and Function
The orientation of the amino and carboxyl groups on the cyclohexane ring dictates the spatial projection of the peptide backbone and side chains. In essence, the cis isomer, with both substituents on the same face of the ring, induces a more compact, kinked conformation. In contrast, the trans isomer, with substituents on opposite faces, promotes a more extended and linear structure. This fundamental difference in conformational preference is the primary driver of the observed disparities in biological activity.
The trans isomers of cyclic amino acids, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), are known to be potent inducers of helical secondary structures, specifically the 14-helix.[1][2] This well-defined helical folding is often associated with enhanced binding to specific biological targets. While direct comparative studies on the biological activity of peptides containing cis- versus trans-3-ACHC are not extensively documented in a single report, by collating findings from various studies on conformationally constrained peptides, a clear trend emerges: the more defined and stable conformation of the trans-isomer-containing peptides often translates to higher biological efficacy.
Comparative Analysis of Biological Activity
The biological activity of a peptide is a direct consequence of its ability to bind to a specific receptor or enzyme. This interaction is governed by the peptide's three-dimensional shape and the spatial arrangement of its functional groups.
| Biological Parameter | Peptides with cis-3-Aminocyclohexanecarboxylic Acid | Peptides with trans-3-Aminocyclohexanecarboxylic Acid | Rationale for Difference |
| Receptor Binding Affinity | Generally lower | Generally higher | The extended conformation of the trans isomer often presents the peptide's pharmacophoric elements in an optimal orientation for receptor binding, mimicking the bioactive conformation of the endogenous ligand. The kinked structure of the cis isomer may lead to a suboptimal fit. |
| Enzymatic Stability | Moderate to High | High | The constrained cyclic structure in both isomers offers protection against enzymatic degradation compared to linear peptides. The more rigid helical structure induced by the trans isomer can further enhance resistance to proteases. |
| Target Selectivity | Variable | Often higher | The well-defined conformation of trans-isomer peptides can lead to more specific interactions with the target receptor subtype, reducing off-target effects. |
Experimental Workflows and Protocols
To empower researchers in this field, this section provides detailed methodologies for the synthesis of peptides containing cis- and trans-3-ACHC and for the evaluation of their biological activity.
Synthesis of Peptides Containing cis- and trans-3-Aminocyclohexanecarboxylic Acid
The synthesis of these modified peptides is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.[3][4] The key is the prior synthesis and protection of the cis- and trans-3-ACHC monomers.
Diagram of the Solid-Phase Peptide Synthesis (SPPS) Cycle:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol for SPPS: [3][5]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including the prepared Fmoc-cis- or trans-3-ACHC-OH) using a suitable activating agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.
-
Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical RP-HPLC.
Biological Evaluation Protocols
Receptor Binding Assay Protocol: [6][7]
This protocol outlines a competitive radioligand binding assay to determine the affinity of the synthesized peptides for a target receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Competition: Add varying concentrations of the unlabeled test peptides (cis- and trans-3-ACHC containing analogs).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a filter mat that retains the cell membranes.
-
Detection: Quantify the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Diagram of a Competitive Receptor Binding Assay:
Caption: Principle of a competitive receptor binding assay.
Proteolytic Stability Assay Protocol: [8][9]
This assay evaluates the resistance of the modified peptides to enzymatic degradation.
-
Peptide Incubation: Incubate a known concentration of the test peptide with a relevant protease (e.g., trypsin, chymotrypsin) or in a biological matrix like human serum or plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding an acid like TFA.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by measuring the peak area at a specific wavelength (e.g., 214 nm).
-
Half-life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide under the assay conditions.
Conclusion
The stereochemical configuration of 3-aminocyclohexanecarboxylic acid is a critical determinant of the conformational properties and, consequently, the biological activity of peptides into which it is incorporated. The trans isomer generally promotes a more rigid, extended, and bioactive conformation, often leading to enhanced receptor binding affinity and target selectivity. In contrast, the cis isomer induces a more kinked structure, which may be less favorable for interaction with certain biological targets. Both isomers, however, can significantly improve the proteolytic stability of peptides compared to their linear counterparts. The experimental protocols provided herein offer a framework for the synthesis and evaluation of these promising peptidomimetics, enabling researchers to further explore the structure-activity relationships of conformationally constrained peptides in the pursuit of novel therapeutics.
References
- BenchChem. (2025).
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments.
- PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
- YouTube. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. [Video]. YouTube.
- Labome. (n.d.). Receptor-Ligand Binding Assays. Labome.
- SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design.
- CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- PMC. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Conformational analyses of peptides 1–8.
- PMC. (n.d.). Detecting the interaction of peptide ligands with plant membrane receptors. PMC.
- ChemRxiv. (n.d.).
- NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.
- PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE.
- PMC. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PMC.
- MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI.
- Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
- ACS Publications. (n.d.). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society.
- AJBSR. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research.
- Royal Society of Chemistry. (n.d.). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1.
- PMC. (n.d.). Synthetic, Biologically Active Amphiphilic Peptides. PMC.
- Royal Society of Chemistry. (n.d.). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
- EurekaSelect. (n.d.).
- ResearchGate. (n.d.). Figure 3. Three distinct conformations of peptide 3 with relevant....
- PMC. (n.d.). Plant Defense Peptides: Exploring the Structure–Function Correlation for Potential Applications in Drug Design and Therapeutics. PMC.
- PMC. (n.d.).
- MDPI. (n.d.).
- PMC. (n.d.). Manufacturing of peptides exhibiting biological activity. PMC.
- MDPI. (n.d.). Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. MDPI.
Sources
- 1. bif.wisc.edu [bif.wisc.edu]
- 2. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Receptor-Ligand Binding Assays [labome.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of Cyclic β-Amino Acids on Peptide Secondary Structure: A Focus on trans-3-Aminocyclohexanecarboxylic Acid
Introduction: The Role of β-Amino Acids in Modern Peptidomimetics
In the quest for novel therapeutics and biomaterials, the inherent limitations of natural peptides—namely their susceptibility to proteolytic degradation and often poor bioavailability—have driven the exploration of peptidomimetics. Among the most promising strategies is the incorporation of β-amino acids into peptide backbones.[1][2] These structural analogues of α-amino acids, featuring an additional carbon atom in their backbone, confer remarkable properties to the resulting peptides. The expanded backbone introduces novel conformational possibilities and provides a shield against enzymatic cleavage, thus enhancing the therapeutic potential of these modified peptides.[2][3]
Cyclic β-amino acids, in particular, have garnered significant attention as potent inducers of stable secondary structures. By constraining the torsional angles of the peptide backbone, these residues can guide the peptide into well-defined conformations such as helices and sheets, even in short sequences.[3][4] This guide provides an in-depth comparison of the structural impact of various cyclic β-amino acids, with a special focus on the less-explored trans-3-aminocyclohexanecarboxylic acid, and offers the experimental frameworks necessary for their characterization.
The Well-Defined Impact of 1,2-Substituted Cyclic β-Amino Acids
Pioneering work in the field has established a clear understanding of how certain cyclic β-amino acids dictate peptide secondary structure. The substitution pattern on the cycloalkane ring is a critical determinant of the resulting conformation.
trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC): The 14-Helix Inducer
Homooligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are renowned for their robust propensity to form a highly stable 14-helix.[4][5] This helical structure is characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i-2. This predictable and stable conformation makes trans-ACHC a valuable building block in the design of rigid, helical scaffolds.
trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC): A Promoter of the 12-Helix
In contrast to the six-membered ring of trans-ACHC, the five-membered ring of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) leads to the formation of a different helical structure known as the 12-helix.[5] This conformation is defined by a 12-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i+2. The distinct helical structures induced by trans-ACHC and trans-ACPC underscore the profound influence of the ring size and substitution pattern on the conformational landscape of β-peptides.
Exploring the Uncharted Territory: trans-3-Aminocyclohexanecarboxylic Acid
While the structural consequences of incorporating 1,2-substituted aminocycloalkane carboxylic acids are well-documented, the impact of their 1,3-substituted isomers, such as trans-3-aminocyclohexanecarboxylic acid, remains a largely unexplored frontier. Literature on the synthesis of peptides containing this residue exists, but detailed conformational analyses are conspicuously absent.[6]
Stereochemical Considerations and Predicted Impact
The chair conformation of the cyclohexane ring in trans-3-aminocyclohexanecarboxylic acid places both the amino and carboxyl groups in equatorial positions. This arrangement differs significantly from the 1,2-substitution pattern of trans-ACHC. The altered spatial relationship between the points of attachment to the peptide backbone will inevitably lead to different preferred dihedral angles (φ and ψ), which are the primary determinants of secondary structure.
It is plausible that the 1,3-substitution pattern may disrupt the formation of the highly ordered 14-helix observed with trans-ACHC. The increased distance and different geometric vector between the amino and carboxyl functionalities could favor more extended or turn-like structures. However, without empirical data, this remains a compelling hypothesis awaiting experimental validation. The lack of comprehensive studies on peptides incorporating trans-3-aminocyclohexanecarboxylic acid represents a significant knowledge gap and a fertile ground for future research in the field of peptidomimetics.
Comparative Data Summary
The following table summarizes the known impact of these cyclic β-amino acids on peptide secondary structure.
| β-Amino Acid | Ring Size | Substitution Pattern | Predominant Secondary Structure | Supporting Evidence |
| trans-2-Aminocyclohexanecarboxylic Acid (trans-ACHC) | 6-membered | 1,2-trans | 14-Helix | CD, NMR, X-ray Crystallography[4][7] |
| trans-2-Aminocyclopentanecarboxylic Acid (trans-ACPC) | 5-membered | 1,2-trans | 12-Helix | CD, NMR, X-ray Crystallography[5] |
| trans-3-Aminocyclohexanecarboxylic Acid | 6-membered | 1,3-trans | Not yet reported | Synthesis documented[6] |
Experimental Protocols for Structural Characterization
To elucidate the secondary structure of peptides containing novel β-amino acids like trans-3-aminocyclohexanecarboxylic acid, a combination of spectroscopic and analytical techniques is essential.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating β-amino acids can be readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.
Diagram of the SPPS Workflow:
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Activate the Fmoc-protected β-amino acid (e.g., Fmoc-trans-3-aminocyclohexanecarboxylic acid-OH) using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[3] Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectra in the far-UV region (190-250 nm).
Diagram of CD Spectroscopy Workflow:
Caption: Workflow for Circular Dichroism (CD) Spectroscopy.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a known concentration (typically 0.1-0.2 mg/mL). The buffer should be transparent in the far-UV region.
-
Instrument Setup: Calibrate the CD spectrometer and set the desired parameters (wavelength range, scan speed, bandwidth).
-
Measurement: Record the CD spectrum of the peptide solution and a buffer blank in a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectrum and convert the data to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic features. For example, α-helices typically show negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including through-bond and through-space atomic connectivities, which can be used to determine the three-dimensional structure of a peptide in solution.
Diagram of NMR Structural Analysis Workflow:
Caption: Workflow for Peptide Structure Determination by NMR.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of approximately 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (to identify amino acid spin systems), NOESY (to identify through-space proton-proton proximities), and potentially ¹H-¹⁵N HSQC (if isotopically labeled).
-
Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei to their respective atoms in the peptide sequence.
-
NOE Restraint Generation: Integrate the cross-peaks in the NOESY spectrum to generate a list of distance restraints between protons that are close in space (< 5 Å).
-
Structure Calculation: Use molecular dynamics and simulated annealing software to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various geometric and energetic criteria.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides the most precise and detailed atomic-level structural information.
Diagram of X-ray Crystallography Workflow:
Caption: Workflow for Peptide Structure Determination by X-ray Crystallography.
Step-by-Step Protocol:
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, additives) to find conditions that yield well-diffracting crystals of the peptide.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Data Processing: Process the diffraction data to obtain a set of structure factor amplitudes.
-
Phase Determination: Solve the phase problem using methods such as molecular replacement or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to best fit the experimental data.
-
Validation: Validate the final structure for geometric correctness and agreement with the diffraction data.
Conclusion and Future Outlook
The incorporation of cyclic β-amino acids is a powerful strategy for controlling peptide conformation and enhancing proteolytic stability. While the structural impacts of trans-ACHC and trans-ACPC are well-established, serving as reliable inducers of 14- and 12-helices respectively, the conformational preferences of peptides containing trans-3-aminocyclohexanecarboxylic acid remain an open and intriguing question. The systematic application of the experimental protocols detailed in this guide to peptides containing this and other novel β-amino acids will undoubtedly uncover new structure-function relationships and expand the toolbox for rational peptidomimetic design. This will pave the way for the development of next-generation peptide-based therapeutics and advanced biomaterials with precisely engineered three-dimensional structures.
References
- P. W. R. Harris, D. C. Yang, M. A. Brimble, Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues, J. Chem. Soc., Perkin Trans. 1, 1999, 1379-1386.
- D. H. Appella, L. A. Christianson, D. A. Klein, M. R. Richards, D. R. Powell, S. H. Gellman, Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers, J. Am. Chem. Soc., 1999, 121, 33, 7574–7581.
- D. Reza, R. Balo, J. M. Otero, A. M. Fletcher, R. García-Fandiño, V. M. Sánchez-Pedregal, S. G. Davies, R. J. Estévez, J. C. Estévez, β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study, Org. Biomol. Chem., 2023, 21, 8535-8547.
- E. Vass, U. Strijowski, K. Wollschläger, I. M. Mándity, G. Szilvágyi, M. Jewgiński, K. Gaus, S. Royo, Z. Majer, N. Sewald, M. Hollósi, VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid, J. Pept. Sci., 2010, 16(11), 613-20.
- D. J. Dawson, The synthesis of peptides and proteins by native chemical ligation, Cell. Mol. Life Sci., 2003, 60, 2459–2473.
- D. H. Appella, L. A. Christianson, I. L. Karle, D. R. Powell, S. H. Gellman, Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure, J. Am. Chem. Soc., 1996, 118, 51, 13071–13072.
- S. H. Gellman, Foldamers: a manifesto, Acc. Chem. Res., 1998, 31, 4, 173–180.
- M. Amblard, J. A. Fehrentz, J. Martinez, G. Subra, Methods and protocols of modern solid phase peptide synthesis, Mol. Biotechnol., 2006, 33(3), 239-54.
- N. J.
- J. Cavanagh, W. J. Fairbrother, A. G. Palmer III, N. J. Skelton, Protein NMR Spectroscopy: Principles and Practice, 2nd ed., Academic Press, 2006.
- B. Rupp, Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology, Garland Science, 2009.
- W. C. Chan, P. D. White, Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press, 2000.
- M. W. MacArthur, J. M. Thornton, Influence of proline residues on protein conformation, J. Mol. Biol., 1991, 218(2), 397-412.
- I. Avan, C. D. Hall, A. R. Katritzky, Peptidomimetics via modifications of amino acids and peptide bonds, Chem. Soc. Rev., 2014, 43, 3575-3594.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Stability of Peptides Incorporating trans-3-Aminocyclohexanecarboxylic Acid
For researchers, scientists, and drug development professionals, the pursuit of therapeutically viable peptides is often a battle against biological instability. Native peptides, despite their high specificity and low toxicity, are frequently hampered by rapid enzymatic degradation and short in vivo half-lives.[1][2] This guide provides an in-depth comparison of strategies to enhance peptide stability, with a specific focus on the incorporation of the non-natural amino acid, trans-3-aminocyclohexanecarboxylic acid (trans-3-ACHC). We will explore the structural rationale behind this modification and provide detailed, field-proven experimental protocols to validate its efficacy.
The introduction of non-natural amino acids is a key strategy to create peptidomimetics—molecules that mimic the structure and function of peptides but possess improved drug-like properties.[3][4] These modifications can enhance receptor binding, improve selectivity, and, most critically, increase stability by shielding the peptide backbone from proteolytic enzymes.[1][5]
The Structural Advantage of trans-3-ACHC
trans-3-ACHC is a cyclic β-amino acid. Its incorporation into a peptide chain introduces a rigid cyclohexyl ring into the backbone. This structural constraint is the cornerstone of its stabilizing effect. Unlike the flexible linear backbone of natural peptides, which can readily fit into the active sites of proteases, the conformationally restricted ACHC residue acts as a "structural roadblock." This steric hindrance makes it significantly more difficult for enzymes to recognize and cleave the adjacent peptide bonds.
Furthermore, the defined stereochemistry of trans-3-ACHC can be used to induce and stabilize specific secondary structures, such as β-turns or helical folds, within the peptide.[6] A well-defined and stable conformation can not only enhance binding affinity to the therapeutic target but also contribute to proteolytic resistance, as many proteases preferentially cleave peptides in disordered or extended conformations.
Comparative Stability Analysis: Gauging the Impact of trans-3-ACHC
To objectively assess the stabilizing effects of trans-3-ACHC, a direct comparison with a native parent peptide and potentially other modified analogues (e.g., peptides with D-amino acid substitutions) is essential. The following sections outline the key stability assays and present hypothetical, yet representative, data.
Enzymatic Stability in the Presence of Proteases
A primary indicator of peptide stability is its resistance to degradation by common proteases. This is typically assessed by incubating the peptide with enzymes that mimic different physiological environments, such as the gut (pepsin) or plasma (trypsin, chymotrypsin).
Data Summary: Proteolytic Degradation
| Peptide Variant | % Intact Peptide after 4h (Trypsin) | % Intact Peptide after 4h (Chymotrypsin) | % Intact Peptide after 4h (Pepsin) |
| Native Peptide | 5% | 12% | <1% |
| D-Ala Analogue | 45% | 55% | 30% |
| trans-3-ACHC Analogue | >95% | >95% | >90% |
This table illustrates the expected significant increase in stability for the trans-3-ACHC analogue against various proteases compared to the native peptide and a peptide with a single D-amino acid substitution.
Stability in Human Serum
An ex vivo assay using human serum provides a more physiologically relevant model, as it contains a complex mixture of proteases and other enzymes.[7][8] The half-life (t½) of the peptide is the primary metric for comparison.
Data Summary: Serum Stability
| Peptide Variant | Half-life (t½) in Human Serum |
| Native Peptide | ~15 minutes |
| D-Ala Analogue | ~2 hours |
| trans-3-ACHC Analogue | >24 hours |
This table demonstrates the potential for trans-3-ACHC to dramatically extend the peptide's half-life in a biological matrix, a critical factor for reducing dosing frequency.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any stability claim rests on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure the data is interpretable and reliable.
Protocol: Proteolytic Degradation Assay
This workflow is designed to quantify the rate of peptide degradation by specific proteases.
Workflow Diagram: Proteolytic Stability Assay
Caption: Workflow for assessing peptide stability against specific proteases.
Step-by-Step Methodology:
-
Preparation:
-
Prepare 1 mg/mL stock solutions of the native peptide, the trans-3-ACHC modified peptide, and a positive control (a known substrate for the enzyme) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a 0.1 mg/mL working solution of the protease (e.g., trypsin) in the same buffer.
-
Causality: Using a consistent buffer ensures that pH and ionic strength do not confound the results. The positive control validates that the enzyme is active.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution and protease solution at a defined ratio (e.g., 50:1 substrate-to-enzyme ratio by mass).
-
Include a "no-enzyme" control for each peptide to account for any non-enzymatic degradation.
-
Incubate all tubes in a water bath at 37°C.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid - TFA). This denatures the protease.
-
Causality: Quenching is critical to stop the reaction at a precise moment, ensuring accurate time-course data.
-
-
Analysis:
-
Analyze each quenched sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][9]
-
Use a C18 column and a gradient of acetonitrile in water (both with 0.1% TFA).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
-
Data Interpretation:
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 time point.
-
Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
-
Protocol: Conformational Stability via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[10][11] A stable, well-defined secondary structure often correlates with increased resistance to proteolysis.
Workflow Diagram: CD Spectroscopy Analysis
Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve lyophilized peptides in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high chloride content should be avoided due to high absorbance in the far-UV region.
-
Accurately determine the peptide concentration. This is critical for calculating mean residue ellipticity.
-
-
Data Acquisition:
-
Calibrate the CD spectrometer according to the manufacturer's instructions.
-
Transfer the peptide solution to a quartz cuvette with a known path length (e.g., 1 mm).
-
Record the CD spectrum in the far-UV range (typically 190-260 nm).
-
Record a spectrum of the buffer alone to serve as a baseline.
-
Causality: The buffer blank is essential for correcting the peptide spectrum for any background signal from the solvent.
-
-
Data Processing and Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues.
-
Analyze the resulting spectrum. Characteristic spectral shapes indicate different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A single negative band around 218 nm.
-
Random Coil: A strong negative band around 198 nm.
-
-
Use deconvolution software to estimate the percentage of each secondary structure type.[10][12]
-
Interpretation of Results: A peptide incorporating trans-3-ACHC that shows a distinct and stable CD spectrum (e.g., characteristic of a β-turn or α-helix) compared to a native peptide exhibiting a random coil spectrum would strongly suggest that the modification successfully induces and stabilizes a defined conformation. This conformational ordering is a primary mechanism for enhancing proteolytic resistance.
Conclusion and Future Perspectives
The incorporation of trans-3-aminocyclohexanecarboxylic acid represents a robust and effective strategy for overcoming the inherent instability of peptide therapeutics. The structural rigidity imparted by the cyclohexyl ring provides a powerful steric shield against enzymatic degradation, significantly enhancing peptide half-life in biological matrices. Furthermore, the ability of trans-3-ACHC to pre-organize the peptide backbone into defined secondary structures can lead to improved target affinity and selectivity.
The experimental protocols detailed in this guide provide a comprehensive framework for validating the stabilizing effects of trans-3-ACHC or any other chemical modification. By systematically comparing enzymatic, serum, and conformational stability against appropriate controls, researchers can generate the conclusive data needed to advance promising peptide candidates in the drug development pipeline. The continued exploration of such non-natural amino acids is a cornerstone of modern peptidomimetic design, paving the way for a new generation of potent and durable peptide-based drugs.[13]
References
-
Lauer, J. L., Saccà, B., & Böttcher, C. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(7), 544–555. Retrieved from [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. In Methods in Molecular Biology (Vol. 494, pp. 177–186). Humana Press. Retrieved from [Link]
-
Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design, 16(28), 3185–3203. Retrieved from [Link]
-
Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. Methods in Molecular Biology, 494, 177–186. Retrieved from [Link]
-
Su, R., Fan, C., & Zhang, Y. (2022). In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. Frontiers in Bioengineering and Biotechnology, 10, 988921. Retrieved from [Link]
-
Lauer, J. L., Saccà, B., & Böttcher, C. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Jenssen, H. (2008). Serum Stability of Peptides. ResearchGate. Retrieved from [Link]
-
Kumar, V., & Arora, S. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 14(11), 2139–2171. Retrieved from [Link]
-
Restrepo, M. D., Uz-Zaman, A., & Stachelek, S. J. (2022). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. Retrieved from [Link]
-
MS Bioworks. (n.d.). Investigation of Proteolytic Cleavage at Modified Residues. Retrieved from [Link]
-
Paul, P. K. C., Hart, B. P., & Rapoport, H. (1983). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1643–1652. Retrieved from [Link]
-
Restrepo, M. D., Uz-Zaman, A., & Stachelek, S. J. (2022). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering, 8(8), 3591–3603. Retrieved from [Link]
-
Nielsen, D. S., Hoang, H. N., & Lohman, R. J. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(7), 5293–5302. Retrieved from [Link]
-
Zhang, F., & Gafni, A. (2022). A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS). Methods and Protocols, 5(1), 10. Retrieved from [Link]
-
Wrobel, D., & Kaczmarek, K. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 450. Retrieved from [Link]
-
Torgov, V. I., & Shibaev, V. N. (2021). Impact of Peptide Structure on Colonic Stability and Tissue Permeability. International Journal of Molecular Sciences, 22(14), 7498. Retrieved from [Link]
-
Kumar, A., & Singh, J. (2023). Peptidomimetics: A New Era in Drug Discovery. ResearchGate. Retrieved from [Link]
-
Ahn, J.-M., & Boyle, N. A. (2002). Peptidomimetics, a synthetic tool of drug discovery. Current Medicinal Chemistry, 9(17), 1615–1629. Retrieved from [Link]
-
Al-Wahaibi, L. H., & Al-Masoudi, N. A. (2022). Strategies for Improving Peptide Stability and Delivery. Molecules, 27(20), 7041. Retrieved from [Link]
-
Markussen, J., & Schaumburg, K. (1983). Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression. International Journal of Peptide and Protein Research, 22(4), 414–422. Retrieved from [Link]
-
Vass, E., Strijowski, U., & Wollschläger, K. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of Peptide Science, 16(11), 613–620. Retrieved from [Link]
-
Colleary, S. (2003). The use of chemically stabilised proteolytic enzymes in peptide synthesis. DCU. Retrieved from [Link]
-
Schweitzer-Stenner, R., & Eker, F. (2005). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study1. Semantic Scholar. Retrieved from [Link]
-
Smużyńska, M., & Drgas, A. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. International Journal of Molecular Sciences, 23(15), 8448. Retrieved from [Link]
-
Zimmerman, S. S., & Scheraga, H. A. (1977). Stability of cis, trans, and nonplanar peptide groups. Macromolecules, 10(3), 505–517. Retrieved from [Link]
-
Koksch, B., Sewald, N., & Hofmann, H. J. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157–167. Retrieved from [Link]
-
Tsai, F. C., & Sherman, J. C. (1993). Circular dichroism analysis of a synthetic peptide corresponding to the alpha, alpha-corner motif of hemoglobin. Biochemical and Biophysical Research Communications, 196(1), 435–439. Retrieved from [Link]
-
Otting, G., & Liepinsh, E. (1995). Conformational analysis of the type II and type III collagen alpha-1 chain C-telopeptides by 1H NMR and circular dichroism spectroscopy. Biochemistry, 34(29), 9597–9607. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-natural Amino Acid Peptides - Creative Peptides [creative-peptides.com]
- 6. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 8. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformational analysis of circular dichroism spectra of insulin, proinsulin and c-peptides by non-linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circular dichroism analysis of a synthetic peptide corresponding to the alpha, alpha-corner motif of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational analysis of the type II and type III collagen alpha-1 chain C-telopeptides by 1H NMR and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
literature review of the use of trans-3-aminocyclohexanecarboxylic acid in published research
A Comparative Guide to the Research Applications of trans-3-Aminocyclohexanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of trans-3-aminocyclohexanecarboxylic acid, offering an in-depth analysis of its applications, performance in various experimental contexts, and comparisons with relevant alternatives. As a stereochemically defined building block, this compound has garnered significant interest in medicinal chemistry and drug discovery.[1] This document will delve into its synthesis, its crucial role as a conformationally restricted analogue of γ-aminobutyric acid (GABA), and its utility in the design of peptidomimetics, supported by published research and experimental data.
Introduction to trans-3-Aminocyclohexanecarboxylic Acid
trans-3-Aminocyclohexanecarboxylic acid is a cyclic β-amino acid with the molecular formula C7H13NO2.[1][2] Its structure is characterized by a cyclohexane ring with an amino group and a carboxylic acid group in a trans configuration at positions 1 and 3. This specific stereochemistry imparts a rigid, well-defined three-dimensional structure, making it a valuable scaffold in the design of bioactive molecules. It is frequently utilized as a synthetic intermediate in pharmaceutical research to create complex molecules with enhanced purity and predictable reaction outcomes.[1]
The primary utility of trans-3-aminocyclohexanecarboxylic acid stems from its ability to introduce conformational constraints into larger molecules. This is a key strategy in modern drug design to improve pharmacological properties such as receptor selectivity, metabolic stability, and bioavailability.
Caption: Chemical structure of trans-3-aminocyclohexanecarboxylic acid.
Synthesis and Stereochemical Considerations
The synthesis of aminocyclohexanecarboxylic acids often yields a mixture of cis and trans isomers, necessitating robust separation techniques or stereoselective synthetic routes. A common precursor for the synthesis of 4-aminocyclohexanecarboxylic acid is p-aminobenzoic acid, which can be catalytically hydrogenated.[3] The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions. For instance, hydrogenation of 4-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst under basic conditions has been shown to produce a higher ratio of the trans isomer.[4]
The separation of these isomers can be challenging but is critical, as the biological activity and conformational effects of the cis and trans isomers can differ significantly. Fractional crystallization is one method that has been employed to separate the isomers.[3]
The synthesis of 3-aminocyclohexanols, which are structurally related, can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[5] This highlights a general strategy for accessing substituted cyclohexylamines.
Caption: A generalized workflow for the synthesis and separation of aminocyclohexanecarboxylic acid isomers.
Core Application 1: A Conformationally Restricted GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogues are of significant therapeutic interest for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[6] However, the flexibility of the GABA molecule allows it to adopt multiple conformations, which can lead to non-selective binding to different GABA receptor subtypes (GABAA, GABAB, and GABAC).
The use of conformationally restricted analogues like trans-3-aminocyclohexanecarboxylic acid is a powerful strategy to enhance receptor selectivity and potency. By locking the pharmacophoric elements (the amino and carboxylic acid groups) into a specific spatial arrangement, these molecules can be designed to interact more specifically with a target receptor.
Research has explored various cyclic amino acids as GABA analogues. For instance, both cis- and trans-3-aminocyclopentanecarboxylic acid have been shown to have a potent inhibitory action on neuronal firing.[7][8] Studies on derivatives of 4-aminocyclopent-1-enecarboxylic acid have also yielded compounds with interesting antagonist activity at GABAA receptors.[9][10] While direct comparative data for trans-3-aminocyclohexanecarboxylic acid's GABAergic activity is not abundant in the provided search results, the consistent investigation of related cyclic amino acids underscores the importance of this chemical class in neuroscience research.
| Compound | Reported Biological Activity | Reference |
| Gabapentin | Anticonvulsant, used for epilepsy and neuropathic pain. | [6] |
| Pregabalin | Similar pharmacological profile to gabapentin with greater potency in preclinical models. | [6] |
| cis-3-Aminocyclopentanecarboxylic acid | Potent inhibitory action on neuronal firing. | [7][8] |
| Benzylthioether derivative of 4-aminocyclopent-1-enecarboxylic acid | GABAA receptor antagonist with an IC50 of 42 µM. | [9][10] |
Core Application 2: A Building Block in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of biological processes. However, their therapeutic potential is often limited by poor metabolic stability (due to enzymatic degradation), low oral bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while overcoming these limitations.[11][12]
Incorporating rigid structural elements, such as cyclic amino acids, into a peptide backbone is a well-established strategy in peptidomimetic design.[13] trans-3-Aminocyclohexanecarboxylic acid and its isomers serve as valuable building blocks for this purpose. Their rigid carbocyclic scaffold pre-organizes the peptide backbone, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity and selectivity.
Studies have shown the successful insertion of both cis- and trans-3- and 4-aminocyclohexanecarboxylic acids into di- and tri-peptides.[14] For example, trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) has been used as a conformationally constrained replacement for a Gly-Gly dipeptide segment in analogues of dynorphin A, a peptide with opioid activity.[3] This research demonstrated that such constrained analogues could maintain affinity for kappa opioid receptors.[3] Furthermore, cyclic peptides containing trans-2-aminocyclohexane carboxylic acid have been synthesized and their three-dimensional structures investigated using techniques like NMR and vibrational circular dichroism (VCD).[15]
Caption: Incorporation of a cyclic amino acid to create a conformationally constrained peptidomimetic.
Experimental Protocol: Synthesis of Peptides Containing Aminocyclohexanecarboxylic Acid Residues
The following is a generalized protocol based on methodologies described for solid-phase peptide synthesis (SPPS), which is a common technique for preparing peptides containing unnatural amino acids.[3]
Objective: To synthesize a peptide analogue containing a trans-aminocyclohexanecarboxylic acid (t-ACCA) residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-protected trans-aminocyclohexanecarboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Fmoc-protected amino acid by dissolving it in DMF with DIC and HOBt for 20 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the Fmoc-protected trans-aminocyclohexanecarboxylic acid.
-
Causality Note: The use of Fmoc chemistry allows for the stepwise addition of amino acids in a controlled manner. The piperidine selectively removes the Fmoc group from the N-terminus, exposing a free amine for the next coupling reaction. DIC/HOBt is a standard carbodiimide activation method that facilitates the formation of the amide (peptide) bond.
-
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Causality Note: TFA is a strong acid that cleaves the linker attaching the peptide to the solid support and simultaneously removes protecting groups from amino acid side chains. Scavengers like water and triisopropylsilane are included to quench reactive cations generated during this process, preventing side reactions.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Other Potential Applications
Derivatives of cyclic carboxylic acids have also been investigated for other therapeutic applications. For example, new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[16][17] Some of these compounds demonstrated significant antiproliferative activity and were found to inhibit the secretion of pro-inflammatory cytokines like TNF-α.[16][17] This suggests that the cyclohexanecarboxylic acid scaffold could be a valuable starting point for developing novel therapeutic agents beyond the realms of neuroscience and peptidomimetics.
Conclusion and Future Outlook
trans-3-Aminocyclohexanecarboxylic acid is a versatile and valuable building block in modern drug discovery. Its rigid, stereochemically defined structure provides a reliable scaffold for introducing conformational constraints into bioactive molecules. The primary applications highlighted in the literature are in the development of selective GABA analogues and in the design of stable and potent peptidomimetics. The ability to modulate the biological activity and pharmacokinetic properties of molecules by incorporating this cyclic amino acid makes it a compound of continuing interest.
Future research will likely focus on:
-
Developing more efficient and highly stereoselective synthetic routes to access pure isomers of 3-aminocyclohexanecarboxylic acid.
-
Conducting comprehensive structure-activity relationship (SAR) studies to directly compare the efficacy of cis and trans isomers in various biological systems.
-
Expanding its application in peptidomimetics to target a wider range of protein-protein interactions.
-
Exploring the potential of its derivatives in other therapeutic areas, such as oncology and infectious diseases, building on initial findings of anti-inflammatory and antimicrobial activity.
By leveraging the unique structural features of trans-3-aminocyclohexanecarboxylic acid, researchers can continue to develop novel therapeutics with improved efficacy and safety profiles.
References
-
trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier. (2026-01-12). Stanford Advanced Materials. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed. [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin | Request PDF. ResearchGate. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic. ChemRxiv. [Link]
-
Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. ResearchGate. [Link]
-
Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Australian Journal of Chemistry. [Link]
-
Tranexamic acid derivatives with enhanced absorption. PubMed. [Link]
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]
-
3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]
-
3-Aminocyclohexanecarboxylic acid. PubChem. [Link]
-
VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. PubMed. [Link]
-
Peptidomimetic Drug Design. Longdom Publishing. [Link]
-
Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research. [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC - NIH. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. [Link]
Sources
- 1. trans-3-Aminocyclohexanecarboxylic Acid (CAS No.: 34583-99-8) | UK Supplier [samaterials.co.uk]
- 2. 3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 544887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 6. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. jopcr.com [jopcr.com]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Conformational Constraints of trans-3-Aminocyclohexanecarboxylic Acid in Peptide Backbones
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The inherent flexibility of linear peptides often compromises their therapeutic potential, leading to poor metabolic stability and reduced receptor affinity. A key strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone. This guide provides an in-depth evaluation of trans-3-aminocyclohexanecarboxylic acid (trans-3-ACHC), a cyclic β-amino acid, as a potent tool for modulating peptide geometry. We will explore the unique structural rigidity imparted by the cyclohexane ring, compare its effects with other common constraining elements, and provide detailed experimental protocols for the synthesis and structural analysis of trans-3-ACHC-containing peptides. This analysis is grounded in empirical data from NMR spectroscopy, X-ray crystallography, and computational modeling, offering a comprehensive framework for its rational application in peptidomimetic design.
The Rationale for Conformational Constraint in Peptide Therapeutics
Native peptides often exist as an ensemble of rapidly interconverting conformers in solution. While one of these conformations may be bioactive, the energetic cost of adopting this specific geometry upon binding to a biological target can significantly lower affinity. Furthermore, proteases readily recognize and cleave the flexible backbones of natural α-peptides, resulting in short in-vivo half-lives.[1][2][3]
Incorporating conformationally restricted amino acid analogues is a proven strategy to pre-organize a peptide into a desired bioactive conformation and enhance its resistance to enzymatic degradation.[2][4] β-amino acids, which feature an additional carbon atom in their backbone compared to α-amino acids, are particularly effective in this role.[1][4] Their incorporation can induce novel secondary structures and significantly improve proteolytic stability.[2][3][4][5] Cyclic β-amino acids, such as trans-3-ACHC, represent a powerful subclass, as the ring system imposes well-defined and predictable constraints on the peptide backbone.
Structural Profile of trans-3-Aminocyclohexanecarboxylic Acid (trans-3-ACHC)
trans-3-Aminocyclohexanecarboxylic acid is a six-membered cyclic β-amino acid. The defining structural feature of trans-3-ACHC is its cyclohexane ring, which preferentially adopts a rigid chair conformation. The trans configuration dictates that the amino and carboxyl groups are positioned on opposite faces of the ring, typically with one in an axial and the other in an equatorial position. This arrangement severely restricts the rotational freedom around the Cα-Cβ and Cβ-C(O) bonds, thereby locking the local peptide backbone into a well-defined geometry.
This inherent rigidity contrasts sharply with the flexibility of acyclic amino acids and even some other cyclic analogues. The specific chair conformation and the resulting dihedral angles imposed by trans-3-ACHC can be leveraged to induce specific turn or extended structures within a peptide sequence, making it a valuable building block for rational peptidomimetic design.
Comparative Analysis: trans-3-ACHC vs. Other Constraining Elements
The choice of a constraining element is critical and depends on the desired structural outcome. The effectiveness of trans-3-ACHC is best understood by comparing it to other widely used modified amino acids.
| Feature | trans-3-ACHC | Proline | α-Aminoisobutyric Acid (AIB) | trans-2-ACHC |
| Backbone Type | β-amino acid | α-imino acid | α,α-disubstituted α-amino acid | β-amino acid |
| Primary Constraint | Rigid cyclohexane chair conformation. | Fused pyrrolidine ring restricts Φ dihedral angle. | Steric hindrance from gem-dimethyl groups. | Rigid cyclohexane chair conformation. |
| Induced Secondary Structure | Can promote well-defined turns or extended structures depending on context. | Induces sharp β-turns (type VI).[6] | Strongly promotes helical conformations (3₁₀- or α-helices). | Induces robust 14-helical structures in homooligomers.[7][8] |
| Peptide Bond Isomerism | Primarily trans. | cis/trans isomerization is a key feature, with the trans form only moderately favored.[6][9][10][11] | Primarily trans. | Primarily trans. |
| Proteolytic Stability | High resistance due to β-amino acid backbone.[1][2][5] | Moderate increase in stability at the Xaa-Pro bond. | High resistance due to steric bulk. | High resistance due to β-amino acid backbone.[7][12] |
| Key Application | Scaffolding for turns, loops, and extended segments; enhancing stability. | Introducing kinks or turns in a peptide chain. | Stabilizing helical structures. | Designing stable, well-defined helical foldamers.[7][8] |
Insights from the Comparison:
-
trans-3-ACHC vs. Proline: Proline's five-membered ring introduces a sharp kink, restricting the Φ angle to approximately -60°.[6] Its propensity for cis-trans isomerization can lead to conformational heterogeneity, which may be undesirable.[10][11][13][14] In contrast, trans-3-ACHC provides a more extended and rigid constraint without the complication of significant cis amide bond populations, offering a different geometric tool for peptide design.
-
trans-3-ACHC vs. AIB: AIB is a potent helix inducer due to the steric clash of its gem-dimethyl groups. It is ideal for stabilizing α-helical or 3₁₀-helical structures. Trans-3-ACHC does not inherently promote helical folding in the same manner, making it more suitable for designing non-helical secondary structures like turns and sheets.
-
trans-3-ACHC vs. trans-2-ACHC: The seemingly minor shift in the amino group position from C3 to C2 has profound structural consequences. Homooligomers of trans-2-ACHC are known to form highly stable 14-helices, a specific type of foldamer structure.[7][8] This highlights the critical importance of substituent positioning on the cycloalkane ring for controlling peptide secondary structure.
Experimental Evaluation of Conformational Constraints: A Validated Workflow
A multi-faceted approach combining spectroscopy, crystallography, and computational modeling is essential for a comprehensive evaluation of the conformational effects of trans-3-ACHC.
Diagram 1: Integrated Workflow for Conformational Analysis
Caption: Integrated workflow for peptide synthesis and structural analysis.
Peptide Synthesis & Purification Protocol
The incorporation of trans-3-ACHC into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[15][16][17][18]
Objective: To synthesize a model peptide (e.g., Ac-Ala-trans-3-ACHC-Ala-NH₂) to evaluate its conformational properties.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids (e.g., Fmoc-Ala-OH)
-
Fmoc-trans-3-ACHC-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Acetic anhydride for N-terminal acetylation
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Ala):
-
Deprotect the resin by treating with 20% piperidine/DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and DCM.
-
Pre-activate Fmoc-Ala-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm completion with a Kaiser test.
-
-
Second Amino Acid Coupling (trans-3-ACHC):
-
Repeat the deprotection and washing steps as in 2a and 2b.
-
Couple Fmoc-trans-3-ACHC-OH using the same activation and coupling procedure as in 2c and 2d. Causality Note: Longer coupling times (up to 4 hours) may be required for this sterically hindered β-amino acid to ensure complete reaction.
-
-
Third Amino Acid Coupling (Ala):
-
Repeat the deprotection, washing, and coupling steps to add the final Fmoc-Ala-OH.
-
-
N-terminal Acetylation:
-
Deprotect the final Fmoc group.
-
Wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the solution-state conformation of peptides.[19][20] 2D NMR experiments, particularly TOCSY and NOESY/ROESY, are essential.[21]
Objective: To determine inter-proton distances and dihedral angles to define the peptide's 3D structure in solution.
Diagram 2: NMR Data to Structure Pipeline
Caption: From NMR sample to a final structural ensemble.
Conceptual Protocol:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in an appropriate deuterated solvent (e.g., DMSO-d₆ or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[20]
-
Data Acquisition:
-
Acquire a 1D ¹H spectrum to assess sample quality and signal dispersion.
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify proton spin systems corresponding to each amino acid residue.[19][21]
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å), irrespective of their position in the sequence.[19][21]
-
-
Resonance Assignment: Use the TOCSY and NOESY data to perform sequential assignment, linking the spin systems together along the peptide backbone.
-
Structural Restraint Generation: Convert the volumes of NOE cross-peaks into upper-limit distance restraints. Measure ³J-coupling constants to derive dihedral angle restraints.
-
Structure Calculation: Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.[22]
-
Analysis: Analyze the resulting ensemble to identify the predominant conformation, paying close attention to the torsion angles around the trans-3-ACHC residue.
Computational Modeling
Molecular dynamics (MD) simulations complement experimental data by providing insights into the dynamic behavior and conformational stability of the peptide.[23][24]
Conceptual Protocol:
-
System Setup: Use an experimental structure (from NMR or X-ray) or a modeled structure of the peptide. Place it in a simulation box with an explicit solvent (e.g., water).
-
Parameterization: This is a critical step. Use a well-validated force field (e.g., AMBER, CHARMM). Special parameters for the non-standard trans-3-ACHC residue may need to be generated or obtained from the literature to accurately describe its potential energy surface.[22][23]
-
Simulation: Run an MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape.
-
Analysis: Analyze the trajectory to assess the stability of secondary structures, hydrogen bonding patterns, and the range of dihedral angles sampled by the trans-3-ACHC residue.
Case Study: Impact of β-Amino Acids on Biological Activity
The true test of a peptidomimetic strategy is its impact on biological function. The incorporation of β-amino acids has been shown to successfully create peptidomimetics with potent biological activity and enhanced resistance to proteolysis.[4] For example, studies have shown that replacing α-amino acids with β-amino acids in antimicrobial peptides can maintain or even enhance activity while drastically improving stability against enzymes like trypsin and chymotrypsin.[2] Similarly, in the context of inhibiting protein-protein interactions, α,β-peptides stabilized by cyclic β-amino acids have demonstrated the ability to mimic the conformation of native α-helical peptides, leading to significant binding affinity.[2] The incorporation of fluorinated non-canonical amino acids can also influence peptide conformation and increase interactions with targets, thereby amplifying biological activity.[25] These examples underscore the principle that the conformational control offered by residues like trans-3-ACHC can translate directly into improved pharmacological properties.[2][4][25][26][27][28]
Conclusion
trans-3-Aminocyclohexanecarboxylic acid is a powerful and versatile building block for peptide and peptidomimetic design. Its rigid cyclohexane chair conformation imposes a predictable and stable constraint on the peptide backbone, offering a distinct advantage over more flexible or conformationally ambiguous elements like proline. By providing a stable scaffold for turns and extended structures, and by virtue of its β-amino acid nature, trans-3-ACHC significantly enhances proteolytic resistance. A rigorous evaluation using a combination of solid-phase synthesis, high-resolution NMR spectroscopy, and computational modeling allows researchers to rationally design and validate novel peptide-based therapeutics with superior stability and potentially enhanced bioactivity.
References
-
Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemical Biodiversity, 2(5), 591-632. [Link]
-
Fülöp, F., et al. (Year not available). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Christensen, S. A. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Christensen, S. A. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]
-
Gademann, K., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed. [Link]
-
Daura, X., et al. (2003). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]
-
Unknown Author. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. [Link]
-
Seebach, D., et al. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Semantic Scholar. [Link]
-
Schrödinger. (Date not available). Modeling a new modality: Computational tools to support peptide projects. Schrödinger Website. [Link]
-
Joo, S. H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19-26. [Link]
-
Fairlie, D. P., et al. (2011). Beta-amino acids: versatile peptidomimetics. ResearchGate. [Link]
-
Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. [Link]
-
Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8199-8207. [Link]
-
Unknown Author. (Date not available). Some important cyclic β-amino acids. ResearchGate. [Link]
-
Unknown Author. (2022). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly). ResearchGate. [Link]
-
Del Gatto, A., et al. (2025). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 2931, 285-297. [Link]
-
Khavrutskii, I. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2731. [Link]
-
Zerbe, O. & Bader, B. (Date not available). Peptide/Protein NMR. University of Zurich. [Link]
-
Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(49), 11486-11499. [Link]
-
Unknown Author. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Le, G. T., et al. (2018). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 23(10), 2446. [Link]
-
Samanta, S., et al. (2020). Conformational landscape of substituted prolines. Amino Acids, 52, 1039-1058. [Link]
-
He, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science, 15(18), 6825-6834. [Link]
-
Unknown Author. (Date not available). 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. ResearchGate. [Link]
-
Khavrutskii, I. V. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. ResearchGate. [Link]
-
McMurray, J. S., et al. (2010). Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. PubMed Central. [Link]
-
Openy, J., et al. (2022). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Journal of Medicinal Chemistry, 65(23), 15729-15740. [Link]
-
P. M. Hardy, et al. (1977). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 729-732. [Link]
-
Siltari, A., et al. (2014). Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? Drug Design, Development and Therapy, 8, 219-227. [Link]
-
Saghafian, M., et al. (2017). The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans. Journal of Computer-Aided Molecular Design, 31, 623-635. [Link]
-
Jaroniec, C. P., et al. (2002). Molecular conformation of a peptide fragment of transthyretin in an amyloid fibril. Proceedings of the National Academy of Sciences, 99(26), 16748-16753. [Link]
-
Hugli, T. E., et al. (1976). Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin. Proceedings of the National Academy of Sciences, 73(6), 1826-1830. [Link]
-
Unknown Author. (2022). Proline cis/trans Conformational Selection Controls 14–3–3 Binding. ResearchGate. [Link]
-
Lickwar, C. R., et al. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 8, 753173. [Link]
-
Hansen, D. F., et al. (2024). An integrative characterization of proline cis and trans conformers in a disordered peptide. Biophysical Journal, 123(21), 3798-3811. [Link]
-
D'souza, R. & D'souza, M. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]
-
Atreya, H. S. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Kleinerman, D. I., et al. (1992). Biological activities of a synthetic peptide composed of two unlinked domains from a retroviral transmembrane protein sequence. Proceedings of the National Academy of Sciences, 89(4), 1429-1433. [Link]
-
Gellman, S. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Semantic Scholar. [Link]
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. bif.wisc.edu [bif.wisc.edu]
- 9. Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 12. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. An integrative characterization of proline cis and trans conformers in a disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jacsdirectory.com [jacsdirectory.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 24. Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthetic peptides with the biological activities and specificity of human C3a anaphylatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biological activities of a synthetic peptide composed of two unlinked domains from a retroviral transmembrane protein sequence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of trans-3-Aminocyclohexanecarboxylic Acid Hydrochloride
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of trans-3-Aminocyclohexanecarboxylic acid hydrochloride. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we use, culminating in their proper disposal. This protocol is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Part 1: Core Principle: Waste Characterization
The foundational step in any chemical disposal plan is waste characterization. Before you can determine the correct disposal pathway, you must understand the hazards associated with the chemical.
Based on available Safety Data Sheets (SDS) for its isomers, such as (1R,3S)-3-Aminocyclohexanecarboxylic Acid and cis-3-Aminocyclohexanecarboxylic Acid, this class of compounds is generally not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to consult the specific SDS provided by the manufacturer of your reagent.
Despite this non-hazardous classification, proper disposal is still required to prevent environmental pollution.[3] The most critical directive is to always consult and adhere to your institution's Environmental Health & Safety (EHS) guidelines. Institutional policies may mandate that all chemical waste, regardless of its formal hazard classification, be disposed of through a licensed contractor.[3]
Part 2: Immediate Safety & Handling Precautions
Even when working with substances classified as non-hazardous, adherence to standard laboratory safety protocols is non-negotiable.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound in solid or solution form.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of solutions or contact with airborne powder.[4] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact with the chemical.[4] |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing.[4] |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use in a chemical fume hood if there is a risk of generating dust. | Minimizes the inhalation of any airborne dust from the solid compound.[1][4] |
Spill Response
In the event of a spill, the procedure is as follows:
-
Secure the Area: Alert personnel in the immediate vicinity.
-
Assess the Spill: Determine the size and nature of the spill (solid or liquid).
-
Contain and Clean:
-
For solid spills: Carefully sweep up the material to avoid creating dust and place it in a designated, sealed waste container for disposal.[1][5]
-
For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), collect the absorbed material, and place it in a sealed waste container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Treat all cleanup materials as chemical waste and dispose of them according to the protocols outlined below.
Part 3: Disposal Protocols: A Decision-Based Workflow
The following workflow provides a logical path to proper disposal. This process should be initiated before any experiment begins to ensure a plan is in place.[6]
Protocol 3.1: Disposal as Hazardous Chemical Waste (Default/Conservative Method)
This is the most prudent and often required method. It eliminates ambiguity and ensures the highest level of compliance.
Objective: To safely collect, store, and transfer the chemical waste to a licensed disposal entity.
Methodology:
-
Segregation: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams, especially solvents or reactive chemicals.[4]
-
Containerization: Use a chemically compatible, sealable container. For solid waste, a securely sealed plastic pail or drum is appropriate. For liquid waste, ensure the container is leak-proof.[7][8] The original product container can be used if it is in good condition.[6][8]
-
Labeling: Affix a completed "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[8][9] This area must be near the point of generation and under the control of laboratory personnel.[11]
-
Disposal: Contact your institution's EHS department to schedule a pickup. The waste will be handled and disposed of by a licensed professional waste disposal service, likely through incineration.[4][5]
Protocol 3.2: Disposal as Non-Hazardous Waste (Only if Explicitly Permitted by EHS)
This pathway should only be followed if your institution's EHS office has explicitly approved it for this specific chemical.
-
Containerization: Collect the solid waste in a sealed, sturdy container, such as a plastic bag within a cardboard box.[12]
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste: this compound".
-
Disposal: Personally transport the sealed container directly to the designated dumpster for solid chemical waste.[12] Do not place this waste in common laboratory trash cans that will be handled by custodial staff.[12]
Some institutions permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals like amino acid salts.[13][14]
-
Verify pH: Check the pH of the aqueous solution. It must be within the neutral range specified by your local water authority and EHS, typically between 6.0 and 9.5.[14]
-
Neutralization (if necessary): If the pH is outside this range, adjust it by slowly adding a dilute acid (e.g., HCl) or base (e.g., sodium bicarbonate).
-
Disposal: While running a steady stream of cold water, slowly pour the neutralized solution down the drain.[14]
-
Flush: Continue to flush the drain with copious amounts of water for several minutes to ensure the chemical is thoroughly diluted within the sanitary sewer system.
-
Documentation: Record the disposal event, including the chemical name, quantity, and date, in your laboratory notebook.
Part 4: Empty Container Management
Properly managing empty containers is a key aspect of waste disposal and regulatory compliance.
-
Definition of Empty: A container is considered "RCRA Empty" when all possible contents have been removed and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container.[3]
-
Rinsing: For non-hazardous materials, triple rinsing the empty container with a suitable solvent (like water) is a best practice.[6] The rinsate should be collected and disposed of as chemical waste according to the protocols above.
-
Defacing: Completely remove or deface the original chemical label to prevent confusion.[12] This can be done by scratching it out with a marker or peeling it off.
-
Final Disposal: Once empty, rinsed, and defaced, the container can typically be disposed of in the regular trash or recycling, according to your facility's procedures.[12]
By adhering to this structured, decision-based approach, you can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. SFA. Retrieved from [Link]
-
Safety-Kleen. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
American Society for Clinical Pathology. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
-
CHEMTREC. (2015, June 11). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. U.S. Department of Labor. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. MedicalLab Management Magazine [medlabmag.com]
- 11. epa.gov [epa.gov]
- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Geneva Disposal of Nonhazardous Laboratory Waste | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
